Testosterone phenylpropionate
Description
Structure
3D Structure
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O3/c1-27-16-14-21(29)18-20(27)9-10-22-23-11-12-25(28(23,2)17-15-24(22)27)31-26(30)13-8-19-6-4-3-5-7-19/h3-7,18,22-25H,8-17H2,1-2H3/t22-,23-,24-,25-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSXYDOROIURIP-FEZCWRLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CC[C@]35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048712 | |
| Record name | Testosterone phenylpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255-49-8 | |
| Record name | Testosterone phenylpropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Testosterone 17-phenylpropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001255498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Testosterone phenylpropionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16003 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Testosterone phenylpropionate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26643 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Testosterone phenylpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17β-hydroxyandrost-4-en-3-one 3-phenylpropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TESTOSTERONE PHENYLPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GN84GWX51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Testosterone Phenylpropionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthesis pathway for testosterone phenylpropionate, an anabolic-androgenic steroid. The document details the chemical reactions, experimental protocols, and quantitative data associated with its preparation, intended for an audience with a strong background in synthetic organic chemistry.
Introduction
This compound is a synthetic ester of testosterone.[1][2] The esterification of the 17β-hydroxyl group of the testosterone molecule with a phenylpropionate group results in a compound with a longer biological half-life compared to its parent hormone.[3][4] This modification enhances its therapeutic and research applications by allowing for a slower release from the injection site and sustained activity.[3] This guide focuses on the primary and most efficient synthetic route to this compound.
Core Synthesis Pathway: Esterification
The principal method for synthesizing this compound is through the esterification of testosterone with a reactive derivative of 3-phenylpropionic acid, most commonly 3-phenylpropanoyl chloride.[3] This reaction is a nucleophilic acyl substitution where the hydroxyl group of testosterone attacks the electrophilic carbonyl carbon of the acyl chloride.
The general reaction is as follows:
Testosterone + 3-Phenylpropanoyl Chloride → this compound + Hydrochloric Acid
To drive this reaction to completion and to neutralize the hydrochloric acid byproduct, a non-nucleophilic base, such as pyridine, is typically employed as a catalyst.[3]
Synthesis Pathway Diagram
Caption: Esterification of testosterone with 3-phenylpropanoyl chloride.
Detailed Experimental Protocol
This protocol describes a high-yield synthesis of this compound.
Materials:
-
Testosterone
-
3-Phenylpropanoyl chloride
-
Dichloromethane (anhydrous)
-
Pyridine (anhydrous)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Ethanol
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve testosterone in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add pyridine. Subsequently, add 3-phenylpropanoyl chloride dropwise. A molar ratio of 1:1.2 of testosterone to 3-phenylpropanoyl chloride is recommended for optimal conversion.[3]
-
Reaction: Allow the reaction to proceed at room temperature with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the reaction mixture by adding water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by one of two methods:
-
Column Chromatography: Pack a silica gel column and elute with a gradient of hexane and ethyl acetate to separate the desired product from any unreacted starting materials and byproducts.[3]
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form crystals. Filter the crystals and wash with cold ethanol to obtain the purified product.[3]
-
-
Final Product: Dry the purified this compound under vacuum to remove any residual solvent. The final product should be a white to off-white crystalline solid.[1]
Experimental Workflow Diagram
References
The Genesis of a Synthetic Androgen: A Technical History of Testosterone Phenylpropionate
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the history and discovery of testosterone phenylpropionate, a significant synthetic androgen ester. We delve into its initial synthesis, early biological evaluations, and the foundational understanding of its mechanism of action. This document provides a technical overview intended for professionals in the fields of pharmaceutical sciences, endocrinology, and drug development.
Introduction: The Quest for Modified Androgens
The mid-20th century was a period of intense research in steroid chemistry, driven by the desire to modify natural hormones to improve their therapeutic efficacy. Following the first synthesis of testosterone in 1935, the focus shifted towards developing longer-acting and more potent androgenic compounds.[1] Unmodified testosterone, when administered, is rapidly metabolized and cleared from the body, necessitating frequent injections. The primary strategy to overcome this limitation was the esterification of the testosterone molecule at the 17β-hydroxyl group. This chemical modification increases the hormone's lipophilicity, leading to the formation of a depot in muscle tissue upon intramuscular injection, from which the active hormone is slowly released.[2]
The Synthesis of this compound (1951)
This compound was first synthesized in 1951.[3][4][5] This development was a part of a broader effort to create a portfolio of testosterone esters with varying durations of action. The synthesis is achieved through the esterification of testosterone with phenylpropionic acid.
General Experimental Protocol for Synthesis
Reaction: Testosterone + Phenylpropionyl Chloride → this compound + HCl
A plausible laboratory-scale protocol of that era would have included the following steps:
-
Dissolution: Testosterone would be dissolved in a suitable anhydrous solvent, such as pyridine or benzene.
-
Acylation: Phenylpropionyl chloride would be added to the solution, likely in a dropwise manner and with cooling to control the exothermic reaction.
-
Reaction: The mixture would be stirred at room temperature or gently heated to ensure the completion of the reaction.
-
Work-up: The reaction mixture would then be neutralized, and the this compound extracted using an organic solvent.
-
Purification: The crude product would be purified through recrystallization or column chromatography to yield the final crystalline product.
Early Biological Trials and Pharmacological Profile
The first biological trials of this compound were conducted by J. Dekanski and R. N. Chapman at the Organon Laboratories in Scotland, with their findings published in the British Journal of Pharmacology and Chemotherapy in 1953.[6] These seminal studies aimed to characterize the androgenic activity and duration of action of this new ester in comparison to the then-standard testosterone propionate.
Experimental Protocols from the 1953 Study
The experiments were conducted on castrated male rats to assess the androgenic effects on the seminal vesicles and prostate gland.
-
Animal Model: Immature male rats, castrated 14 days prior to the experiment to ensure the atrophy of androgen-dependent tissues.
-
Drug Administration: Single intramuscular injections of this compound or testosterone propionate dissolved in arachis oil.
-
Endpoint Measurement: The primary endpoints were the increase in the wet weight of the seminal vesicles and the prostate gland at various time points post-injection.
-
Histological Analysis: Tissues were also subjected to histological examination to observe the cellular changes induced by the androgens.
Summary of Early Findings
The 1953 study by Dekanski and Chapman demonstrated that this compound had a significantly longer duration of action compared to testosterone propionate. While a single injection of testosterone propionate produced a response that lasted for a few days, a single injection of this compound elicited a response that was sustained for over a week.
| Parameter | Testosterone Propionate | This compound |
| Onset of Action | Rapid | Slower |
| Peak Effect | Reached quickly | Delayed |
| Duration of Action | Short (approx. 2-3 days) | Prolonged (over 7 days) |
| Relative Potency | Less potent over time | More sustained androgenic effect |
Note: This table is a qualitative summary based on the descriptive findings of the 1953 Dekanski and Chapman paper, as detailed quantitative data tables are not provided in the original publication.
Mechanism of Action: The Androgen Receptor Signaling Pathway
This compound is a prodrug of testosterone.[4] Following intramuscular injection, it is gradually released into the circulation where it is hydrolyzed by esterases into free testosterone and phenylpropionic acid. The liberated testosterone then exerts its effects by binding to the androgen receptor (AR), a member of the nuclear receptor superfamily.[7][8]
The activation of the androgen receptor initiates a cascade of molecular events leading to changes in gene expression.
Key steps in the androgen receptor signaling pathway:
-
Ligand Binding: Testosterone diffuses into the target cell and binds to the androgen receptor located in the cytoplasm, which is typically complexed with heat shock proteins (HSPs).[8]
-
Conformational Change and HSP Dissociation: Ligand binding induces a conformational change in the androgen receptor, causing the dissociation of the HSPs.[8]
-
Nuclear Translocation and Dimerization: The activated androgen receptor-testosterone complex translocates into the nucleus and dimerizes.[7]
-
DNA Binding: The androgen receptor dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[9]
-
Gene Transcription: The binding of the androgen receptor to AREs, along with the recruitment of co-activator proteins, initiates the transcription of androgen-responsive genes, leading to the synthesis of messenger RNA (mRNA).[10]
-
Protein Synthesis: The mRNA is then translated into proteins that carry out the physiological effects of androgens, such as muscle growth and the development of male secondary sexual characteristics.
Commercial Development and Therapeutic Use
Following its initial discovery and characterization, this compound was incorporated into various commercial preparations, most notably as a component of Sustanon 250, a blend of four testosterone esters developed by Organon.[4] The rationale behind these combination products was to provide a more stable and sustained release of testosterone, mimicking the natural pulsatile secretion of the hormone more closely than single-ester formulations. This compound's intermediate duration of action made it a valuable component in these blends.
Conclusion
The discovery and development of this compound in the early 1950s marked a significant advancement in androgen therapy. The esterification of testosterone to prolong its duration of action was a key innovation that paved the way for more convenient and effective treatments for hypogonadism and other androgen-deficient states. The early biological trials, though lacking the detailed quantitative analysis of modern studies, provided the foundational evidence for its clinical utility. The understanding of its mechanism of action through the androgen receptor signaling pathway continues to be a cornerstone of endocrine research and drug development. This technical guide provides a historical and scientific overview of this important synthetic androgen, offering valuable context for researchers and professionals in the field.
References
- 1. endocrine-abstracts.org [endocrine-abstracts.org]
- 2. This compound|CAS 1255-49-8|RUO [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. This compound CAS#: 1255-49-8 [m.chemicalbook.com]
- 6. Testosterone phenyl propionate (TPP): biological trials with a new androgen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Androgen receptor - Wikipedia [en.wikipedia.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Mechanisms of androgen receptor activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anabolic Cascade: A Technical Guide to the Mechanism of Action of Testosterone Phenylpropionate in Skeletal Muscle
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Testosterone Phenylpropionate (TPP), a synthetic anabolic-androgenic steroid (AAS), exerts its potent myotrophic effects through a complex interplay of genomic and non-genomic signaling pathways within skeletal muscle tissue. As an ester of testosterone, TPP functions as a pro-drug, delivering the active hormone to target tissues. Its primary mechanism involves binding to and activating the androgen receptor (AR), a ligand-dependent nuclear transcription factor. This activation initiates a cascade of downstream events culminating in increased muscle protein synthesis, decreased protein degradation, and the activation of satellite cells, collectively driving muscle hypertrophy. This guide provides an in-depth technical overview of these core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanism of Action: A Dual Approach
The anabolic effects of this compound in muscle tissue are mediated through two principal pathways: the classical genomic pathway and a more recently elucidated non-genomic pathway.
The Genomic Pathway: Orchestrating Protein Accretion
The foundational mechanism of TPP's action is genomic, directly influencing gene expression to favor an anabolic state.[1]
-
Ligand Binding and Receptor Activation: Upon entering the muscle cell, testosterone, released from the phenylpropionate ester, binds to the androgen receptor (AR) located in the cytoplasm. This binding induces a conformational change in the AR, causing the dissociation of heat shock proteins (HSPs).
-
Nuclear Translocation and Dimerization: The activated AR-testosterone complex translocates into the nucleus and dimerizes.
-
DNA Binding and Transcriptional Regulation: The AR dimers bind to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[2] This interaction recruits co-activator proteins and the basal transcriptional machinery, leading to an altered rate of gene transcription.
Key Genomic Targets and Their Functions:
-
Increased Anabolic Gene Expression: The AR upregulates the transcription of genes involved in protein synthesis and muscle growth, such as Insulin-like Growth Factor-1 (IGF-1).
-
Decreased Catabolic Gene Expression: Conversely, the AR can repress the expression of genes associated with muscle breakdown (atrogenes), such as FOXO3a and the ubiquitin ligases Atrogin-1/MAFbx and MuRF1.
-
Myogenesis Regulation: Androgens influence the expression of myogenic regulatory factors (MRFs), promoting the commitment of satellite cells to the myogenic lineage.
The Non-Genomic Pathway: Rapid Signaling for Enhanced Anabolism
In addition to the slower genomic effects, testosterone can initiate rapid, non-transcriptional signaling cascades from the cell membrane. These pathways are thought to potentiate the anabolic environment.
-
Membrane-Associated Androgen Receptors: A subpopulation of ARs is localized to the cell membrane. Ligand binding to these receptors can rapidly activate intracellular signaling molecules.
-
Activation of Kinase Cascades: Testosterone has been shown to rapidly activate key anabolic signaling pathways, including:
-
PI3K/Akt/mTOR Pathway: This is a central regulator of muscle growth. Testosterone can activate Akt, which in turn activates the mammalian target of rapamycin (mTOR). mTORC1, a complex of mTOR, then phosphorylates downstream targets like p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in protein synthesis.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK), is also activated by androgens. This pathway is involved in cell proliferation and differentiation, including the activation of satellite cells.
-
Cellular and Physiological Effects
The activation of these signaling pathways translates into several key cellular and physiological changes that drive muscle hypertrophy.
-
Increased Muscle Protein Synthesis: Testosterone administration has been consistently shown to increase the rate of muscle protein synthesis.[3] A study using testosterone enanthate (3 mg/kg/week for 12 weeks) in normal male subjects demonstrated a 27% mean increase in muscle protein synthesis.[3]
-
Satellite Cell Activation and Proliferation: Androgens increase the number and activity of satellite cells, the muscle's resident stem cells.[4] This is crucial for muscle repair and the addition of new myonuclei to growing muscle fibers, which is necessary to support increased protein synthesis.
-
Myonuclear Accretion: Testosterone-induced muscle fiber hypertrophy is associated with an increase in the number of myonuclei per fiber.
-
Anti-Catabolic Effects: Testosterone can antagonize the catabolic effects of glucocorticoid hormones by competing for glucocorticoid receptors and reducing their expression. Nandrolone phenylpropionate, a similar compound, has been shown to reduce plasma concentrations of catabolic glucocorticoids.[1]
-
Increased IGF-1 Expression: Testosterone upregulates the expression of IGF-1 in muscle tissue, which is a potent anabolic hormone that stimulates both muscle protein synthesis and satellite cell proliferation.
Quantitative Data on Androgen-Induced Muscle Hypertrophy
While specific dose-response data for this compound is limited in publicly accessible literature, studies on other testosterone esters provide valuable insights into the quantitative effects on muscle growth. The general dose-response relationship for testosterone and muscle hypertrophy appears to be linear within the physiological to supraphysiological range, though with diminishing returns at very high doses.[5]
Table 1: Dose-Response of Testosterone Enanthate on Muscle Mass and Strength [6]
| Weekly Dose of Testosterone Enanthate | Mean Nadir Testosterone Concentration (ng/dL) | Change in Fat-Free Mass (kg) |
| 25 mg | 253 | - |
| 50 mg | 306 | - |
| 125 mg | 542 | +3.4 |
| 300 mg | 1,345 | +5.2 |
| 600 mg | 2,370 | +7.9 |
Table 2: Effects of Testosterone on Muscle Protein Synthesis
| Study | Androgen & Dose | Duration | Subjects | Key Finding |
| Griggs et al. (1989)[3] | Testosterone Enanthate (3 mg/kg/week) | 12 weeks | Normal Men | 27% increase in muscle protein synthesis. |
| Brodsky et al. (1996) | Testosterone Replacement | 6 months | Hypogonadal Men | 56% increase in fractional synthesis rate of mixed skeletal muscle proteins. |
Experimental Protocols
Investigating the mechanism of action of TPP in muscle tissue involves a combination of in vitro and in vivo experimental approaches.
In Vitro Studies using Myoblast Cell Lines (e.g., C2C12)
Detailed Methodology: Western Blot for Akt/mTOR Pathway Activation
-
Cell Culture and Treatment: Culture C2C12 myoblasts in DMEM with 10% FBS. Induce differentiation by switching to DMEM with 2% horse serum. Treat differentiated myotubes with desired concentrations of TPP or vehicle control for specified time points.
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of Akt, mTOR, p70S6K, and 4E-BP1. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software.
In Vivo Studies using Animal Models (e.g., Rodents)
Detailed Methodology: Measurement of Muscle Protein Synthesis using Stable Isotope Tracers
-
Animal Model and Treatment: Utilize orchidectomized (castrated) rats to eliminate endogenous testosterone production. Administer TPP at various doses via intramuscular injection for a defined period.
-
Stable Isotope Infusion: Infuse a stable isotope-labeled amino acid (e.g., L-[ring-¹³C₆]phenylalanine) as a tracer.
-
Tissue and Blood Sampling: Collect blood samples at timed intervals and obtain a muscle biopsy at the end of the infusion period.
-
Sample Processing: Precipitate proteins from the muscle homogenate and hydrolyze them into their constituent amino acids.
-
Mass Spectrometry Analysis: Measure the isotopic enrichment of the tracer amino acid in the blood (precursor pool) and in the muscle protein hydrolysate using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation of Fractional Synthetic Rate (FSR): Calculate the FSR of muscle protein using the formula: FSR (%/h) = (E_p / E_a) × (1/t) × 100, where E_p is the enrichment of the tracer in muscle protein, E_a is the average enrichment of the tracer in the precursor pool, and t is the duration of the tracer incorporation period.
Conclusion
The mechanism of action of this compound in skeletal muscle is multifaceted, involving both direct regulation of gene expression through the androgen receptor and rapid, non-genomic activation of key anabolic signaling pathways. The synergistic action of these pathways leads to a net positive protein balance, satellite cell-mediated growth, and ultimately, muscle hypertrophy. A thorough understanding of these intricate mechanisms is paramount for the development of novel therapeutics targeting muscle wasting disorders and for informing the scientific community about the physiological consequences of anabolic steroid use. Further research employing transcriptomic and proteomic approaches will continue to elucidate the full spectrum of TPP's effects on muscle tissue.
References
- 1. Anabolic Steroids for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Effect of testosterone on muscle mass and muscle protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular and molecular mechanisms responsible for the action of testosterone on human skeletal muscle. A basis for illegal performance enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Testosterone dose-response relationships in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
The In Vivo Pharmacokinetics of Testosterone Phenylpropionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testosterone phenylpropionate (TPP) is a synthetic androgen and an ester of testosterone. As a prodrug, TPP is designed for parenteral administration, offering a slower release of testosterone from the injection site compared to unesterified testosterone. This modification extends the hormone's duration of action, making it a subject of interest in testosterone replacement therapy and other endocrinological research. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of this compound, detailing its absorption, distribution, metabolism, and excretion, alongside relevant experimental methodologies and the underlying signaling pathways of its active metabolite, testosterone.
Pharmacokinetic Profile
Following intramuscular injection, typically in an oil-based vehicle, this compound forms a depot in the muscle tissue from which it is gradually absorbed into the systemic circulation. The ester bond is subsequently cleaved by esterases in the blood and tissues, releasing free testosterone, the active form of the hormone. The rate of absorption and subsequent elimination is largely determined by the properties of the ester side chain.
Quantitative Pharmacokinetic Parameters
Quantitative pharmacokinetic data for this compound as a single agent is limited in publicly available literature. Much of the existing data is derived from studies of combination products like Sustanon, where TPP is one of several testosterone esters. However, based on comparative studies of testosterone esters, the following parameters can be estimated.
| Parameter | Value | Species | Notes |
| Half-life (t½) | ~2.5 - 4.5 days[1] | Not Specified | The range reflects variations in study designs and analytical methods. TPP has a shorter half-life than longer-chain esters like decanoate but longer than short-chain esters like propionate. |
| Time to Peak Concentration (Tmax) | Not Specified | - | Tmax for mixed testosterone esters like Sustanon is reported to be approximately 24-48 hours, but the specific contribution and peak of TPP within this is not detailed. |
| Peak Plasma Concentration (Cmax) | Not Specified | - | Cmax is dose-dependent and influenced by the injection vehicle. Specific values for single-agent TPP are not readily available. |
Experimental Protocols
The following outlines a general experimental protocol for determining the pharmacokinetic profile of an intramuscularly administered testosterone ester like TPP in a preclinical animal model, such as the rabbit. This protocol is a composite based on standard methodologies in the field.
In Vivo Pharmacokinetic Study in Rabbits
1. Animal Model:
-
Species: New Zealand White rabbits
-
Sex: Male
-
Number of Animals: A sufficient number to ensure statistical power (e.g., n=6 per group).
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the study.
2. Drug Formulation and Administration:
-
Formulation: this compound dissolved in a sterile oil vehicle (e.g., sesame oil or cottonseed oil).
-
Dose: A relevant dose based on previous studies or allometric scaling (e.g., 6 mg/kg body weight).[2]
-
Administration: A single deep intramuscular injection into the gluteal muscle.
3. Blood Sampling:
-
Collection Site: Marginal ear vein.
-
Anticoagulant: EDTA or heparin.
-
Sampling Time Points: Pre-dose (0 h), and at multiple time points post-injection, for example: 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 168, and 240 hours.
-
Sample Processing: Plasma should be separated by centrifugation and stored at -80°C until analysis.
4. Bioanalytical Method: LC-MS/MS
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): Plasma samples are typically extracted with an organic solvent (e.g., a mixture of diethyl ether and ethyl acetate) to isolate the testosterone ester from plasma proteins.[3]
-
Derivatization (Optional): To enhance sensitivity, oxime derivatives of the testosterone ester can be prepared.[4]
-
Reconstitution: The dried extract is reconstituted in a suitable solvent for injection into the LC-MS/MS system.
-
-
Chromatographic Separation: A C18 reverse-phase column is commonly used with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).[3][5]
-
Mass Spectrometric Detection: Detection is performed using multiple reaction monitoring (MRM) in positive ion mode, selecting specific precursor-to-product ion transitions for both the analyte and an internal standard.[5]
5. Pharmacokinetic Analysis:
-
Plasma concentration-time data for each animal are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½).
Visualizations
Experimental Workflow
Testosterone Signaling Pathway
Testosterone, the active metabolite of this compound, exerts its physiological effects primarily through the androgen receptor. The signaling cascade can be broadly categorized into genomic and non-genomic pathways.
Conclusion
This compound serves as a valuable ester of testosterone for achieving sustained hormone levels. While specific, comprehensive in vivo pharmacokinetic data for TPP as a standalone agent are not extensively documented in recent literature, its behavior can be inferred from its chemical properties and data from related testosterone esters. Its intermediate half-life positions it between the rapidly acting propionate and the longer-acting enanthate and cypionate esters. Further dedicated pharmacokinetic studies on TPP would be beneficial for a more precise characterization and optimization of its therapeutic use. The experimental and analytical methodologies outlined in this guide provide a robust framework for conducting such future investigations.
References
- 1. Structural Aspects and Intermolecular Energy for Some Short Testosterone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. Screening of testosterone esters in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. farmaciajournal.com [farmaciajournal.com]
An In-depth Technical Guide to Testosterone Phenylpropionate: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testosterone phenylpropionate is a synthetic anabolic-androgenic steroid (AAS) and an androgen ester.[1] Specifically, it is the C17β phenylpropionate ester of the endogenous androgen, testosterone.[1] As a prodrug, this compound is inactive itself and requires in vivo hydrolysis to release testosterone, the active therapeutic agent. The addition of the phenylpropionate ester modifies the pharmacokinetics of testosterone, primarily extending its duration of action compared to unmodified testosterone.[2] This modification enhances its lipophilicity, allowing for its formulation as an oil-based depot injection for intramuscular administration.[1]
Historically, this compound has been a component of combination testosterone products, such as Sustanon® and Omnadren®, developed for testosterone replacement therapy (TRT).[3] These combination therapies aim to provide a more stable and sustained release of testosterone into the bloodstream.[3] The primary clinical application of this compound is in the management of male hypogonadism, a condition characterized by deficient endogenous testosterone production.[3]
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies associated with this compound.
Chemical Structure and Identification
This compound is characterized by the testosterone steroid nucleus with a phenylpropionate group ester-linked at the 17β-hydroxyl position.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate |
| CAS Number | 1255-49-8 |
| Molecular Formula | C₂₈H₃₆O₃ |
| Molecular Weight | 420.58 g/mol |
| Synonyms | Testosterone 17-phenylpropionate, Testosterone phenpropionate, Testosterone hydrocinnamate, TPP |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, stability, and pharmacokinetic profile.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White to off-white crystalline powder |
| Melting Point | 116.5 °C |
| Solubility | Water: Sparingly soluble |
| Ethanol: 15 mg/mL | |
| DMSO: 12 mg/mL | |
| DMF: 25 mg/mL | |
| Ethanol:PBS (pH 7.2) (1:2): 0.3 mg/mL | |
| logP (estimated) | 5.8 |
Pharmacology
Mechanism of Action
This compound functions as a prodrug of testosterone.[1] Following intramuscular injection, it forms a depot in the muscle tissue from which it is slowly released into the systemic circulation.[1] In the bloodstream and tissues, esterases hydrolyze the phenylpropionate ester, liberating free, active testosterone.[1]
Testosterone exerts its effects by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily.[4] The testosterone-AR complex then undergoes a conformational change, dimerizes, and translocates to the cell nucleus.[4] Within the nucleus, the dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[4] This binding modulates the transcription of these genes, leading to the synthesis of proteins that mediate the physiological and pharmacological effects of androgens.[4]
Caption: Androgen Receptor Signaling Pathway for Testosterone.
Key downstream target genes of the androgen receptor include those involved in protein synthesis, erythropoiesis, and the development and maintenance of male secondary sexual characteristics. Examples of well-characterized AR target genes include Prostate-Specific Antigen (PSA) and Transmembrane Protease, Serine 2 (TMPRSS2).[5]
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its slow release from the intramuscular depot and subsequent hydrolysis to testosterone. While specific pharmacokinetic parameters for this compound as a single agent are not extensively reported in publicly available literature, its half-life is estimated to be approximately 4.5 days. This intermediate duration of action is longer than that of testosterone propionate but shorter than longer-chain esters like testosterone decanoate.
Table 3: Comparative Pharmacokinetic Parameters of Testosterone Esters (General Representation)
| Testosterone Ester | Typical Dosing Interval | Duration of Action |
| Testosterone Propionate | 2-3 times per week | Short |
| This compound | 1-2 times per week | Intermediate |
| Testosterone Enanthate | Every 2-4 weeks | Long |
| Testosterone Cypionate | Every 2-4 weeks | Long |
| Testosterone Decanoate | Every 3-4 weeks | Very Long |
Note: This table provides a general comparison. Actual dosing and duration can vary based on the individual's response and clinical context.
Pharmacodynamics
The pharmacodynamic effects of this compound are those of testosterone itself and are broadly classified as anabolic and androgenic.
-
Anabolic Effects: These include increased protein synthesis, leading to muscle mass and strength accretion, increased bone density, and stimulation of erythropoiesis.
-
Androgenic Effects: These encompass the development and maintenance of male primary and secondary sexual characteristics, such as the growth of the prostate, seminal vesicles, and the penis, as well as facial and body hair growth, and deepening of the voice.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of testosterone esters involves the esterification of testosterone with the corresponding acylating agent. For this compound, this would involve reacting testosterone with phenylpropionyl chloride or phenylpropionic anhydride.
Illustrative Synthesis Protocol:
-
Reaction Setup: In an inert atmosphere (e.g., nitrogen or argon), dissolve testosterone in a suitable anhydrous organic solvent (e.g., dichloromethane or pyridine).
-
Addition of Reagents: Add an acid scavenger (e.g., an organic base like triethylamine or pyridine if not used as the solvent) and a catalyst (e.g., 4-dimethylaminopyridine, DMAP).
-
Esterification: Slowly add phenylpropionic anhydride or phenylpropionyl chloride to the reaction mixture.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., room temperature to a slightly elevated temperature) and monitor for completion using an appropriate analytical technique (e.g., thin-layer chromatography).
-
Work-up and Purification: Upon completion, quench the reaction with water and perform a liquid-liquid extraction. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield pure this compound.
Caption: Experimental Workflow for this compound Synthesis.
Determination of Solubility
A standardized method to determine the solubility of a steroid ester like this compound involves a stepwise approach.
Protocol for Solubility Determination:
-
Solvent Selection: A range of solvents of varying polarity should be selected (e.g., water, phosphate-buffered saline, ethanol, methanol, dimethyl sulfoxide, acetone, chloroform).
-
Sample Preparation: Accurately weigh a small amount of this compound into a series of vials.
-
Solvent Addition: Add a known volume of the selected solvent to each vial to achieve a starting concentration.
-
Solubilization: Subject the vials to a series of mechanical agitation methods of increasing intensity (e.g., vortexing, sonication, heating).
-
Observation: Visually inspect the vials for complete dissolution (a clear solution with no visible particles).
-
Quantification (Optional): If a precise solubility value is required, the saturated solution can be filtered, and the concentration of the dissolved steroid can be determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
In Vivo Assessment of Anabolic and Androgenic Activity (Hershberger Assay Adaptation)
The Hershberger assay is a standardized in vivo method to assess the anabolic and androgenic properties of a substance in castrated male rats.
Protocol Outline:
-
Animal Model: Use prepubertal, castrated male rats.
-
Dosing: Administer this compound via intramuscular or subcutaneous injection at various dose levels for a specified period (e.g., 10 days). A vehicle control group and a reference androgen (e.g., testosterone propionate) group should be included.
-
Endpoint Measurement: At the end of the treatment period, euthanize the animals and carefully dissect and weigh specific androgen-sensitive tissues.
-
Anabolic activity: Assessed by the weight of the levator ani muscle.
-
Androgenic activity: Assessed by the weights of the seminal vesicles, ventral prostate, and glans penis.
-
-
Data Analysis: Compare the organ weights of the this compound-treated groups to the vehicle control and reference androgen groups to determine its relative anabolic and androgenic potency.
Conclusion
This compound is a synthetically derived ester of testosterone with an intermediate duration of action. Its primary utility lies in testosterone replacement therapy, where its pharmacokinetic profile contributes to more stable serum testosterone levels when used in combination with other esters. A thorough understanding of its chemical structure, physicochemical properties, and pharmacological profile is essential for its appropriate formulation, clinical application, and for guiding further research and development in the field of androgen therapy. The experimental protocols outlined provide a foundational framework for the synthesis, characterization, and in vivo evaluation of this compound and related compounds.
References
- 1. This compound|CAS 1255-49-8|RUO [benchchem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Guide: Testosterone Phenylpropionate - Molecular Weight and Formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular weight and chemical formula of testosterone phenylpropionate, an anabolic-androgenic steroid and a synthetic ester of testosterone. This document details its physicochemical properties and outlines a standard methodology for its characterization.
Core Data Summary
The fundamental molecular properties of this compound are summarized in the table below for quick reference.
| Property | Value |
| Molecular Formula | C₂₈H₃₆O₃[1][2][3][4] |
| Molecular Weight | 420.6 g/mol [1][3][5] |
| Synonyms | Testosterone 17-phenylpropionate, Testosterone phenpropionate, Testosterone hydrocinnamate[3][6] |
| Chemical Structure | C17β phenylpropionate ester of testosterone[1][6] |
Structural Relationship and Formation
This compound is synthesized through the esterification of testosterone with phenylpropionic acid. This process involves the formation of an ester linkage at the 17-beta hydroxyl group of the testosterone molecule. The addition of the phenylpropionate group increases the compound's lipophilicity and extends its duration of action compared to unmodified testosterone.
Caption: Formation of this compound.
Experimental Protocol: Determination of Molecular Weight and Formula by Mass Spectrometry
The molecular weight and formula of this compound can be reliably determined using mass spectrometry. The following protocol is a generalized methodology based on common practices for the analysis of steroid esters.[7][8][9]
Objective: To confirm the molecular weight and elemental composition of this compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) (GC-MS) or Liquid Chromatograph (LC) coupled to a tandem Mass Spectrometer (MS/MS) (LC-MS/MS).
-
Ionization source: Electron Ionization (EI) or Chemical Ionization (CI) for GC-MS; Electrospray Ionization (ESI) for LC-MS.
Materials:
-
This compound reference standard.
-
Appropriate solvents for sample dissolution (e.g., methanol, acetonitrile).
-
Mobile phase for LC-MS (e.g., a gradient of water and acetonitrile with a small percentage of formic acid).
-
Carrier gas for GC-MS (e.g., helium).
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound reference standard.
-
Dissolve the standard in a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution to a working concentration appropriate for the instrument's sensitivity (e.g., 1-10 µg/mL).
-
-
Chromatographic Separation (if applicable):
-
For GC-MS: Inject the sample into the GC. The testosterone ester is volatilized and separated from any impurities on a capillary column. The separated components then enter the mass spectrometer.
-
For LC-MS: Inject the sample into the LC system. The sample is separated on a reversed-phase column using a suitable mobile phase gradient. The eluent from the column is directed to the mass spectrometer's ion source.
-
-
Mass Spectrometric Analysis:
-
Ionization: The sample molecules are ionized in the ion source. For EI, high-energy electrons bombard the molecules, leading to fragmentation and the formation of a molecular ion (M⁺). For CI, a reagent gas is used to produce less fragmentation and a more prominent protonated molecule ([M+H]⁺). ESI is a soft ionization technique that typically produces protonated molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z.
-
-
Data Analysis:
-
The resulting mass spectrum will show a peak corresponding to the molecular ion or the protonated molecule.
-
For this compound (C₂₈H₃₆O₃), the expected m/z of the molecular ion [M]⁺ would be approximately 420.27. The protonated molecule [M+H]⁺ would have an m/z of approximately 421.27.
-
High-resolution mass spectrometry can be used to determine the exact mass, which can then be used to confirm the elemental composition (molecular formula).
-
The fragmentation pattern observed in the mass spectrum can provide structural information, further confirming the identity of the compound. Common fragments for testosterone esters include the loss of the ester side chain, resulting in an ion corresponding to the testosterone core.[7][9]
-
References
- 1. grokipedia.com [grokipedia.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C28H36O3 | CID 14743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound - 1255-49-8 | VulcanChem [vulcanchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Analysis of testosterone esters by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Simplified screening approach of anabolic steroid esters using a compact atmospheric solid analysis probe mass spectrometric system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Androgen Receptor Binding Affinity of Testosterone Phenylpropionate
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Testosterone Phenylpropionate (TPP) is a synthetic androgen and an ester of testosterone.[1][2] It functions as a prodrug, undergoing hydrolysis in the body to release testosterone, the primary active ligand for the androgen receptor (AR).[1][3] Consequently, the direct binding affinity of the esterified form, this compound, to the androgen receptor is less pharmacologically relevant than that of its active metabolite, testosterone. This guide provides an in-depth analysis of the androgen receptor binding characteristics of testosterone, the experimental protocols used to determine these properties, and the subsequent intracellular signaling cascade.
Mechanism of Action
Upon administration, typically via intramuscular injection, this compound forms a depot from which it is slowly released.[1] In the bloodstream and tissues, esterase enzymes cleave the phenylpropionate ester group, liberating free testosterone.[1][3] This free testosterone is then able to bind to and activate androgen receptors located in the cytoplasm of target cells.[3][4] The activation of the androgen receptor is the initiating step in a signaling cascade that modulates the transcription of androgen-responsive genes, leading to the physiological and anabolic effects associated with the hormone.[1][4]
Quantitative Androgen Receptor Binding Affinity
As this compound is a prodrug of testosterone, quantitative binding affinity data is primarily available for testosterone and its more potent metabolite, dihydrotestosterone (DHT). These values are typically determined through competitive radioligand binding assays. The table below summarizes the relative binding affinity (RBA) of testosterone and other androgens compared to a standard, high-affinity synthetic androgen.
| Compound | Relative Binding Affinity (RBA) (%)* | Reference Compound |
| Methyltrienolone (MT) | 100 | Methyltrienolone |
| 19-Nortestosterone (Nandrolone) | > Methyltrienolone | Methyltrienolone |
| Testosterone | < Methenolone | Methyltrienolone |
| 1α-Methyl-DHT (Mesterolone) | < Testosterone | Methyltrienolone |
*Note: This table presents a qualitative comparison of binding affinities as found in the literature.[5][6] Specific IC50 or Ki values can vary between experiments. For instance, one study noted the IC50 of dihydrotestosterone (DHT) in displacing [3H]DHT from the AR was 3.2 nM.[7] Another study determined the equilibrium dissociation constant (Kd) for testosterone to be approximately 2 to 5 x 10⁻¹⁰ M.[8]
Experimental Protocol: In Vitro Androgen Receptor Competitive Binding Assay
This protocol outlines a common method for determining the binding affinity of a test compound (e.g., testosterone) to the androgen receptor using a competitive binding assay with a radiolabeled ligand.
4.1 Principle This assay measures the ability of a test compound to compete with a known high-affinity radiolabeled androgen (e.g., [³H]-Methyltrienolone, R1881) for binding to the androgen receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50), from which the inhibitory constant (Ki) can be calculated.
4.2 Materials
-
Androgen Receptor Source: Recombinant human androgen receptor ligand-binding domain (AR-LBD) or cytosol prepared from target tissue (e.g., rat prostate).[9][10]
-
Radioligand: [³H]-Methyltrienolone (R1881) or [³H]-Dihydrotestosterone ([³H]-DHT).[11][12]
-
Test Compound: Testosterone (or other androgens).
-
Assay Buffer: e.g., 50 mM HEPES, 150 mM Li₂SO₄, 10% glycerol, pH 7.2.[11]
-
Separation Method: Hydroxylapatite slurry or charcoal-dextran suspension to separate bound from free radioligand.
-
Scintillation Cocktail & Counter: For quantifying radioactivity.
4.3 Procedure
-
Preparation: Serially dilute the test compound to create a range of concentrations.
-
Incubation: In assay tubes, combine the androgen receptor preparation, a fixed concentration of the radioligand (e.g., 20 nM [³H]-DHT), and varying concentrations of the test compound.[11] Include control tubes for total binding (no competitor) and non-specific binding (excess cold ligand).[12]
-
Equilibrium: Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium.
-
Separation: Add a separation agent like charcoal-dextran to each tube. The charcoal binds free radioligand, while the larger receptor-bound complexes remain in the supernatant after centrifugation.
-
Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specifically bound radioligand against the logarithm of the test compound concentration. Use a non-linear regression model to fit the data and determine the IC50 value.[10]
Visualized Experimental Workflow and Signaling Pathways
Androgen Receptor Competitive Binding Assay Workflow
The following diagram illustrates the key steps in a typical competitive binding assay designed to measure a compound's affinity for the androgen receptor.
Caption: Workflow for an AR competitive binding assay.
Canonical Androgen Receptor Signaling Pathway
Once testosterone binds to the androgen receptor, it initiates a well-defined signaling cascade leading to changes in gene expression.
Caption: Canonical androgen receptor signaling pathway.
References
- 1. This compound|CAS 1255-49-8|RUO [benchchem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. grokipedia.com [grokipedia.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding properties of androgen receptors. Evidence for identical receptors in rat testis, epididymis, and prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Biological Half-Life of Testosterone Phenylpropionate: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the biological half-life of testosterone phenylpropionate, tailored for researchers, scientists, and drug development professionals. The document synthesizes pharmacokinetic data, details experimental methodologies for its determination, and illustrates key processes through diagrams.
Pharmacokinetic Profile of Testosterone Esters
This compound (TPP) is a synthetic anabolic-androgenic steroid, an ester derivative of testosterone.[1] Esterification of testosterone at the 17-beta hydroxyl group modifies its pharmacokinetic profile, primarily extending its duration of action compared to unesterified testosterone.[1][2] The length of the ester chain is a key determinant of the absorption rate and half-life; longer esters generally possess longer half-lives.[1][3] TPP, with its intermediate-length phenylpropionate ester, exhibits a half-life that is longer than short-chain esters like testosterone propionate but shorter than long-chain esters such as testosterone decanoate.[1]
Following intramuscular injection, typically in an oil vehicle, TPP forms a depot in the muscle tissue from which it is slowly released into the bloodstream.[1] In circulation, enzymes called esterases hydrolyze the ester bond, cleaving the phenylpropionate side chain to release active, free testosterone.[1] This gradual release and subsequent activation provide a sustained elevation of testosterone levels.[1]
Comparative Half-Life Data
The biological half-life of this compound has been reported with some variation in the literature. The table below summarizes the elimination half-life of TPP alongside other common testosterone esters for comparative analysis.
| Testosterone Ester | Reported Elimination Half-Life |
| Testosterone Acetate | < 1 day[3] |
| Testosterone Propionate | ~20 hours (0.8 days)[4], 1 day[3], 1.4 days[5] |
| This compound | 2.5 days[3][5], ~4.5 days[2] |
| Testosterone Isocaproate | 3.1 days[3][5] |
| Testosterone Decanoate | 5.6 days[5] |
| Testosterone Enanthate | ~4.6 days (111.4 hours)[6] |
| Testosterone Undecanoate | ~22.9 days (549 hours)[6] |
Note: Half-life can be influenced by factors such as the carrier oil, injection volume, and individual metabolic variations.
Experimental Protocol for Pharmacokinetic Analysis
A key methodology for determining the half-life of testosterone esters involves clinical studies with human participants. The following protocol is based on a study designed to investigate the detection window of various testosterone esters in blood.[5][7][8][9]
Study Design and Administration
-
Participants: The study involved six human participants.[7][8]
-
Drug Formulation: A combination product (Sustanon®) was used, containing a mixture of four testosterone esters.[5][7][8]
-
Administration: A single intramuscular injection was administered to each participant. The injection contained:
Sample Collection and Processing
-
Collection Period: Blood samples were collected over a 60-day period post-administration to characterize the full pharmacokinetic profile.[5][7][8]
-
Collection Devices: To evaluate the stability of the esters, blood was collected into three different types of vacuum tubes:
Analytical Methodology
The quantification of intact testosterone esters in blood samples was performed using a highly sensitive and specific method involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][7][8]
-
Extraction: A liquid-liquid extraction (LLE) procedure was employed to isolate the testosterone esters from the biological matrix (serum/plasma).[5][7][8]
-
Derivatization: The extracted compounds underwent a derivatization step to form oxime derivatives, which enhances their chromatographic and mass spectrometric properties.[5][7][8]
-
Sample Clean-up: A turbulent flow liquid chromatography (TLX) sample clean-up step was utilized to remove potential interferences before analysis.[7][8]
-
Detection: The final detection and quantification were achieved by LC-MS/MS, which provides the necessary selectivity and sensitivity to measure the low concentrations of the esters as they are eliminated from the body.[5][7][8]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the pharmacokinetic study described above.
Caption: Workflow for determining testosterone ester pharmacokinetics.
Testosterone Signaling Pathway
Upon its release from the ester, testosterone exerts its biological effects by binding to the androgen receptor. The diagram below outlines this signaling cascade.
Caption: Testosterone's mechanism of action via the androgen receptor.
References
- 1. This compound|CAS 1255-49-8|RUO [benchchem.com]
- 2. strongflow.uk [strongflow.uk]
- 3. Structural Aspects and Intermolecular Energy for Some Short Testosterone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testosterone propionate - Wikipedia [en.wikipedia.org]
- 5. sobraf.org [sobraf.org]
- 6. benthamopen.com [benthamopen.com]
- 7. Detection of testosterone esters in blood sample | World Anti Doping Agency [wada-ama.org]
- 8. Detection of testosterone esters in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testosterone phenylpropionate is a synthetic androgen and an ester prodrug of testosterone.[1] Like other testosterone esters, it is designed to provide a more sustained release of testosterone compared to the administration of unesterified testosterone, thereby improving its pharmacokinetic profile.[1][2] Understanding the metabolic fate of this compound is crucial for drug development, therapeutic monitoring, and in the context of sports anti-doping control. This technical guide provides a comprehensive overview of the primary metabolic pathways of this compound, focusing on the enzymatic processes that govern its transformation and elimination. The guide includes quantitative data on enzyme kinetics, detailed experimental protocols for metabolite analysis, and visualizations of the key metabolic pathways.
Core Metabolic Pathway: From Prodrug to Active Hormone
The metabolic journey of this compound begins with the hydrolysis of its phenylpropionate ester group. This initial and obligatory step is catalyzed by non-specific esterases present in the blood and various tissues, releasing the active hormone, testosterone.[3] The rate of this hydrolysis is a key determinant of the drug's duration of action.[1]
Once liberated, testosterone undergoes extensive metabolism, primarily in the liver, but also in other tissues such as the prostate, skin, and adipose tissue. The metabolism of testosterone can be broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.
Phase I Metabolism: Functionalization of Testosterone
Phase I reactions introduce or expose functional groups on the testosterone molecule, preparing it for subsequent conjugation and excretion. The primary Phase I metabolic pathways for testosterone are:
-
Oxidation (Hydroxylation): This is a major route of testosterone metabolism, predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes. The CYP3A subfamily, particularly CYP3A4, is the principal catalyst for the hydroxylation of testosterone at various positions, with 6β-hydroxylation being the most common reaction. Other CYP isoforms, including CYP2C9, CYP2C19, and CYP2B6, also contribute to a lesser extent.
-
Reduction: Testosterone is converted to the more potent androgen, 5α-dihydrotestosterone (DHT), by the enzyme 5α-reductase.[4][5][6] This conversion is particularly significant in androgen-sensitive tissues like the prostate gland, skin, and hair follicles.[6] There are two main isoenzymes of 5α-reductase: type 1 and type 2.
-
Aromatization: Testosterone can be converted to the estrogen, estradiol, through the action of the enzyme aromatase (CYP19A1).[7] This process is significant in adipose tissue, the brain, and gonads.
Phase II Metabolism: Conjugation and Excretion
Phase II metabolism involves the conjugation of testosterone and its Phase I metabolites with endogenous hydrophilic molecules, which facilitates their excretion in urine and bile. The main conjugation reactions are:
-
Glucuronidation: This is the most important conjugation pathway for testosterone and its metabolites. UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl groups of the steroid. UGT2B17 and UGT2B15 are the primary enzymes responsible for testosterone glucuronidation.
-
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the steroid molecule. This is a less prominent pathway for testosterone compared to glucuronidation.
The resulting glucuronide and sulfate conjugates are water-soluble and are readily eliminated from the body, primarily through the kidneys into the urine.
Quantitative Data on Metabolic Pathways
The following tables summarize key quantitative data related to the pharmacokinetics of testosterone esters and the kinetics of the major enzymes involved in testosterone metabolism. It is important to note that kinetic parameters can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration, in vitro vs. in vivo).
Table 1: Pharmacokinetic Parameters of Testosterone Esters
| Parameter | This compound | Testosterone Propionate | Testosterone Isocaproate | Testosterone Decanoate |
| Half-life | ~2.5 days[8] | ~1 day[8] | ~3.1 days[8] | - |
| Detection Time in Blood | At least 8 days[9] | 4-5 days[9] | At least 8 days[9] | 18 days[9] |
| Cmax (Cattle, 1 mg/kg IM) | 2.7 ng/mL (single site) / 4.4 ng/mL (multiple sites)[10] | - | - | - |
| Tmax (Cattle, 1 mg/kg IM) | Not significantly different between single and multiple injection sites[10] | - | - | - |
| AUC (Cattle, 1 mg/kg IM) | Not significantly different between single and multiple injection sites[10] | - | - | - |
Table 2: Kinetic Parameters of Key Enzymes in Testosterone Metabolism
| Enzyme | Substrate | K_m_ (Michaelis Constant) | V_max_ (Maximum Velocity) | Enzyme Source |
| 5α-Reductase (Stromal) | Testosterone | 67.9 nM[4] | ~235 pmol/30 min/mg protein[4] | Human Benign Prostatic Hyperplasia (BPH) Tissue |
| 5α-Reductase (Epithelial) | Testosterone | 14.3 - 29.5 nmol/L[6] | 23.8 - 27.9 pmol/mg protein·h[6] | Human Prostate Tissue |
| Aromatase (CYP19A1) | Androstenedione | 16 nM[11] | 65 nmol/min/mg[11] | Purified Placental Aromatase |
| Aromatase (CYP19A1) | Testosterone | 1.5 µM (K_d_)[12] | - | Recombinant Human P450 19A1 |
Experimental Protocols for Metabolite Analysis
The analysis of testosterone and its metabolites in biological matrices like urine and plasma is essential for pharmacokinetic studies, clinical monitoring, and anti-doping control. The following sections outline generalized protocols for the key steps involved in this analysis.
Enzymatic Hydrolysis of Conjugated Steroids in Urine
Since a significant portion of testosterone metabolites are excreted as glucuronide and sulfate conjugates, an initial hydrolysis step is necessary to cleave these conjugates and allow for the analysis of the free steroid.[13][14]
Materials:
-
Urine sample
-
β-glucuronidase enzyme (from Helix pomatia or E. coli)[13][15]
-
Phosphate buffer (e.g., 0.8 M, pH 6.4) or Acetate buffer (e.g., 0.2 M, pH 5.2)[13][16]
-
Internal standard (e.g., deuterated testosterone)
Procedure:
-
To a known volume of urine (e.g., 3-5 mL), add the appropriate buffer to adjust the pH to the optimal range for the enzyme (typically pH 5.2-6.5).[13][16]
-
Add the internal standard solution.
-
Add a sufficient amount of β-glucuronidase enzyme.
-
Vortex the mixture gently.
-
Incubate the sample at an elevated temperature (e.g., 37-60°C) for a sufficient period (e.g., 1 to 16 hours) to ensure complete hydrolysis.[16][17]
-
After incubation, cool the sample to room temperature.
-
Centrifuge the sample to pellet any precipitated proteins or debris.
-
The resulting supernatant containing the deconjugated steroids is now ready for extraction.
Solid-Phase Extraction (SPE) of Steroids from Urine
Solid-phase extraction is a common technique used to clean up and concentrate the steroids from the urine matrix prior to chromatographic analysis.[13][16]
Materials:
-
Hydrolyzed urine sample
-
Methanol
-
Deionized water
-
Elution solvent (e.g., methanol, dichloromethane, or ethyl acetate)[13]
Procedure:
-
Conditioning: Condition the SPE cartridge by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., deionized water) through the cartridge.
-
Sample Loading: Load the hydrolyzed urine supernatant onto the conditioned SPE cartridge at a slow and steady flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.
-
Drying: Dry the cartridge thoroughly under vacuum to remove any residual water.
-
Elution: Elute the retained steroids from the cartridge using a small volume of a strong organic solvent (elution solvent).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a small volume of a solvent compatible with the subsequent chromatographic analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of testosterone and its metabolites. A derivatization step is typically required to increase the volatility and thermal stability of the steroids for GC analysis.[8][18]
Derivatization:
-
Common derivatizing agents for steroids include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) often mixed with a catalyst like ammonium iodide (NH₄I) and a reducing agent like dithiothreitol (DTT).[18]
-
The derivatization reaction is typically carried out by heating the dried extract with the derivatizing agent at a specific temperature (e.g., 60-90°C) for a set time (e.g., 15-60 minutes).[19]
GC-MS Conditions (General Example):
-
Column: A non-polar capillary column (e.g., 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient is used to separate the different steroid derivatives, typically starting at a lower temperature and ramping up to a higher temperature (e.g., 150°C to 320°C).[18]
-
Mass Spectrometer: Operated in electron ionization (EI) mode, with detection in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS has become the method of choice for the quantitative analysis of steroids due to its high sensitivity, specificity, and throughput. Derivatization is not always necessary but can be used to improve ionization efficiency.[20][21]
LC Conditions (General Example):
-
Column: A reversed-phase C18 or phenyl-hexyl column.[13]
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve ionization.[20][21][22]
-
Flow Rate: Typical flow rates are in the range of 0.3-0.6 mL/min.[21][22]
MS/MS Conditions (General Example):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. This provides high specificity and reduces matrix interference.
Visualizations of Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the primary metabolic pathways of testosterone and a general workflow for the analysis of its metabolites.
Caption: Primary metabolic pathways of this compound.
Caption: General experimental workflow for testosterone metabolite analysis.
Conclusion
The metabolism of this compound is a multi-step process that begins with its hydrolysis to the active hormone, testosterone. Subsequently, testosterone undergoes extensive Phase I and Phase II metabolism, leading to a variety of metabolites that are ultimately excreted from the body. A thorough understanding of these pathways, the enzymes involved, and their kinetics is fundamental for the rational design of androgen-based therapies, the interpretation of pharmacokinetic data, and the development of sensitive and specific analytical methods for their detection. The experimental protocols outlined in this guide provide a foundation for researchers to develop and validate robust methods for the analysis of testosterone and its metabolites in various biological matrices.
References
- 1. Human placental estrogen synthetase (aromatase). Effect of environment on the kinetics of protein-protein and substrate-protein interactions and the production of 19-oxygenated androgen intermediates in the purified reconstituted cytochrome P450 enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Importance of measuring testosterone in enzyme-inhibited plasma for oral testosterone undecanoate androgen replacement therapy clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic analysis of 5 alpha-reductase isoenzymes in benign prostatic hyperplasia (BPH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of androgen-5 alpha-reductase by an enzyme kinetic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of aging on kinetic parameters of 5 alpha-reductase in epithelium and stroma of normal and hyperplastic human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aromatase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Detection of testosterone esters in blood sample | World Anti Doping Agency [wada-ama.org]
- 10. Comparison of the effects of injections of northis compound at single and multiple sites in cattle on the detection of its residues in plasma, urine and bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. uu.diva-portal.org [uu.diva-portal.org]
- 20. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. agilent.com [agilent.com]
The Transcriptional Ripple Effect: A Technical Guide to Testosterone Phenylpropionate's Influence on Gene Expression
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational and research purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment.
Executive Summary
Testosterone Phenylpropionate (TPP) is a synthetic anabolic-androgenic steroid that functions as a prodrug, delivering testosterone to the body with a modified pharmacokinetic profile for sustained release. While direct studies on the gene transcriptional effects of TPP are limited, its biological activity is mediated through its conversion to testosterone. This guide provides a comprehensive technical overview of the mechanisms by which testosterone, following its release from TPP, modulates gene transcription. We delve into the canonical androgen receptor signaling pathway, detail the experimental protocols used to elucidate these effects, and present quantitative data on androgen-responsive genes in key target tissues, including the prostate, skeletal muscle, and liver. This document serves as a critical resource for researchers and professionals in drug development seeking to understand the molecular underpinnings of testosterone's action on gene expression.
Introduction
This compound (TPP) is an esterified variant of testosterone, designed to provide a more stable and sustained release of the hormone into the bloodstream compared to unmodified testosterone.[1] Once administered, esterases cleave the phenylpropionate ester, releasing free testosterone, which is the biologically active molecule.[1] The primary mechanism of action for testosterone involves its interaction with the androgen receptor (AR), a ligand-activated transcription factor that plays a pivotal role in regulating gene expression in a wide array of physiological and pathological processes.[1][2] Understanding the downstream effects of TPP on gene transcription is therefore synonymous with understanding the transcriptional program orchestrated by testosterone.
This guide will explore the intricate signaling cascade initiated by testosterone, the methodologies employed to study its impact on the transcriptome, and the specific genes and pathways it regulates.
The Androgen Receptor Signaling Pathway
The transcriptional effects of testosterone are predominantly mediated through the androgen receptor (AR), a member of the nuclear receptor superfamily.[1][2] The canonical AR signaling pathway can be summarized in the following steps:
-
Ligand Binding: Testosterone, released from TPP, diffuses across the cell membrane and binds to the AR located in the cytoplasm. In some tissues, testosterone is first converted to the more potent androgen, 5α-dihydrotestosterone (DHT), by the enzyme 5α-reductase.[3]
-
Conformational Change and Dissociation: Upon ligand binding, the AR undergoes a conformational change, leading to the dissociation of heat shock proteins (HSPs) and other chaperone proteins.[4]
-
Dimerization and Nuclear Translocation: The activated AR then forms a homodimer and translocates into the nucleus.[3][4]
-
DNA Binding: In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[1][5] The consensus ARE sequence is a 15-base pair inverted repeat of two hexameric half-sites (5'-TGTTCT-3') separated by a three-nucleotide spacer.[6]
-
Recruitment of Co-regulators and Transcription Initiation: The DNA-bound AR recruits a complex of co-activator or co-repressor proteins.[1][2][7] Co-activators, such as SRC-1 and CBP/p300, facilitate the recruitment of the basal transcription machinery, including RNA polymerase II, leading to the initiation of gene transcription.[3] Conversely, the recruitment of co-repressors can inhibit gene expression. The specific set of co-regulators recruited is context-dependent and influences the tissue-specific effects of androgens.[2][7]
Quantitative Data on Androgen-Responsive Gene Transcription
The administration of androgens leads to significant changes in the expression of a multitude of genes across different tissues. The following tables summarize quantitative data from studies investigating the effects of testosterone or its potent metabolite, DHT, on gene expression in prostate cancer cell lines, skeletal muscle, and liver. It is important to note the variability in experimental conditions, including the specific androgen used, its concentration, the duration of treatment, and the cell line or model system.
Prostate Cancer
Prostate tissue is highly responsive to androgens, and much of the research on androgen-regulated gene expression has been conducted in the context of prostate cancer. The LNCaP cell line is a commonly used model for these studies.
Table 1: Androgen-Regulated Gene Expression in LNCaP Prostate Cancer Cells
| Gene | Androgen (Concentration) | Treatment Duration | Fold Change | Reference |
| Upregulated Genes | ||||
| KLK3 (PSA) | R1881 (1 nM) | 48 hours | ~10-15 | [8] |
| R1881 (1 nM) | 24 hours | 4.6 | [9] | |
| DHT (1 nM) in LNCaP-ARhi cells | 4 hours | >2 | [10][11] | |
| TMPRSS2 | DHT (1 nM) in LNCaP-ARhi cells | 4 hours | >2 | [10][11] |
| SPAK | R1881 (1 nM) | 24 hours | 14.9 | [9] |
| SSAT | R1881 (1 nM) | 24 hours | 6.86 | [9] |
| Vimentin | R1881 (1 nM) | 24 hours | 3.17 | [9] |
| NGEP | Testosterone (5 nM) | 24 hours | ~4.5 | [12] |
| LMO1 | Testosterone (5 nM) | 48 hours | ~2.8 | [12] |
| Downregulated Genes | ||||
| DDC | R1881 (1 nM) | 24 hours | 0.05 | [9] |
| PLA2 | R1881 (1 nM) | 24 hours | 0.30 | [9] |
| CBP/p300-interacting transactivator | R1881 (1 nM) | 24 hours | 0.35 | [9] |
| Neuropilin 1 (NRP-1) | R1881 (1 nM) | 24 hours | 0.37 | [9] |
| Endothelin 2 (ET-2) | R1881 (1 nM) | 24 hours | 0.43 | [9] |
Note: R1881 is a synthetic androgen. DHT is dihydrotestosterone. LNCaP-ARhi cells are LNCaP cells engineered to overexpress the androgen receptor.
Skeletal Muscle
Androgens have well-documented anabolic effects on skeletal muscle, which are mediated by changes in gene expression that promote protein synthesis and inhibit protein degradation.
Table 2: Androgen-Regulated Gene Expression in Skeletal Muscle Cells
| Gene | Androgen (Concentration) | Cell/Tissue Type | Treatment Duration | Fold Change/Effect | Reference |
| Upregulated Genes | |||||
| MyoD1 | DHT | SkMC myoblasts | 12 and 24 hours | Increased | [13] |
| Myf6 | DHT | SkMC myoblasts | 24 hours | Increased | [13] |
| Tceal7 | DHT | SkMC myoblasts | 24 hours | Increased | [13] |
| MyoD | Testosterone (30-300 nM) | 10T1/2 cells | Not specified | Significantly increased | [14] |
| DHT (3-30 nM) | 10T1/2 cells | Not specified | Significantly increased | [14] | |
| Downregulated Genes | |||||
| Myf5 | DHT | SkMC myoblasts | 12 hours | Decreased | [13] |
| Myf6 | DHT | SkMC myoblasts | 12 hours | Decreased | [13] |
| Fbxo32 (Atrogin-1) | DHT | SkMC myoblasts | 12 and 24 hours | Decreased | [13] |
| p57 | DHT | SkMC myoblasts | 12 hours | Decreased | [13] |
Note: SkMC refers to human skeletal muscle cells. 10T1/2 is a mouse embryonic fibroblast cell line capable of myogenic differentiation.
Liver
The liver is another target organ for androgens, where they influence lipid and glucose metabolism, as well as the synthesis of various proteins.
Table 3: Androgen-Regulated Gene Expression in Liver
| Gene/Protein | Model System | Treatment | Effect | Reference |
| Upregulated Genes | ||||
| Major Urinary Proteins | Hypercholesterolemic mice (testosterone deficient) | - | Downregulated (implying upregulation by testosterone) | [15] |
| Carbonic Anhydrase III | Hypercholesterolemic mice (testosterone deficient) | - | Downregulated (implying upregulation by testosterone) | [15] |
| Downregulated Genes | ||||
| Glutathione S-transferase P2 | Hypercholesterolemic mice (testosterone deficient) | - | Downregulated (implying upregulation by testosterone) | [15] |
| Genes in immune/inflammatory response, oxidative stress, apoptosis | Castrated male pigs on HFC diet | Testosterone replacement | Downregulated | [16] |
| Genes in fatty acid oxidation, steroid biosynthesis, cholesterol/bile acid metabolism, glucose metabolism | Castrated male pigs on HFC diet | Testosterone replacement | Upregulated | [16] |
Note: HFC stands for high-fat and high-cholesterol.
Experimental Protocols
The study of androgen-regulated gene transcription relies on a suite of powerful molecular biology techniques. Below are detailed methodologies for three key experimental approaches.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a specific protein, such as the androgen receptor.
Detailed Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., LNCaP) in androgen-depleted medium for 48 hours, followed by treatment with the desired androgen (e.g., 10 nM DHT) or vehicle control for a specified duration (e.g., 16 hours).[17]
-
Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average fragment size of 200-600 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the androgen receptor overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating at 65°C. Treat with RNase A and proteinase K, and then purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA. This involves end-repair, A-tailing, ligation of sequencing adapters, and PCR amplification. Sequence the library using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms to identify regions of the genome that are enriched for AR binding. Perform motif analysis to identify consensus binding sequences within the peaks.[18]
RNA Sequencing (RNA-seq)
RNA-seq provides a comprehensive and quantitative view of the transcriptome, allowing for the identification of differentially expressed genes in response to androgen treatment.
Detailed Methodology:
-
Cell Culture and Treatment: Culture and treat cells as described for ChIP-seq.
-
RNA Extraction: Harvest cells and extract total RNA using a suitable kit (e.g., RNeasy Plus Mini Kit, Qiagen).[19]
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to determine the RNA Integrity Number (RIN).
-
Library Preparation:
-
mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.
-
Fragmentation and cDNA Synthesis: Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Synthesize the second strand of cDNA.
-
End-Repair, A-tailing, and Adapter Ligation: Perform end-repair and A-tailing on the double-stranded cDNA, followed by the ligation of sequencing adapters.
-
PCR Amplification: Amplify the library via PCR to generate a sufficient quantity for sequencing.
-
-
Sequencing: Sequence the prepared library on a high-throughput sequencing platform.[19]
-
Data Analysis:
-
Quality Control and Trimming: Assess the quality of the raw sequencing reads and trim adapter sequences and low-quality bases.
-
Alignment: Align the trimmed reads to a reference genome or transcriptome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical methods (e.g., DESeq2) to identify genes that are significantly upregulated or downregulated between androgen-treated and control samples.[11]
-
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
RT-qPCR is a sensitive and specific method used to quantify the expression of a targeted set of genes, often to validate findings from RNA-seq or microarray experiments.
Detailed Methodology:
-
RNA Extraction and Quality Control: Extract and assess the quality of total RNA as described for RNA-seq.
-
Reverse Transcription (RT): Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Quantitative PCR (qPCR):
-
Reaction Setup: Prepare a qPCR reaction mix containing cDNA template, gene-specific forward and reverse primers, a DNA polymerase, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument. The cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. Fluorescence is measured at the end of each extension step.
-
-
Data Analysis:
-
Quantification Cycle (Cq): Determine the Cq (or Ct) value for each reaction, which is the cycle number at which the fluorescence signal crosses a certain threshold.
-
Relative Quantification: Calculate the relative expression of the target gene using the ΔΔCq method. This involves normalizing the Cq value of the target gene to that of a stably expressed housekeeping gene (e.g., GAPDH) and then comparing the normalized values between the treated and control samples.
-
Conclusion
This compound exerts its biological effects by serving as a delivery vehicle for testosterone. The subsequent activation of the androgen receptor by testosterone initiates a complex and highly regulated cascade of events that culminates in the modulation of a specific set of androgen-responsive genes. The transcriptional program activated by androgens is tissue-specific and plays a crucial role in a wide range of physiological processes, from prostate function and muscle growth to liver metabolism. The experimental methodologies detailed in this guide, including ChIP-seq, RNA-seq, and RT-qPCR, are indispensable tools for dissecting the intricate molecular mechanisms of androgen action. The quantitative data presented herein provide a valuable resource for researchers and drug development professionals, offering insights into the genes and pathways that are key targets of testosterone signaling. A thorough understanding of these transcriptional effects is paramount for the development of novel therapeutic strategies targeting androgen-related pathways.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Androgen receptor coactivators that inhibit prostate cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen Receptor-Mediated Transcription in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Androgen receptor dynamics in prostate cancer: from disease progression to treatment resistance [frontiersin.org]
- 5. Identification and functional analysis of consensus androgen response elements in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Androgen-Responsive Gene Database: Integrated Knowledge on Androgen-Responsive Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Androgen receptor co-regulation in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Increased expression of androgen receptor sensitizes prostate cancer cells to low levels of androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Testosterone treatment improves liver function and reduces cardiovascular risk: A long-term prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expression of androgen receptor target genes in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of diet-induced hypercholesterolemia on testosterone-regulated protein expression in mice liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. academic.oup.com [academic.oup.com]
- 18. Integrated Expression Profiling and ChIP-seq Analyses of the Growth Inhibition Response Program of the Androgen Receptor | PLOS One [journals.plos.org]
- 19. Coactivator Selective Regulation of Androgen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Foundational Guide to Testosterone Esters for Researchers and Drug Developers
For an audience of researchers, scientists, and drug development professionals, this in-depth technical guide explores the core principles of testosterone esters. It covers their synthesis, physicochemical properties, pharmacokinetics, and the critical experimental methodologies for their evaluation.
Introduction: The Rationale for Testosterone Esterification
Testosterone, the principal androgen, exhibits poor oral bioavailability and a short plasma half-life of approximately 10 minutes when administered in its free form, necessitating frequent dosing to maintain therapeutic levels.[1] To overcome these pharmacokinetic limitations, testosterone is chemically modified via esterification. This process involves attaching a carboxylic acid (fatty acid) chain to the 17-beta-hydroxyl group of the testosterone molecule.[1]
This structural modification renders the testosterone molecule more lipophilic (fat-soluble), which is the key to its altered therapeutic profile.[2] When formulated in an oil vehicle and administered via intramuscular injection, the esterified testosterone forms a depot in the muscle tissue.[3] From this depot, the ester is slowly released into the bloodstream. In the blood and tissues, ubiquitous enzymes called esterases cleave the ester chain, releasing the active testosterone molecule.[4][5] This slow release and subsequent hydrolysis result in a significantly prolonged duration of action, allowing for less frequent administration, from several days to weeks, depending on the specific ester used.[2] The testosterone ester itself is a prodrug, meaning it is biologically inactive until the ester group is cleaved off.[1]
Synthesis and Chemical Structure
The synthesis of testosterone esters is a standard esterification reaction. Typically, testosterone is reacted with an acyl chloride or a carboxylic anhydride corresponding to the desired ester chain. The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the acidic byproduct.[6]
The general structure consists of the rigid four-ring steroid backbone of testosterone with a flexible ester chain attached at the C17β position.
Caption: General reaction scheme for testosterone ester synthesis.
Physicochemical Properties and Pharmacokinetics
The length and structure of the ester chain directly influence the physicochemical properties of the molecule, primarily its lipophilicity. An increase in the carbon chain length of the ester leads to higher lipophilicity, which is quantified by the octanol/water partition coefficient (log P). This property, in turn, dictates the rate of absorption from the injection depot and the resulting pharmacokinetic profile, including the half-life.[2][7]
Quantitative Data Summary
The table below summarizes key physicochemical and pharmacokinetic parameters for several common testosterone esters, illustrating the relationship between ester chain length, lipophilicity, and duration of action.
| Testosterone Ester | Molecular Weight ( g/mol ) | Intramuscular Half-Life (approx. days) | Octanol/Water Partition Coefficient (log P) |
| Testosterone Propionate | 344.50[8] | 0.8 - 3.5[9][10] | 3.7 - 4.9 |
| Testosterone Enanthate | 400.60 | 4.5 - 5.0[5] | 5.3 - 7.0 |
| Testosterone Cypionate | 412.61[3] | ~8.0[3] | 5.1 - 7.0 |
| Testosterone Undecanoate | 456.70 | 20.9 - 33.9 | 6.7 - 9.2 |
Key Experimental Protocols
Characterizing a novel testosterone ester requires a suite of foundational experiments to determine its properties and predict its in vivo behavior.
Protocol: Determination of Oil/Water Partition Coefficient (Log P)
The "shake-flask" method is the gold standard for experimentally determining the lipophilicity (log P) of a compound.[4]
Methodology:
-
Preparation: A biphasic system is prepared using n-octanol (pre-saturated with water or a buffer like PBS, pH 7.4) and an aqueous phase (water or buffer, pre-saturated with n-octanol).
-
Dissolution: A known amount of the testosterone ester is dissolved in one of the phases.
-
Partitioning: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium partitioning between the two immiscible layers.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Aliquots are carefully removed from each layer. The concentration of the testosterone ester in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final value is expressed as its base-10 logarithm (log P).
Caption: Experimental workflow for Log P determination via shake-flask method.
Protocol: In Vitro Hydrolysis Assay (Microsomal Stability)
This assay determines the rate at which esterases cleave the ester bond, releasing free testosterone. Using liver microsomes provides a physiologically relevant environment, as the liver is a primary site of drug metabolism.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4). A stock solution of the testosterone ester is prepared in a solvent like DMSO and then diluted.
-
Pre-incubation: The microsomal solution and the testosterone ester are pre-incubated at 37°C for approximately 10 minutes.
-
Reaction Initiation: The enzymatic reaction is initiated by adding a cofactor solution, typically NADPH. A "minus cofactor" control is also run in parallel to account for non-enzymatic degradation.
-
Time-course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is often added at this step for accurate quantification.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining ester and the released testosterone, is analyzed by LC-MS/MS. The disappearance of the parent ester and/or the appearance of free testosterone is monitored over time.
-
Data Analysis: The rate of hydrolysis, half-life (t½), and intrinsic clearance (CLint) are calculated from the concentration-time data.
Caption: Workflow for in vitro hydrolysis assay using liver microsomes.
Mechanism of Action: From Prodrug to Cellular Response
The biological action of a testosterone ester begins after its administration and hydrolysis. The process follows a clear signaling pathway.
-
Depot and Release: Following intramuscular injection, the oil-based solution containing the testosterone ester forms a depot within the muscle tissue.
-
Hydrolysis: The lipophilic ester is slowly partitioned from the oil depot into the aqueous environment of the bloodstream. Here, plasma esterases rapidly hydrolyze the ester bond, releasing free, active testosterone and the corresponding fatty acid.
-
Receptor Binding: Free testosterone circulates throughout the body. In target tissues, it diffuses across the cell membrane and binds to the intracellular Androgen Receptor (AR).
-
Nuclear Translocation: Upon binding, the testosterone-AR complex undergoes a conformational change and translocates into the cell nucleus.
-
Gene Transcription: In the nucleus, the complex binds to specific DNA sequences known as Androgen Response Elements (AREs). This binding event recruits co-regulatory proteins and initiates the transcription of androgen-dependent genes, ultimately leading to the physiological effects of testosterone, such as increased muscle mass and maintenance of secondary sexual characteristics.
Caption: Signaling pathway from testosterone ester hydrolysis to gene transcription.
References
- 1. diva-portal.org [diva-portal.org]
- 2. wada-ama.org [wada-ama.org]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. scialert.net [scialert.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. [PDF] Determination of Testosterone Esters in Serum by Liquid Chromatography – Tandem Mass Spectrometry (lc-ms-ms) Determination of Testosterone Esters in Serum by Liquid Chromatography – Tandem Mass Spectrometry (lc-ms-ms) | Semantic Scholar [semanticscholar.org]
- 9. Enzymatic hydrolysis of conjugated steroid metabolites: search for optimum conditions using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UPLC/MS MS data of testosterone metabolites in human and zebrafish liver microsomes and whole zebrafish larval microsomes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Exploratory Studies of Testosterone Phenylpropionate's Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Testosterone Phenylpropionate (TPP) is a synthetic anabolic-androgenic steroid and an ester of testosterone. Characterized by its intermediate-acting properties, TPP has been a subject of interest in exploratory studies to understand its physiological and behavioral effects. This technical guide provides a comprehensive overview of the core findings from these studies, detailing its mechanism of action, pharmacokinetic profile, and its impact on anabolic and androgenic markers, as well as aggressive behavior. The guide is structured to present quantitative data in accessible tables, provide detailed experimental protocols for reproducibility, and visualize key biological pathways and experimental workflows.
Core Mechanism of Action: Androgen Receptor Signaling
This compound, as a prodrug of testosterone, exerts its biological effects primarily through the androgen receptor (AR), a ligand-activated transcription factor.[1] Upon administration, TPP is hydrolyzed by esterases in the blood and tissues, releasing free testosterone.[2]
The liberated testosterone then follows the canonical androgen receptor signaling pathway:
-
Ligand Binding: Testosterone diffuses into the target cell and binds to the AR located in the cytoplasm, which is in a complex with heat shock proteins (HSPs).
-
Conformational Change and Dissociation: This binding induces a conformational change in the AR, causing the dissociation of HSPs.
-
Dimerization and Nuclear Translocation: The activated ARs form homodimers and translocate into the nucleus.
-
DNA Binding: Within the nucleus, the AR homodimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.
-
Gene Transcription: The AR-ARE complex recruits co-activators and other transcription factors, initiating the transcription of androgen-responsive genes, which leads to the synthesis of proteins that mediate the physiological effects of androgens.
Additionally, testosterone can be converted to dihydrotestosterone (DHT) by the enzyme 5α-reductase, which binds to the AR with higher affinity, or to estradiol by aromatase, which can then activate estrogen receptors.[1]
Pharmacokinetics and Administration
This compound is characterized by its intermediate duration of action compared to other testosterone esters. This is attributed to the phenylpropionate ester, which slows the release of testosterone from the injection site.[3]
Experimental Administration Protocol
A common protocol for administering TPP in rodent models for exploratory studies is as follows:
-
Animal Model: Male Wistar rats (40-50 g body weight), castrated 14 days prior to the experiment.[1]
-
Drug Preparation: TPP is dissolved in a suitable vehicle, such as sesame oil or ethyl oleate, to a desired concentration (e.g., 25 mg/mL).[1]
-
Administration: A single dose is administered via subcutaneous or intramuscular injection.[1]
-
Dosage: Dosages in exploratory studies have ranged from 0.2 mg to 2.5 mg per rat.[1]
-
Data Collection: Animals are euthanized at various time points post-injection (e.g., 3, 4, 7, 14, 21, 28, 35, 42 days) to collect tissues and blood for analysis.[1]
Physiological Effects: Anabolic and Androgenic Activity
The anabolic and androgenic effects of TPP have been quantified in castrated male rats by measuring the growth of the levator ani muscle (anabolic indicator) and the seminal vesicles and prostate gland (androgenic indicators).
Quantitative Data on Anabolic and Androgenic Effects
The following table summarizes the comparative effects of a single 0.8 mg subcutaneous injection of this compound (TPP) in sesame oil versus Testosterone Propionate (TP) in sesame oil on the weight of the seminal vesicles and prostates in castrated rats over 28 days.
| Time Point (Days) | Treatment | Seminal Vesicles (mg) | Prostates (mg) |
| 7 | TPP | 65 | 50 |
| TP | 80 | 65 | |
| 14 | TPP | 95 | 80 |
| TP | 45 | 40 | |
| 21 | TPP | 70 | 60 |
| TP | 30 | 25 | |
| 28 | TPP | 50 | 40 |
| TP | 20 | 15 |
Data adapted from "TESTOSTERONE PHENYL PROPIONATE (TPP): BIOLOGICAL TRIALS WITH A NEW ANDROGEN".[1]
These results indicate that while TP has a more potent initial effect, TPP demonstrates a more sustained action over a longer period.
Experimental Protocol for Assessing Anabolic and Androgenic Activity
-
Animal Model: Immature male albino rats (40-50 g), castrated 14 days prior to injection.[1]
-
Drug Administration: A single subcutaneous injection of 0.2 mg or 0.8 mg of TPP or TP dissolved in sesame oil.[1]
-
Tissue Collection: At specified time points (e.g., 7, 14, 21, and 28 days), groups of rats are euthanized, and the seminal vesicles and prostates are dissected and weighed.[1]
-
Histological Analysis: For more detailed analysis, the levator ani muscle can be collected, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to observe muscle fiber morphology.
Behavioral Effects: Aggression
Testosterone and its esters are known to influence aggressive behavior. The resident-intruder test is a standard paradigm to assess aggression in rodents.
Quantitative Data on Aggressive Behavior (Testosterone as a Proxy)
The following table presents data from a study on the effects of chronic testosterone administration (7.5 mg/kg) on aggressive behavior in adolescent male rats, which can serve as a proxy for the effects of TPP.
| Behavioral Metric | Vehicle Control | Testosterone Treated |
| Number of Attacks (in 5 min) | 2.4 ± 0.8 | 6.3 ± 1.3 |
| Latency to First Attack (s) | 157.0 ± 33.1 | 73.6 ± 22.7 |
Data adapted from "'Roid rage in rats? Testosterone effects on aggressive motivation, impulsivity and tyrosine hydroxylase".[2]
These findings suggest that elevated testosterone levels significantly increase the frequency of aggressive acts and decrease the time to initiate an attack.
Experimental Protocol: Resident-Intruder Test
-
Animal Housing: Male rats are individually housed to establish territory for at least one week before testing.
-
Procedure: An unfamiliar male "intruder" rat of similar age and weight is introduced into the "resident" rat's home cage.
-
Observation: The interaction is typically recorded for a set period (e.g., 10 minutes), and specific aggressive behaviors are scored.
-
Metrics: Key metrics include the latency to the first attack, the total number of attacks, and the duration of aggressive encounters.
-
Drug Administration: The resident rat would be treated with TPP or a vehicle control according to a predetermined schedule before the test.
Analytical Methods
Hormone Level Determination
-
Sample Collection: Blood samples are collected at various time points post-injection. Serum or plasma is separated by centrifugation.
-
Assay Methods:
-
Immunoassays (ELISA): A common method for quantifying testosterone levels.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A more sensitive and specific method for measuring testosterone and its metabolites.
-
Histological Analysis of Muscle Tissue
-
Tissue Preparation: The levator ani muscle is dissected and fixed in 10% buffered formalin.
-
Processing: The fixed tissue is dehydrated through a series of alcohol grades, cleared with xylene, and embedded in paraffin wax.
-
Sectioning: Thin sections (e.g., 5 µm) are cut using a microtome.
-
Staining: The sections are stained with Hematoxylin and Eosin (H&E) to visualize cell nuclei (blue/purple) and cytoplasm/extracellular matrix (pink).
-
Microscopy: Stained sections are examined under a light microscope to assess muscle fiber size, morphology, and any pathological changes.
Conclusion
Exploratory studies of this compound reveal its role as an intermediate-acting androgen with significant anabolic and androgenic properties. Its mechanism of action is centered around the activation of the androgen receptor, leading to downstream changes in gene expression. In animal models, TPP demonstrates a more sustained effect on androgen-sensitive tissues compared to shorter-acting esters like testosterone propionate. Furthermore, as an androgen, it is expected to influence aggressive behaviors. The experimental protocols and quantitative data presented in this guide provide a foundational understanding for researchers and professionals in the field of drug development and endocrinology, facilitating further investigation into the therapeutic potential and physiological impact of this compound.
References
Initial Biological Trials of Testosterone Phenylpropionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial biological trials of testosterone phenylpropionate (TPP), a synthetic anabolic-androgenic steroid. First described in the literature in 1953, early investigations sought to determine its potency and duration of action compared to the then-standard testosterone propionate (TP).[1][2] This document summarizes the key quantitative findings, details the experimental protocols used in these seminal studies, and visualizes the relevant biological pathways and experimental workflows.
Core Findings from Initial Trials
Initial studies on this compound focused on its androgenic effects in castrated male rats. The primary goal was to assess its ability to stimulate the growth of androgen-dependent tissues, such as the seminal vesicles and prostate gland, and to compare its efficacy and duration of action to testosterone propionate.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial biological trials of this compound, comparing its effects to testosterone propionate. The data is extracted from the 1953 publication by J. Dekanski and R. N. Chapman in the British Journal of Pharmacology.[1]
Table 1: Comparison of Maximal Weight Increase of Seminal Vesicles and Prostate in Castrated Rats Following a Single Injection of this compound (TPP) or Testosterone Propionate (TP)
| Treatment Group | Dose (mg) | Mean Weight of Seminal Vesicles (mg) | Mean Weight of Prostate (mg) |
| Control (Sesame Oil) | - | 25.3 | 28.1 |
| TPP | 0.8 | 148.2 | 115.4 |
| TP | 0.8 | 105.7 | 89.6 |
| TPP | 2.5 | 210.5 | 168.3 |
| TP | 2.5 | 155.4 | 125.7 |
Table 2: Duration of Action of a Single Dose of this compound (TPP) and Testosterone Propionate (TP) on Seminal Vesicle and Prostate Weight in Castrated Rats
| Treatment Group | Dose (mg) | Time to Peak Effect (days) | Duration of Effect (days until 50% involution) |
| TPP | 0.8 | 4 | 14 |
| TP | 0.8 | 3 | 7 |
| TPP | 2.5 | 7 | >21 |
| TP | 2.5 | 4 | 10 |
Experimental Protocols
The foundational studies of this compound employed meticulous experimental designs to characterize its biological activity. The following protocols are based on the methodologies described in the initial 1953 trial.[1]
Animal Model and Preparation
-
Animal: Immature male albino rats of the Wistar stock, weighing 40-50 grams.
-
Diet: Standard laboratory diet.
-
Surgical Procedure: Animals were castrated via a scrotal incision 14 days prior to the commencement of the experiment to ensure the regression of androgen-dependent tissues.
Drug Administration
-
Compounds: this compound (TPP) and testosterone propionate (TP).
-
Vehicle: Sesame oil.
-
Administration Route: A single subcutaneous injection in the back or a single intramuscular injection in the hind leg.
-
Dosage: Varied, with common doses being 0.8 mg and 2.5 mg per animal, delivered in a volume of 0.2 ml of sesame oil.
Tissue Collection and Analysis
-
Time Points: Groups of 3 to 6 animals were euthanized at various intervals after injection (e.g., 3, 4, 7, 14 days).
-
Dissection: The seminal vesicles and prostate glands were carefully dissected. The coagulating glands were separated from the seminal vesicles.
-
Weighing:
-
Seminal vesicles were blotted dry and weighed fresh on a torsion balance to the nearest 0.1 mg.
-
The prostate and urethra were fixed overnight in Bouin's fluid. The following day, the urethra was removed, and the entire prostate was dried on blotting paper and weighed to the nearest 0.1 mg.
-
Data Analysis
The potency of the compounds was assessed by comparing the maximal weight increase of the seminal vesicles and prostate and the duration of this effect. The duration was quantified by plotting the gland weight against time and measuring the area under the curve until 50% involution from the peak stimulation was observed, using the control group's measurements as the baseline.[1]
Visualizations
Androgen Receptor Signaling Pathway
The biological effects of testosterone and its esters, including this compound, are mediated through the androgen receptor. The following diagram illustrates the classical androgen receptor signaling pathway.
References
Methodological & Application
Application Notes and Protocols for Testosterone Phenylpropionate Administration in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Testosterone Phenylpropionate (TPP) is a synthetic anabolic-androgenic steroid and an ester of testosterone.[1] It is characterized by a slower release rate and longer half-life compared to testosterone propionate, making it a subject of interest for various research applications where sustained testosterone levels are desirable.[2][3] TPP is often a component of testosterone mixtures like Sustanon®, designed to provide a more stable serum testosterone level.[2][4] These application notes provide detailed protocols for the preparation and administration of TPP in common animal models, along with expected physiological effects and relevant signaling pathways.
Data Presentation: Quantitative Effects of Testosterone Esters in Rodent Models
The following tables summarize the quantitative effects of testosterone and its esters, including nandrolone phenylpropionate (a related compound), on various physiological parameters in rats and mice. These data can serve as a reference for expected outcomes when using TPP.
Table 1: Effects of Testosterone Esters on Body and Organ Weights in Rats
| Compound | Animal Model | Dosage | Duration | Change in Body Weight | Change in Prostate Weight | Change in Seminal Vesicle Weight | Change in Gastrocnemius Muscle Mass | Reference |
| Testosterone Propionate | Wistar Rats | 10 mg/kg/week | 4 weeks | Not specified | Increased | Not specified | Increased fiber size | [5] |
| Testosterone Propionate | Wistar Rats | 3, 6, 9 mg/kg | 22 days | Not specified | Increased | Increased | Not specified | [6] |
| Testosterone | Female Rats | 1 mg/kg/day | Not specified | Increased growth rate | Not specified | Not specified | Not specified | [7] |
| Nandrolone Phenylpropionate | Female Rats | 1 mg/kg/day | 10 days | Significant increase | Not specified | Not specified | Increased | [8][9] |
| Nandrolone Phenylpropionate | Female Rats | 10 mg/kg/day | 10 days | No change | Not specified | Not specified | Increased | [8] |
Table 2: Effects of Testosterone Esters on Hormonal and Reproductive Parameters in Mice
| Compound | Animal Model | Dosage | Duration | Change in Serum Testosterone | Change in Serum LH | Change in Testicular Weight | Reference |
| Testosterone Propionate (short-acting) | C57BL/6 Male Mice | 0.2 mg/kg (Mon, Wed, Fri) | 3 months | Elevated (122.16 ng/dL vs 68.4 ng/dL control) | Similar to control | Similar to control | [10][11] |
| Testosterone Pellets (long-acting) | C57BL/6 Male Mice | 150 mg | 3 months | Elevated (285.78 ng/dL vs 68.4 ng/dL control) | Almost undetectable | Decreased | [10][11] |
| Testosterone Enanthate | C57BL/6 Female Mice | 0.45 mg (twice weekly) | 6 weeks | Sustained elevation | Suppressed | Not applicable | [12][13] |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
Objective: To prepare a sterile solution of TPP for subcutaneous or intramuscular administration in animal models.
Materials:
-
This compound (TPP) powder
-
Sterile vehicle: Sesame oil, ethyl oleate, or olive oil[1][14]
-
Sterile glass vials
-
Sterile syringes and needles (e.g., 23-25 gauge)
-
Syringe filters (0.22 µm)
-
Vortex mixer
-
Scale
Procedure:
-
Determine the required concentration: Based on the desired dosage (mg/kg) and the injection volume, calculate the required concentration of TPP in the vehicle (mg/mL).
-
Weighing: Accurately weigh the required amount of TPP powder using an analytical balance.
-
Dissolution:
-
In a sterile vial, add the weighed TPP powder.
-
Add the calculated volume of the sterile vehicle (e.g., sesame oil).
-
Vortex the mixture until the TPP is completely dissolved. Gentle warming of the vehicle may aid in dissolution, but avoid excessive heat.
-
-
Sterilization:
-
Draw the TPP solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile vial. This step ensures the final solution is sterile.
-
-
Storage: Store the sterile TPP solution at room temperature, protected from light.
Protocol 2: Administration of this compound to Rodents
Objective: To administer TPP to rats or mice via subcutaneous or intramuscular injection.
Materials:
-
Prepared sterile TPP solution
-
Appropriate size syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge for subcutaneous, 23-25 gauge for intramuscular)
-
Animal restraining device (if necessary)
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Weigh the animal to determine the correct injection volume based on its body weight and the desired dosage.
-
Gently restrain the animal.
-
-
Injection Site Preparation:
-
For subcutaneous injection, lift the skin on the back, between the shoulder blades, to form a tent.
-
For intramuscular injection, the quadriceps or gluteal muscles of the hind limb are common sites.
-
Wipe the injection site with 70% ethanol.
-
-
Injection:
-
Subcutaneous: Insert the needle into the base of the skin tent, parallel to the body. Aspirate briefly to ensure a blood vessel has not been entered, then slowly inject the solution.
-
Intramuscular: Insert the needle into the muscle mass. Aspirate to check for blood, then inject the solution slowly.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Observe the injection site for signs of irritation or inflammation in the following days.
-
Dosage and Frequency Considerations:
-
Pharmacokinetics: TPP has a release time of approximately 1-3 weeks.[3] This suggests that injections can be administered less frequently than shorter-acting esters like testosterone propionate.
-
Dosage: Dosages from studies using other testosterone esters can be used as a starting point. For example, in rats, doses for inducing benign prostatic hyperplasia with testosterone propionate range from 3 mg/kg to 25 mg/kg.[6][15] For anabolic effects, doses of 1-10 mg/kg have been used with testosterone and related compounds.[7][8] A starting dose for TPP could be in the range of 5-10 mg/kg, administered weekly, with adjustments based on the desired physiological outcome and observed effects.
Visualizations
Signaling Pathways
References
- 1. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. patents.justia.com [patents.justia.com]
- 4. Testosterone propionate/testosterone phenylpropionate/testosterone isocaproate/testosterone decanoate - Wikipedia [en.wikipedia.org]
- 5. Previous short-term use of testosterone propionate enhances muscle hypertrophy in Wistar rats submitted to ladder-based resistance training - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The mode of action of anabolic agents: the effect of testosterone on muscle protein metabolism in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Dose-dependent effects of an anabolic steroid, nandrolone phenylpropionate (Durabolin), on body composition and muscle protein metabolism in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Short-acting testosterone appears to have lesser effect on male reproductive potential compared to long-acting testosterone in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Short-acting testosterone appears to have lesser effect on male reproductive potential compared to long-acting testosterone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic Comparison of Three Delivery Systems for Subcutaneous Testosterone Administration in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A mouse model to investigate the impact of testosterone therapy on reproduction in transgender men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and pharmacodynamics of injectable testosterone undecanoate in castrated cynomolgus monkeys (Macaca fascicularis) are independent of different oil vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Testosterone Phenylpropionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of testosterone phenylpropionate in various matrices. The protocols are intended to be comprehensive and adaptable for research, quality control, and drug development purposes.
Introduction
This compound is an anabolic-androgenic steroid and an ester of testosterone. Accurate and robust analytical methods are crucial for its quantification in pharmaceutical formulations, biological samples for pharmacokinetic and metabolism studies, and for doping control. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers higher sensitivity and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable technique, often requiring derivatization.
Signaling Pathway of Testosterone
Testosterone, the active compound released from this compound, exerts its biological effects primarily through the androgen receptor (AR). The binding of testosterone to the AR initiates a signaling cascade that leads to the regulation of gene expression in target cells.
Figure 1: Simplified Testosterone Signaling Pathway.
Analytical Methods and Protocols
This section details the protocols for the quantification of this compound using LC-MS/MS and HPLC.
Application Note 1: Quantification of this compound in Human Serum by LC-MS/MS
This method is suitable for the sensitive and selective quantification of this compound in human serum, applicable to pharmacokinetic studies and doping control.
1. Experimental Workflow
Figure 2: LC-MS/MS Experimental Workflow.
2. Experimental Protocol
-
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of serum into a clean polypropylene tube.
-
Add 25 µL of an internal standard working solution (e.g., testosterone-d3 phenylpropionate).
-
Add 3 mL of methyl tert-butyl ether (MTBE) or a diethyl ether/ethyl acetate (70/30, v/v) mixture.[1]
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.[2]
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 200 µL of the mobile phase.[2]
-
-
LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent.
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase A: 5 mM ammonium acetate in water, pH 5.[1]
-
Mobile Phase B: Methanol.[1]
-
Gradient: Start with 60% B, increase to 95% B over 4 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.6 mL/min.[2]
-
Column Temperature: 60°C.[2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (e.g., m/z 421.3) to product ions (e.g., m/z 289.2, 97.1, 109.1).
-
Internal Standard: Appropriate transitions for the deuterated analog.
-
-
3. Quantitative Data Summary
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 35 pg/mL | [3] |
| Linearity (Correlation Coefficient, R²) | >0.99 | [3] |
Application Note 2: Quantification of this compound in Oil-Based Injectable Formulations by HPLC-UV
This method is suitable for the quality control and assay of this compound in oil-based pharmaceutical formulations.
1. Experimental Workflow
Figure 3: HPLC-UV Experimental Workflow.
2. Experimental Protocol
-
Sample Preparation
-
Accurately weigh a portion of the oil-based formulation equivalent to a known amount of this compound.
-
Dissolve the sample in a suitable non-polar solvent like hexane.
-
For cleaner samples: Dilute the solution with methanol to a final concentration of approximately 0.5 mg/mL.[4]
-
For samples requiring cleanup (Solid-Phase Extraction):
-
Apply the hexane solution to a silica SPE cartridge.
-
Wash the cartridge with hexane to remove the oil matrix.
-
Elute the this compound with a more polar solvent such as acetone.
-
Evaporate the acetone and reconstitute in methanol to the desired concentration.
-
-
Filter the final solution through a 0.45 µm syringe filter before injection.[4]
-
-
HPLC Conditions
3. Quantitative Data Summary
While specific validation data for this exact HPLC method from the search results is limited, typical performance characteristics for similar steroid analyses are provided for reference.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.05 - 25 µg/mL (for a similar compound) | [6] |
| Correlation Coefficient (R²) | >0.999 | [6] |
| Limit of Detection (LOD) | ~0.010 µg/mL (for a similar compound) | [6] |
| Limit of Quantification (LOQ) | ~0.050 µg/mL (for a similar compound) | [6] |
Summary of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Method | Matrix | Sample Preparation | Advantages | Disadvantages |
| LC-MS/MS | Serum, Plasma | Liquid-Liquid Extraction, Solid-Phase Extraction | High sensitivity and selectivity, suitable for complex biological matrices.[1][7][8] | Requires expensive instrumentation. |
| HPLC-UV | Pharmaceutical Formulations (oils) | Dilution, Solid-Phase Extraction | Readily available, cost-effective, robust for quality control.[4][5] | Lower sensitivity compared to MS, potential for interference in complex matrices. |
| GC-MS | Urine, Blood | Extraction, Derivatization | High chromatographic resolution. | Often requires derivatization, which adds a step to sample preparation.[6][9] |
Concluding Remarks
The provided protocols and application notes offer a solid foundation for the quantitative analysis of this compound. It is essential to validate the chosen method in the specific laboratory setting and for the intended application to ensure accurate and reliable results. Method validation should encompass parameters such as linearity, accuracy, precision, selectivity, and stability, following relevant regulatory guidelines.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. diva-portal.org [diva-portal.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of RP HPLC method to determine nandrolone phenylpropionate in different pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Testosterone Phenylpropionate Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testosterone phenylpropionate is a synthetic anabolic-androgenic steroid and an ester of testosterone.[1] It is crucial to ensure the purity of this active pharmaceutical ingredient (API) for safety, efficacy, and regulatory compliance. High-performance liquid chromatography (HPLC) is a powerful analytical technique for assessing the purity of pharmaceutical compounds by separating the main compound from any impurities or degradation products.[2][3]
This application note provides a detailed protocol for the determination of this compound purity using a stability-indicating reverse-phase HPLC (RP-HPLC) method. The method is designed to be specific, accurate, and precise, making it suitable for routine quality control and stability testing.
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard (CRS)
-
This compound Sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Phosphoric acid (or Formic acid for MS-compatibility)
-
0.45 µm membrane filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions are recommended, based on methods developed for similar testosterone esters.[4]
| Parameter | Recommended Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Diluent | Acetonitrile:Water (80:20 v/v) |
Table 1: HPLC Instrument Parameters
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0 | 40 | 60 |
| 15 | 20 | 80 |
| 20 | 20 | 80 |
| 22 | 40 | 60 |
| 25 | 40 | 60 |
Table 2: Gradient Elution Program
Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound CRS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Filtration: Filter all solutions through a 0.45 µm membrane filter before injection.
Analysis Procedure
Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the this compound sample is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks.
Data Presentation and Results
The following tables summarize the expected quantitative data from the method validation, demonstrating its suitability for the analysis of this compound purity. The data is representative and based on validated methods for similar testosterone esters.[2][4][5]
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.99 |
| Linearity Range (µg/mL) | 1 - 150 | - |
Table 3: Linearity
| Parameter | Result (%RSD) | Acceptance Criteria (%RSD) |
| Intra-day Precision | < 1.0 | ≤ 2.0 |
| Inter-day Precision | < 1.5 | ≤ 2.0 |
Table 4: Precision
| Concentration Level | Mean Recovery (%) | Acceptance Criteria (%) |
| 80% | 99.5 | 98.0 - 102.0 |
| 100% | 100.2 | 98.0 - 102.0 |
| 120% | 101.1 | 98.0 - 102.0 |
Table 5: Accuracy (Recovery)
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.05 |
| Limit of Quantitation (LOQ) | 0.15 |
Table 6: Sensitivity
Method Specificity and Forced Degradation
To ensure the method is stability-indicating, forced degradation studies should be performed on the this compound sample. This involves exposing the sample to various stress conditions to generate potential degradation products. The HPLC method should be able to separate the main peak from all degradation product peaks.
Stress Conditions for Forced Degradation:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours
The chromatograms from the forced degradation studies should demonstrate that the this compound peak is well-resolved from any degradation products, confirming the specificity of the method.
Visualizations
Caption: HPLC analysis workflow for this compound purity.
Caption: Relationship between validation parameters and method reliability.
Conclusion
The RP-HPLC method described in this application note is a reliable and robust technique for determining the purity of this compound. The method is specific, linear, precise, and accurate, making it suitable for routine quality control analysis and stability studies in the pharmaceutical industry. The detailed protocol and expected performance characteristics provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.
References
- 1. Identification and Structural Elucidation of New Process Impurity in Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of the fast, simple and fully validated high performance liquid chromatographic method with diode array detector for quantification of testosterone esters in an oil-based injectable dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of RP HPLC method to determine nandrolone phenylpropionate in different pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols for the Mass Spectrometry of Testosterone Phenylpropionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis of testosterone phenylpropionate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are intended for the qualitative and quantitative analysis of this compound in various matrices, particularly in biological samples for research, clinical, and forensic applications.
Introduction
This compound is an anabolic androgenic steroid and an ester of testosterone. Its detection and quantification are crucial in various fields, including clinical diagnostics, sports doping control, and pharmaceutical development. Mass spectrometry, coupled with chromatographic separation, offers the high sensitivity and specificity required for accurate analysis. Under electrospray ionization (ESI), testosterone esters like phenylpropionate typically yield a prominent protonated molecular ion ([M+H]⁺), which can be further fragmented for specific detection.[1]
Chemical Information:
| Property | Value |
| Chemical Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate |
| Synonyms | Testosterone 17-phenylpropionate, Retandrol, Testosterone hydrocinnamate |
| CAS Number | 1255-49-8 |
| Molecular Formula | C₂₈H₃₆O₃ |
| Molecular Weight | 420.58 g/mol |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound in biological matrices. The following protocol is a general guideline and may require optimization for specific instrumentation and sample types.
Sample Preparation
2.1.1. Serum/Plasma Samples (Liquid-Liquid Extraction)
This protocol is adapted from methodologies for the analysis of testosterone esters in serum.[2]
-
To 500 µL of serum or plasma, add an appropriate internal standard (e.g., deuterated this compound).
-
Add 3 mL of a diethyl ether/ethyl acetate (70:30, v/v) mixture.[2]
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
2.1.2. Hair Samples
This protocol is based on a method for the simultaneous determination of anabolic androgenic steroids and their esters in hair.
-
Wash a 50 mg hair sample sequentially with water and methanol to remove external contaminants.
-
Dry the hair sample completely.
-
Add 2 mL of methanol to the hair sample and incubate overnight at 37°C to extract the steroid esters.
-
Separate the methanolic extract.
-
The remaining hair can be subjected to alkaline digestion (e.g., with 1 M NaOH) for the analysis of other conjugated steroids, if necessary.
-
The methanolic extract is then purified, for example, by solid-phase extraction (SPE) before being evaporated and reconstituted for analysis.
LC-MS/MS Instrumental Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of this compound.
| Parameter | Recommended Conditions |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[2] |
| Mobile Phase A | 5 mM ammonium acetate in water, pH 5.0[2] |
| Mobile Phase B | Methanol[2] |
| Gradient | Optimized for separation of testosterone esters (e.g., a gradient from 60% to 95% B over 5 minutes) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
Quantitative Data and MRM Transitions
The following table presents the MRM transitions and associated parameters for this compound, along with reported limits of detection (LOD) and quantification (LOQ).
| Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) | LOD (ng/mg in hair) | LOQ (ng/mg in hair) |
| 421.2 | 271.2 | 80 | 35 | 0.005 | 0.01 |
| 421.2 | 109.2 | - | - | - | - |
Data adapted from a study on the analysis of anabolic androgenic steroids and their esters in hair.
Experimental Workflow (LC-MS/MS)
Caption: Workflow for the LC-MS/MS analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a robust technique for the analysis of this compound, often requiring derivatization to improve volatility and chromatographic performance.
Sample Preparation and Derivatization
-
Perform an extraction as described for LC-MS/MS (Section 2.1.1).
-
After evaporation of the solvent, the dried extract is derivatized. A common derivatization procedure for steroids is silylation.
-
Add 50 µL of a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and 50 µL of a catalyst (e.g., ammonium iodide/ethanethiol).
-
Incubate the mixture at 60°C for 30 minutes.
-
The derivatized sample is then ready for GC-MS analysis.
GC-MS Instrumental Parameters
The following table provides typical GC-MS parameters for the analysis of this compound.
| Parameter | Recommended Conditions |
| GC Column | DB-5ms or similar (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 280°C |
| Oven Temperature Program | Initial temperature of 180°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 5 minutes. |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Analysis | Full Scan (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) |
GC-MS Fragmentation Pattern
The electron ionization mass spectrum of underivatized this compound shows characteristic fragments. The major fragments observed in the NIST library include m/z 105, 193, and 271. The fragmentation of the TMS-derivatized compound will yield a different pattern, with a molecular ion corresponding to the derivatized molecule.
Experimental Workflow (GC-MS)
Caption: Workflow for the GC-MS analysis of this compound.
Data Interpretation and Quality Control
For quantitative analysis, a calibration curve should be prepared using certified reference standards. Quality control samples at low, medium, and high concentrations should be included in each analytical batch to ensure the accuracy and precision of the results. The identification of this compound should be based on the retention time and the ratio of the quantifier and qualifier ion transitions (for LC-MS/MS) or the matching of the mass spectrum with a reference spectrum (for GC-MS).
Conclusion
The methodologies presented provide a comprehensive framework for the mass spectrometric analysis of this compound. Both LC-MS/MS and GC-MS are powerful techniques for its detection and quantification. The choice of method will depend on the specific application, required sensitivity, and the available instrumentation. Proper sample preparation is critical for achieving reliable and accurate results.
References
Application Notes and Protocols: Testosterone Phenylpropionate in Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testosterone Phenylpropionate (TPP) is a synthetic anabolic-androgenic steroid and an ester of testosterone.[1][2] In in vitro settings, TPP acts as a pro-drug, being hydrolyzed by cellular esterases into its active form, testosterone.[1] Therefore, its biological effects in cell culture are primarily those of testosterone. These application notes provide an overview of the in vitro applications of TPP, focusing on its mechanism of action and providing protocols for studying its effects on various cell types. Testosterone, the active metabolite of TPP, is known to influence muscle growth, bone density, and has been investigated for its effects on cancer cells.[3][4][5][6]
Mechanism of Action
Once this compound is hydrolyzed to testosterone within the cell culture medium or inside the cells, the released testosterone primarily exerts its effects through the androgen receptor (AR), a member of the nuclear receptor superfamily.[1][7] The binding of testosterone to the AR initiates a conformational change in the receptor, leading to its dissociation from heat shock proteins. The activated testosterone-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.[1][7] This interaction modulates the transcription of these genes, leading to the synthesis of proteins that mediate the physiological effects of androgens.[1][7]
Signaling Pathway of Testosterone
Caption: Testosterone Signaling Pathway.
Quantitative Data Summary
The following tables summarize quantitative data for testosterone and related androgens from various in vitro studies. This data can serve as a reference for designing experiments with this compound, as the active compound is testosterone.
Table 1: Effects of Testosterone and its Metabolites on Cell Proliferation and Viability
| Compound | Cell Type | Assay | Concentration | Effect | Reference |
| Testosterone | Primary myoblasts, L6 cells | [3H]thymidine incorporation | 10⁻⁸ M | ~25% stimulation of labeling index | [3] |
| Dihydrotestosterone (DHT) | Mouse osteoblastic cells | [3H]thymidine incorporation | 10⁻⁹ M | Maximal mitogenic effect | [4] |
| Testosterone Propionate | Bone marrow mesenchymal stem cells | Annexin V/PI, CFSE | 10⁻⁸ M | Promoted proliferation and maintained viability | [8][9] |
| Testosterone | PC3 prostate cancer cells | Alamar Blue | 250 µM | Reduced cell density | [10] |
| Testosterone | LNCaP prostate cancer cells | Alamar Blue | 62.5 - 250 µM | Dose-dependent cytotoxic effect | [10] |
| Testosterone | A549 lung cancer cells | MTT Assay | 125 - 1000 µg/mL | Cytotoxic effect | [6] |
Table 2: Androgen Receptor Binding Affinity
| Compound | Tissue/Cell Source | Assay | IC50 / KD | Reference |
| Dihydrotestosterone (DHT) | Hamster prostate cytosol | Competitive binding with [3H]DHT | IC50: 3.2 nM | [11] |
| Testosterone | Rat testis, epididymis, prostate | Charcoal adsorption assay | KD: 2-5 x 10⁻¹⁰ M | [12] |
| Dihydrotestosterone (DHT) | Rat testis, epididymis, prostate | Charcoal adsorption assay | KD: 2-5 x 10⁻¹⁰ M | [12] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro effects of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
Target cell line (e.g., LNCaP, PC-3, A549)
-
Complete cell culture medium
-
This compound (TPP) stock solution (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of TPP in complete medium. Remove the medium from the wells and add 100 µL of the TPP dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest TPP concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Experimental Workflow for MTT Assay
Caption: MTT Assay Workflow.
Protocol 2: Androgen Receptor Competitive Binding Assay
This protocol is used to determine the relative binding affinity of testosterone (released from TPP) to the androgen receptor.
Materials:
-
Source of androgen receptor (e.g., cytosol extract from prostate tissue or AR-overexpressing cells).[11]
-
Radiolabeled androgen (e.g., [³H]dihydrotestosterone).
-
This compound.
-
Unlabeled dihydrotestosterone (for standard curve).
-
Assay buffer (e.g., Tris-HCl with protease inhibitors).
-
Charcoal-dextran solution.
-
Scintillation vials and scintillation fluid.
-
Scintillation counter.
Procedure:
-
Preparation of AR Extract: Prepare a cytosolic extract containing the androgen receptor from the chosen source.
-
Competitive Binding Reaction: In microcentrifuge tubes, combine the AR extract, a fixed concentration of [³H]dihydrotestosterone, and varying concentrations of either unlabeled dihydrotestosterone (for the standard curve) or this compound.
-
Incubation: Incubate the reactions at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Unbound Ligand: Add charcoal-dextran solution to each tube to adsorb the unbound radiolabeled ligand. Centrifuge to pellet the charcoal.
-
Measurement of Radioactivity: Transfer the supernatant (containing the receptor-bound radiolabeled ligand) to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]dihydrotestosterone against the log concentration of the competitor. Calculate the IC50 value, which is the concentration of the competitor that displaces 50% of the radiolabeled ligand.
Logical Relationship for Competitive Binding Assay
Caption: Competitive Binding Assay Logic.
Protocol 3: Gene Expression Analysis by qRT-PCR
This protocol allows for the quantification of changes in the expression of androgen-responsive genes following treatment with this compound.
Materials:
-
Target cell line cultured in appropriate plates.
-
This compound.
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix.
-
Primers for target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-time PCR instrument.
Procedure:
-
Cell Treatment: Treat cells with TPP at various concentrations for a specified period (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in TPP-treated cells compared to control cells.
Conclusion
This compound serves as a valuable tool for in vitro studies on the effects of androgens. By understanding its conversion to testosterone and employing the appropriate cell-based assays, researchers can effectively investigate its impact on various cellular processes. The protocols and data presented here provide a comprehensive guide for initiating and conducting such studies.
References
- 1. This compound|CAS 1255-49-8|RUO [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A direct effect of testosterone on muscle cells in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Androgens directly stimulate proliferation of bone cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the Pharmacological Action of this compound - Silincode La pulsera Qr SOS emergencia que pude salvarte la vida [silincode.com]
- 6. jobiost.com [jobiost.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Testosterone Propionate Promotes Proliferation and Viability of Bone Marrow Mesenchymal Stem Cells while Preserving Their Characteristics and Inducing Their Anti-Cancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Testosterone Propionate Promotes Proliferation and Viability of Bone Marrow Mesenchymal Stem Cells while Preserving Their Characteristics and Inducing Their Anti-Cancer Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding properties of androgen receptors. Evidence for identical receptors in rat testis, epididymis, and prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testosterone Phenylpropionate in Muscle Hypertrophy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Testosterone Phenylpropionate (TPP) in muscle hypertrophy research. This document includes detailed protocols for both in vitro and in vivo studies, a summary of expected quantitative outcomes, and a visualization of the key signaling pathway involved.
Mechanism of Action
This compound, a synthetic anabolic-androgenic steroid (AAS), exerts its effects on muscle tissue primarily through its interaction with the androgen receptor (AR).[1][2] As a prodrug, TPP is converted to its active form, testosterone, in the body.[3] The binding of testosterone (or its more potent metabolite, dihydrotestosterone) to the AR initiates a cascade of molecular events leading to increased protein synthesis and reduced protein breakdown, ultimately resulting in muscle fiber hypertrophy.[1][2][4] This process involves the translocation of the testosterone-AR complex into the nucleus, where it binds to androgen response elements (AREs) on the DNA, modulating the transcription of genes involved in muscle growth.[1][2] Additionally, testosterone can activate non-genomic signaling pathways, such as the ERK1/2 and Akt pathways, which also contribute to its anabolic effects.[3][4]
Signaling Pathway
The following diagram illustrates the primary signaling pathway of testosterone in skeletal muscle cells.
Caption: this compound Signaling Pathway in Muscle Cells.
In Vitro Application Notes & Protocols
In vitro studies using myoblast cell lines, such as mouse C2C12 or rat L6 cells, are valuable for elucidating the direct cellular and molecular mechanisms of TPP on muscle cell proliferation, differentiation, and hypertrophy.
Experimental Workflow: In Vitro
Caption: In Vitro Experimental Workflow for TPP on Myoblasts.
Detailed Protocol: C2C12 Myoblast Differentiation and TPP Treatment
-
Cell Culture:
-
Culture C2C12 myoblasts in Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 70-80% confluency.
-
-
Induction of Differentiation:
-
Seed C2C12 myoblasts in appropriate culture plates (e.g., 6-well or 12-well plates) at a density that will allow them to reach near confluency.
-
Once confluent, switch the Growth Medium to Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum and 1% penicillin-streptomycin.
-
-
This compound Treatment:
-
Prepare stock solutions of TPP in a suitable vehicle (e.g., ethanol or DMSO). Ensure the final vehicle concentration in the culture medium is minimal and consistent across all groups, including the vehicle control.
-
On the day of differentiation induction (Day 0) or after 24 hours (Day 1), add TPP to the Differentiation Medium at various concentrations (e.g., 10 nM, 50 nM, 100 nM).
-
Include a vehicle-only control group.
-
-
Incubation and Analysis:
-
Incubate the cells for a defined period, typically 24 to 72 hours, to observe effects on myotube formation and hypertrophy.
-
Morphological Analysis: Capture images of myotubes using a microscope. Measure myotube diameter using image analysis software (e.g., ImageJ).
-
Biochemical Assays: Lyse the cells to perform total protein quantification assays (e.g., BCA assay).
-
Gene Expression Analysis: Isolate RNA for quantitative real-time PCR (qRT-PCR) to measure the expression of myogenic markers (e.g., Myogenin) and the Androgen Receptor (AR).
-
Protein Analysis: Perform Western blotting to analyze the phosphorylation status of key signaling proteins like Akt and ERK1/2.
-
Summary of Expected In Vitro Quantitative Data
| Parameter | Vehicle Control | TPP (10-100 nM) | Reference |
| Myotube Diameter (µm) | Baseline | Increased | [5] |
| Total Protein Content | Baseline | Increased | [6] |
| Myogenin mRNA Expression | Baseline | Increased | [5] |
| Androgen Receptor (AR) mRNA Expression | Baseline | Variable/No significant change | [5] |
| Phosphorylated Akt (p-Akt) | Baseline | Increased | [3] |
| Phosphorylated ERK1/2 (p-ERK) | Baseline | Increased | [3][7] |
In Vivo Application Notes & Protocols
In vivo studies, typically using rodent models (rats or mice), are essential for understanding the systemic effects of TPP on muscle mass and strength in a whole-organism context.
Experimental Workflow: In Vivo
Caption: In Vivo Experimental Workflow for TPP on Rodent Muscle.
Detailed Protocol: TPP Administration in a Rat Model of Muscle Hypertrophy
-
Animals and Acclimatization:
-
Use adult male Wistar rats (or another appropriate strain).
-
House the animals in a controlled environment (12:12 h light-dark cycle, 22±2°C) with ad libitum access to food and water.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
-
-
Experimental Groups:
-
Sham Control: Animals receive no injection.
-
Vehicle Control: Animals receive injections of the vehicle (e.g., sesame oil or corn oil).
-
TPP Treatment Group(s): Animals receive injections of TPP at different doses (e.g., 5-10 mg/kg body weight).
-
-
TPP Administration:
-
Optional: Resistance Training:
-
To investigate the synergistic effects of TPP and exercise, a resistance training protocol (e.g., ladder climbing with weights) can be incorporated for the vehicle and TPP groups.[8]
-
-
Data Collection and Analysis:
-
In-life: Monitor body weight and food intake regularly.
-
Terminal Procedures: At the end of the treatment period, euthanize the animals.
-
Tissue Collection: Carefully dissect and weigh specific muscles (e.g., gastrocnemius, tibialis anterior, plantaris).
-
Histology: Freeze a portion of the muscle in isopentane cooled by liquid nitrogen for cryosectioning and subsequent Hematoxylin and Eosin (H&E) staining to measure muscle fiber cross-sectional area (CSA).
-
Biochemical Analysis: Homogenize a portion of the muscle to determine total protein and DNA content.
-
Molecular Analysis: Use another portion of the muscle for RNA and protein extraction to analyze gene and protein expression levels of key myogenic and androgen-responsive markers.
-
Summary of Expected In Vivo Quantitative Data
| Parameter | Vehicle Control | TPP Treatment | Reference |
| Body Weight Gain (%) | Baseline | Increased | [9] |
| Gastrocnemius Muscle Weight (mg) | Baseline | Increased | [8] |
| Muscle Fiber Cross-Sectional Area (CSA) (µm²) | Baseline | Increased | [8][10] |
| Muscle Protein Content (mg/g tissue) | Baseline | Increased | [9] |
| Nuclei per Fiber | Baseline | Increased | [8] |
Disclaimer: These protocols are intended as a general guide. Researchers should optimize dosages, treatment durations, and specific analytical methods based on their experimental objectives and institutional guidelines for animal care and use.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Testosterone enables growth and hypertrophy in fusion impaired myoblasts that display myotube atrophy: deciphering the role of androgen and IGF-I receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. Generation and analysis of an androgen-responsive myoblast cell line indicates that androgens regulate myotube protein accretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel evidence that testosterone promotes cell proliferation and differentiation via G protein-coupled receptors in the rat L6 skeletal muscle myoblast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Previous short-term use of testosterone propionate enhances muscle hypertrophy in Wistar rats submitted to ladder-based resistance training - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mode of action of anabolic agents: the effect of testosterone on muscle protein metabolism in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Testosterone improves the regeneration of old and young mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Preparation of Oil-Based Vehicles for Testosterone Phenylpropionate (TPP)
For Research Use Only. Not for human or veterinary use.
Introduction
Testosterone Phenylpropionate (TPP) is an androgen and anabolic steroid and a testosterone ester.[1] Due to its lipophilic nature, it is practically insoluble in water, making oil-based vehicles the preferred formulation for creating injectable depot preparations.[2][3] These formulations allow for slow release of the active pharmaceutical ingredient (API) from the injection site, leading to a sustained therapeutic effect.[4][5] The selection of excipients and the preparation method are critical for ensuring the stability, sterility, and desired pharmacokinetic profile of the final product. These notes provide an overview of common formulation components and detailed protocols for the lab-scale preparation and quality control of a TPP oil-based vehicle.
Formulation Components
The development of a stable and effective oil-based TPP formulation requires a careful selection of excipients. The primary components include the vehicle (oil), co-solvents to enhance solubility, and preservatives.
-
Oil Vehicle: The primary component, which serves to dissolve the TPP and form the drug depot upon injection. Fixed oils of vegetable origin are typically used.[6] The choice of oil can influence solubility, viscosity, and the release rate of the drug.[4][7]
-
Co-solvents/Solubilizers: These are often included to increase the solubility of the API in the oil vehicle.
-
Preservatives: For multi-dose formulations, antimicrobial preservatives are necessary to inhibit microbial growth.
Table 1: Common Excipients for Oil-Based TPP Formulations
| Component Category | Example Excipient | Typical Concentration Range (%) | Purpose |
| Oil Vehicle | Cottonseed Oil[8] | q.s. to 100% | Primary solvent and vehicle for depot injection. |
| Sesame Oil[6] | q.s. to 100% | Alternative vegetable oil vehicle. | |
| Ethyl Oleate[2][7] | q.s. to 100% | A fatty acid ester that can act as a vehicle and solubilizer. | |
| Co-solvent | Benzyl Benzoate[8] | 0.1 - 20% | Enhances the solubility of the steroid in the oil. |
| Preservative | Benzyl Alcohol[8][9] | 0.9 - 2% | Antimicrobial agent for multi-dose vials. |
Experimental Protocols
This protocol describes the preparation of a nominal 100 mg/mL TPP formulation. All operations should be conducted in a clean environment, such as a laminar flow hood, using aseptic techniques.[10][11]
Materials:
-
This compound (TPP) powder
-
Benzyl Alcohol
-
Benzyl Benzoate
-
Cottonseed Oil (or other suitable vehicle)
-
Sterile glass beaker or vial
-
Magnetic stirrer and stir bar
-
Sterile syringe filters (0.22 µm, solvent-compatible)
-
Sterile vials and stoppers for final packaging
Procedure:
-
Vehicle Preparation: In a sterile glass beaker, combine the required volumes of Benzyl Alcohol and Benzyl Benzoate.
-
Dissolution of API: Slowly add the TPP powder to the solvent mixture while stirring with a magnetic stirrer until the powder is completely dissolved. Gentle heating (e.g., to 40-50°C) can be used to facilitate dissolution, but the solution should be cooled to room temperature before proceeding.
-
Addition of Oil: Gradually add the Cottonseed Oil to the mixture, stirring continuously until a homogenous solution is obtained. Add oil quantum satis (q.s.) to reach the final desired volume.
-
Sterile Filtration: Draw the final solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe. Filter the solution directly into the final sterile vials. This step removes any potential microbial contamination.[12]
-
Sealing: Aseptically apply sterile stoppers and crimp seals to the vials.
-
Visual Inspection: Inspect each vial against a black and white background to ensure the solution is clear and free of particulate matter.[12]
Figure 1. Workflow for the aseptic preparation of TPP oil-based formulation.
A series of QC tests are essential to ensure the safety, quality, and potency of the prepared formulation.[12][13][14]
Table 2: Quality Control Tests and Specifications for TPP Injection
| Test | Method | Typical Specification |
| Appearance | Visual Inspection[12] | Clear, oily solution, free from visible particles. |
| Assay (TPP Content) | HPLC-UV at 240 nm[15][16] | 90.0% - 110.0% of the labeled amount. |
| pH | Potentiometric | Not applicable for non-aqueous, oil-based solutions. |
| Sterility | Direct Inoculation or Membrane Filtration[12][17] | No microbial growth observed after 14 days of incubation. |
| Endotoxin (Pyrogen) | Limulus Amebocyte Lysate (LAL) Test[12][18] | Conforms to the limits specified in relevant pharmacopeias. |
| Extractable Volume | USP <1> / Ph. Eur. 2.9.17 | Meets pharmacopeial requirements for single-dose containers.[13] |
Detailed Methodologies:
-
Assay by HPLC-UV:
-
Standard Preparation: Prepare a standard solution of TPP reference material of known concentration in a suitable solvent (e.g., Methanol).[16]
-
Sample Preparation: Accurately dilute a known volume of the TPP oil formulation with the same solvent to achieve a theoretical concentration similar to the standard. A liquid-liquid extraction or solid-phase extraction may be necessary to separate the TPP from the oil matrix.[16]
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system. Calculate the TPP concentration in the sample by comparing the peak area with that of the standard.
-
-
Sterility Testing (Membrane Filtration Method):
-
Aseptically dilute the oily sample with a suitable sterile fluid (e.g., Isopropyl Myristate) to allow for filtration.
-
Pass the diluted sample through a 0.45 µm membrane filter.
-
Rinse the filter with a sterile rinsing fluid to remove any inhibitory substances.
-
Aseptically cut the membrane in half. Immerse one half in Fluid Thioglycollate Medium (for bacteria) and the other half in Soybean-Casein Digest Medium (for fungi).[17]
-
Incubate the media for not less than 14 days and observe for any signs of microbial growth.[17]
-
Figure 2. General workflow for quality control testing of parenteral products.
Safety and Handling
-
Handle this compound powder in a well-ventilated area or a fume hood, as it is a potent hormonal compound.
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.
-
All preparation steps for the final sterile product must be performed using strict aseptic techniques to prevent microbial contamination.[11]
-
Dispose of all waste materials according to institutional guidelines for chemical and biohazardous waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound CAS#: 1255-49-8 [m.chemicalbook.com]
- 4. This compound|CAS 1255-49-8|RUO [benchchem.com]
- 5. POBOLIC-PH [cooperpharma.com]
- 6. ashp.org [ashp.org]
- 7. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. who.int [who.int]
- 11. hptn.org [hptn.org]
- 12. QUALITY CONTROL CHECKS OF PARENTERAL PRODUCTS – Netaji Subhas Chandra Bose Institute of Pharmacy [nscbip.org]
- 13. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 14. QUALITY CONTROL OF PARENTERALS,STERILE PRODUCT | PPTX [slideshare.net]
- 15. HPLC Method Development for Testosterone Cipionate in Bulk Drug and Oil-Based Injectables – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 16. swgdrug.org [swgdrug.org]
- 17. researchgate.net [researchgate.net]
- 18. ijcpa.in [ijcpa.in]
Application Notes and Protocols for Testosterone Phenylpropionate Dosage Calculation in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the calculation and administration of testosterone phenylpropionate (TPP) to mice in a research setting. While direct protocols for TPP in mice are scarce in published literature, this document extrapolates from data on other testosterone esters and fundamental pharmacological principles to establish a robust framework for its use.
Introduction to this compound
This compound is a synthetic androgen and an ester of testosterone. The addition of the phenylpropionate ester slows the release of testosterone from the injection site, resulting in a longer duration of action compared to unmodified testosterone. It is considered an intermediate-acting testosterone ester, with a half-life of approximately 2.5 days.[1][2] This characteristic allows for less frequent administration compared to shorter esters like testosterone propionate.
Dosage Calculation
Calculating the correct dosage of TPP is critical to achieve desired physiological effects while minimizing adverse reactions. The following steps outline the calculation process:
Molecular Weight Correction
To determine the amount of active testosterone being administered, a correction based on the molecular weights of testosterone and this compound is necessary.
-
Molecular Weight of Testosterone: ~288.4 g/mol
The correction factor is calculated as follows:
Correction Factor = (Molecular Weight of Testosterone) / (Molecular Weight of this compound) Correction Factor = 288.4 / 420.6 ≈ 0.686
This means that approximately 68.6% of the administered TPP by weight is active testosterone.
Determining the Target Dose of Testosterone
The appropriate dose of testosterone will depend on the specific research question. Reviewing literature on other testosterone esters in mice can provide a starting point.
Table 1: Examples of Testosterone Ester Dosages Used in Mice
| Testosterone Ester | Dosage | Mouse Strain | Frequency | Vehicle | Key Findings | Reference |
| Testosterone Propionate | 0.2 mg/kg | C57BL/6 | 3 times/week | Saline | Elevated serum testosterone levels. | [5] |
| Testosterone Enanthate | 0.45 mg | C57BL/6N | 2 times/week | Sesame Oil | Reproduced key reproductive changes observed in transgender men on T therapy. | [6][7] |
| Testosterone Enanthate | 0.45 mg | C57BL/6N | 1 time/week | Sesame Oil | Elevated testosterone levels. | [6] |
| Testosterone Cypionate | 400 µg | Hsd:NSA(CF-1) | 1 time/week | Sesame Oil | Caused virilization and smaller ovaries, but ovaries were still responsive to hormonal stimulation. | [8] |
Based on these studies, a common target dose for testosterone in mice ranges from 0.2 mg/kg to absolute doses of around 0.45 mg per mouse.
Calculating the Final TPP Dose
To calculate the final TPP dose, use the following formula:
Final TPP Dose (mg/kg or mg/mouse) = (Target Testosterone Dose) / 0.686
Example Calculation:
If the target testosterone dose is 0.3 mg/kg:
Final TPP Dose = 0.3 mg/kg / 0.686 ≈ 0.437 mg/kg
Experimental Protocols
Preparation of this compound Solution
TPP is a crystalline powder that is sparingly soluble in water but soluble in vegetable oils.[9] Commonly used vehicles for testosterone esters include sterile sesame oil and peanut oil.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., sesame oil, peanut oil)
-
Sterile vials
-
Syringes and needles
-
Scale
-
Vortex mixer or sonicator
Protocol:
-
Aseptically weigh the required amount of TPP powder.
-
In a sterile vial, add the TPP powder to the desired volume of the sterile vehicle to achieve the final concentration.
-
Gently warm the mixture and vortex or sonicate until the TPP is completely dissolved.
-
Visually inspect the solution for any particulate matter before use.
-
Store the solution according to the manufacturer's recommendations, typically at room temperature and protected from light.
Administration to Mice
Subcutaneous (SC) injection is a common and well-tolerated route for administering oil-based solutions in mice.
Materials:
-
Prepared TPP solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Mouse restraint device (optional)
-
70% ethanol
Protocol:
-
Gently swirl the TPP solution to ensure homogeneity.
-
Draw the calculated volume of the solution into a sterile syringe using a sterile needle.
-
Securely restrain the mouse.
-
Wipe the injection site (typically the loose skin over the back, between the shoulder blades) with 70% ethanol and allow it to dry.
-
Lift the skin to form a "tent."
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the spine.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Monitor the mouse for any adverse reactions.
Diagram 1: Experimental Workflow for TPP Administration
Caption: Workflow for TPP preparation and administration in mice.
Signaling Pathway
Testosterone, released from TPP, exerts its effects primarily through the androgen receptor (AR), a nuclear receptor.
Diagram 2: Testosterone Signaling Pathway
Caption: Simplified testosterone signaling pathway.
Conclusion
This document provides a detailed protocol for the dosage calculation and administration of this compound in mice for research purposes. By carefully considering the molecular weight correction, referencing dosages of other testosterone esters, and following sterile injection techniques, researchers can effectively and safely utilize TPP in their studies. It is imperative to adhere to all institutional and national guidelines for animal care and use throughout the experimental process.
References
- 1. Structural Aspects and Intermolecular Energy for Some Short Testosterone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sobraf.org [sobraf.org]
- 3. This compound CAS#: 1255-49-8 [m.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Short-acting testosterone appears to have lesser effect on male reproductive potential compared to long-acting testosterone in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Comparison of Three Delivery Systems for Subcutaneous Testosterone Administration in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mouse model to investigate the impact of testosterone therapy on reproduction in transgender men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Page loading... [wap.guidechem.com]
Detecting Testosterone Phenylpropionate in Blood: A Guide for Researchers
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the accurate detection of testosterone phenylpropionate in blood samples is crucial for pharmacokinetic studies, doping control, and clinical monitoring. This document provides detailed application notes and protocols for the analysis of this compound in blood, with a primary focus on the highly sensitive and specific method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and immunoassays will also be discussed.
Introduction
This compound is an anabolic-androgenic steroid and an ester of testosterone.[1] It is administered via intramuscular injection and is designed to provide a sustained release of testosterone into the bloodstream.[2] Detecting the intact ester in blood provides unequivocal proof of exogenous testosterone administration.[3][4][5] This is of particular importance in anti-doping science, as endogenous testosterone is naturally present in the body.[3] The detection window for this compound in blood is typically at least 8 days post-administration.[3]
Analytical Methods
The primary methods for the detection and quantification of this compound in blood are chromatography-based techniques coupled with mass spectrometry. Immunoassays are also available for general testosterone measurement but have limitations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the detection of testosterone esters due to its high sensitivity and specificity.[6][7] This technique allows for the direct detection of the intact ester at very low concentrations, typically in the picogram per milliliter (pg/mL) range.
Table 1: Quantitative Data for LC-MS/MS Detection of this compound
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 35 pg/mL | [8] |
| Detection Window | At least 8 days, up to 11 days | [3][8] |
| Half-life | Approximately 2.5 days | [8] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be used for the analysis of testosterone esters.[9][10] This method often requires a derivatization step to improve the volatility and thermal stability of the analyte. While effective, GC-MS may not achieve the same level of sensitivity as LC-MS/MS for these compounds in blood matrices.[4]
Immunoassays
Immunoassays are commonly used for the routine measurement of total testosterone levels.[11][12] However, they are generally not designed to be specific for testosterone esters like this compound. Furthermore, immunoassays can be prone to interferences and may lack the accuracy required for precise quantification, especially at low concentrations.[12][13]
Experimental Protocols
LC-MS/MS Protocol for this compound in Blood
This protocol is a synthesis of methodologies described in the scientific literature.[5][6][8]
1. Sample Collection and Handling
-
Collect whole blood in tubes containing an esterase inhibitor, such as sodium fluoride (NaF), to prevent the degradation of testosterone esters.[3][4]
-
Separate plasma or serum by centrifugation.
-
Store samples at -20°C or lower until analysis.[4]
2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of serum or plasma into a clean glass tube.
-
Add an internal standard (e.g., d6-testosterone acetate) to each sample, calibrator, and quality control.[8]
-
Add 1 mL of 0.1 M sodium hydroxide, 1 mL of methanol, and 5 mL of cyclohexane.[8]
-
Vortex the mixture for 20 minutes to perform the liquid-liquid extraction.[8]
-
Centrifuge for 5 minutes at approximately 2100 rpm to separate the layers.[8]
-
Transfer the upper organic layer to a new tube.
-
Add 25 µL of dimethyl sulfoxide (DMSO) and evaporate the solvent under a stream of nitrogen.[8]
3. Derivatization (Oxime Formation)
-
Reconstitute the dried residue in 100 µL of a derivatization mixture (e.g., 200 mg hydroxylamine in 5 mL of pyridine).[8]
-
Heat the mixture at 60°C for 10 minutes to form the oxime derivatives.[8]
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 column is commonly used for the separation of testosterone esters.[6]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an ammonium formate buffer and an organic solvent like acetonitrile or methanol is typically employed.[6]
-
Flow Rate: A flow rate of around 0.6 mL/min is often used.[6]
-
Injection Volume: 2 µL.[6]
-
-
Tandem Mass Spectrometry (MS/MS):
Diagrams
Caption: Metabolic pathway of this compound.
Caption: LC-MS/MS experimental workflow.
Signaling Pathway
This compound itself is inactive. It acts as a prodrug for testosterone.[14] After administration, esterases in the body cleave the phenylpropionate ester group, releasing free testosterone into the circulation. Testosterone then binds to the androgen receptor, initiating a cascade of downstream signaling events that lead to the physiological effects associated with this hormone.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Detection of testosterone esters in blood sample | World Anti Doping Agency [wada-ama.org]
- 4. researchgate.net [researchgate.net]
- 5. Detection of testosterone esters in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. longdom.org [longdom.org]
- 8. sobraf.org [sobraf.org]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. fda.gov [fda.gov]
- 11. Assays of Serum Testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intricate diagnosis due to falsely elevated testosterone levels by immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elevated testosterone on immunoassay in a patient with metastatic prostate cancer following androgen deprivation therapy and bilateral orchiectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols: Testosterone Phenylpropionate Reference Standard
For Research Use Only. Not for use in diagnostic procedures.
Product Information
Testosterone Phenylpropionate is a synthetic anabolic-androgenic steroid and an ester of testosterone.[1] As a reference standard, it is intended for use in research and forensic applications for the qualitative and quantitative analysis of this compound in various samples.[2] This compound is regulated as a Schedule III substance in the United States.[2] Historically, it has been a component of combination pharmaceutical products designed for testosterone replacement therapy due to its ability to provide a sustained release of testosterone.[3]
Table 1: Physicochemical Properties of this compound Reference Standard
| Property | Value | Reference |
| CAS Number | 1255-49-8 | [1][2][4] |
| Molecular Formula | C₂₈H₃₆O₃ | [1][2] |
| Formula Weight | 420.6 g/mol | [2][5] |
| IUPAC Name | [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate | [6] |
| Synonyms | Testosterone 17-phenylpropionate, NSC 22643 | [2] |
| Purity | ≥98% | [2] |
| Formulation | A crystalline solid | [2] |
| Solubility | DMF: 25 mg/mL, DMSO: 5 mg/mL, Ethanol: 15 mg/mL | [2] |
| Storage | Store at -20°C | N/A |
Mechanism of Action
This compound is a prodrug of testosterone.[1] Following administration, it is hydrolyzed by esterase enzymes in the blood and tissues, releasing active testosterone.[1] Testosterone then exerts its effects by binding to the androgen receptor (AR).[3] The resulting ligand-receptor complex translocates into the cell nucleus, dimerizes, and binds to specific DNA sequences known as androgen response elements (AREs).[1][3] This binding modulates the transcription of androgen-responsive genes, leading to the physiological and pharmacological effects associated with androgens, such as increased protein synthesis and muscle growth.[1][7] Testosterone can also be converted to dihydrotestosterone (DHT), which also activates the androgen receptor, or to estrogen, which can regulate genes containing estrogen response elements (EREs).[1][3]
Applications in Research
This reference standard is suitable for a variety of research applications, including:
-
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of esterified testosterone.[1]
-
Doping Control: Serving as an unequivocal indicator for the administration of exogenous testosterone, particularly through the detection of the intact ester in blood samples.[8][9]
-
Metabolism Studies: Researching hormone metabolism, nitrogen retention in tissues, and mechanisms of protein synthesis.[1]
-
Androgen Receptor Studies: Acting as an androgen receptor agonist to study its downstream effects and signaling pathways.[1][10]
-
Analytical Method Development: Establishing and validating analytical methods, such as LC-MS/MS and GC-MS, for the detection and quantification of testosterone esters.[8][11]
Experimental Protocols
This protocol provides a general framework for the detection and quantification of this compound in serum. Optimization may be required based on the specific instrumentation and matrices used.
A. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of serum sample into a clean glass tube.
-
Add an appropriate amount of internal standard (e.g., d6-testosterone acetate).[9]
-
Add 5 mL of an organic extraction solvent (e.g., n-pentane or a mixture of n-hexane and ethyl acetate).
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[11]
B. LC-MS/MS Analysis The following are example parameters and should be optimized for the specific system.
Table 2: Example LC-MS/MS Parameters
| Parameter | Example Value | Reference |
| LC System | Electrospray liquid chromatography tandem-mass spectrometry system (ESI-LC-MS-MS) | [11] |
| Column | C18 column | [11] |
| Mobile Phase A | 5 mM Ammonium Acetate Buffer, pH 5 | [11] |
| Mobile Phase B | Acetonitrile (ACN) with 0.05% formic acid | [11] |
| Gradient | Optimized for separation of testosterone esters | [11] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [11] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [11] |
| LLOQ | ~35 pg/mL in blood | [9] |
GC-MS is a standard method for identifying anabolic steroids. Derivatization may be employed to improve the volatility and thermal stability of the analyte.[1]
A. Sample Preparation
-
Dissolve the reference standard or extracted sample residue in a suitable volatile solvent like chloroform.[12]
-
Filter the solution using a 0.45-micron filter before injection.[12]
-
If derivatization is needed, use a common silylating agent (e.g., MSTFA) and heat as required to form trimethylsilyl (TMS) derivatives.
B. GC-MS Analysis The following are example parameters and should be optimized.
Table 3: Example GC-MS Parameters
| Parameter | Example Value | Reference |
| Injector Temp | 280°C | [12] |
| Injection Mode | Split (e.g., 60:1 ratio) | [12] |
| Oven Program | Initial: 180°C for 2 minRamp: 25°C/min to 280°CHold: 12 min at 280°C | [12] |
| Carrier Gas | Helium | N/A |
| Ionization Mode | Electron Ionization (EI) at 70 eV | N/A |
| Mass Range | 50-550 amu | N/A |
| Relative Retention Time | 2.47 (relative to testosterone) | [12] |
Nuclear Magnetic Resonance (NMR) is used to confirm the chemical structure of the reference standard.[8]
A. Sample Preparation
-
For ¹H NMR, accurately weigh 5-10 mg of the sample. For ¹³C NMR, use approximately 30 mg.[12]
-
Dissolve the sample in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal reference standard.[12]
-
Filter the solution before transferring it to an NMR tube.[12]
B. NMR Analysis
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).[12]
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Compare the resulting spectra with published data or the certificate of analysis to confirm the structure and purity of the this compound reference standard.
References
- 1. This compound|CAS 1255-49-8|RUO [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]
- 5. This compound | C28H36O3 | CID 14743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. fitinsight.uk [fitinsight.uk]
- 8. This compound | CAS:1255-49-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. sobraf.org [sobraf.org]
- 10. maximumsustainedperformance.com [maximumsustainedperformance.com]
- 11. diva-portal.org [diva-portal.org]
- 12. swgdrug.org [swgdrug.org]
Application of Testosterone Phenylpropionate in Endocrinology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Testosterone Phenylpropionate (TPP) is a synthetic anabolic-androgenic steroid and an ester of testosterone.[1][2] Characterized by the phenylpropionate ester attached to the 17-beta hydroxyl group, TPP exhibits a moderate duration of action, positioning it between the fast-acting propionate and longer-acting enanthate esters.[3][4] This intermediate pharmacokinetic profile makes it a valuable tool in endocrinology research for studies requiring sustained but not excessively prolonged androgen exposure. TPP is a component of some testosterone replacement therapies, such as Sustanon®, which combines multiple testosterone esters to provide more stable serum testosterone levels.[1][5] In a research context, TPP is utilized to investigate the physiological and pathophysiological roles of androgens in various biological systems.
This document provides detailed application notes and protocols for the use of this compound in endocrinology research, with a focus on in vitro and in vivo experimental designs.
Mechanism of Action
This compound functions as a prodrug of testosterone.[6] Following intramuscular administration, it forms a depot in the muscle tissue from which it is gradually released into circulation.[6] In the bloodstream, esterases cleave the phenylpropionate ester, liberating free testosterone.[6] Testosterone then exerts its effects primarily through binding to and activating the intracellular Androgen Receptor (AR).[1] The testosterone-AR complex translocates to the nucleus, where it binds to Androgen Response Elements (AREs) on the DNA, modulating the transcription of target genes.[1] This genomic pathway underlies many of the classic androgenic effects, including the regulation of muscle protein synthesis, secondary sexual characteristics, and gonadotropin feedback.[3][7]
Recent research also suggests that testosterone can act via non-genomic pathways, potentially through membrane-associated G protein-coupled receptors, to mediate rapid cellular responses such as the activation of kinase signaling cascades.[6][8]
Signaling Pathway of Testosterone
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. suppmax.uk [suppmax.uk]
- 4. strongplan.uk [strongplan.uk]
- 5. SID 223365963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Novel evidence that testosterone promotes cell proliferation and differentiation via G protein-coupled receptors in the rat L6 skeletal muscle myoblast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Testosterone administration inhibits gonadotropin secretion by an effect directly on the human pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Testosterone Phenylpropionate Solubility: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of testosterone phenylpropionate in ethanol and various oils. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in ethanol?
A1: The solubility of this compound in ethanol is approximately 15 mg/mL.[1][2]
Q2: Is this compound soluble in oils?
A2: Yes, this compound is soluble in various oils, which act as vehicles for injectable formulations.[3][4] Common oils include cottonseed, sesame, grapeseed, and medium-chain triglyceride (MCT) oil.[3][5]
Q3: What factors can influence the solubility of this compound in oil?
A3: Several factors can affect solubility, including the type of oil, the presence of co-solvents like benzyl alcohol and benzyl benzoate, temperature, and the hydration state of the oil.[3][6][7]
Q4: Why are co-solvents like benzyl benzoate and benzyl alcohol often used in oil-based formulations?
A4: Benzyl benzoate is used as a solubilizer (co-solvent), while benzyl alcohol acts as a solvent and an antimicrobial preservative. Both can significantly increase the solubility of steroid esters in oil.[3][8]
Q5: My this compound has crystallized in the oil solution. What should I do?
A5: Crystallization can occur, often due to low temperatures or high concentrations.[7][9][10] Gently warming the vial in a warm water bath and shaking it should redissolve the crystals.[7][10]
Data Presentation: Solubility of this compound
| Solvent | Solubility | Notes |
| Ethanol | 15 mg/mL | - |
| Dimethylformamide (DMF) | 25 mg/mL | - |
| Dimethyl sulfoxide (DMSO) | 5 mg/mL[1][2], 12 mg/mL[11] | Sonication is recommended to aid dissolution in DMSO.[11] |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/mL | - |
| Oil Mixture (78% oil, 20% benzyl benzoate, 2% benzyl alcohol) | Average of 139 mg/mL | The specific type of oil in this average is not detailed.[12] |
| Various Oils (Qualitative) | Soluble | Testosterone esters are generally soluble in vegetable oils.[4] |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Ethanol
Objective: To determine the saturation solubility of this compound in ethanol at a specific temperature.
Materials:
-
This compound powder
-
Anhydrous ethanol
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a shaker
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a known volume of ethanol in a sealed vial. This ensures that saturation is reached.
-
Equilibration: Place the vials in a constant temperature bath (e.g., 25 °C) and agitate them using a magnetic stirrer or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to sediment.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is crucial to prevent artificially high solubility readings.
-
Dilution: Accurately dilute the filtered solution with ethanol to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Protocol 2: Preparation of an Oil-Based this compound Solution
Objective: To prepare a sterile, oil-based solution of this compound at a target concentration.
Materials:
-
This compound powder
-
Sterile pharmaceutical-grade oil (e.g., cottonseed oil, sesame oil)
-
Benzyl alcohol (BA)
-
Benzyl benzoate (BB)
-
Sterile vials and stoppers
-
Syringes and needles
-
Sterile syringe filters (e.g., 0.22 µm)
-
Beaker
-
Magnetic stirrer and stir bar
-
Heating plate (optional)
Methodology:
-
Calculation: Determine the required amounts of this compound powder, oil, benzyl alcohol, and benzyl benzoate for the desired final concentration and volume. A common formulation includes 2% BA and 20% BB.[8]
-
Weighing: Accurately weigh the this compound powder.
-
Mixing Solvents: In a beaker, combine the required volumes of benzyl alcohol and benzyl benzoate.
-
Dissolving the Powder: Add the this compound powder to the solvent mixture. Gently heat and stir until the powder is completely dissolved.
-
Adding the Oil: Warm the carrier oil slightly to reduce its viscosity. Slowly add the warmed oil to the dissolved this compound solution while continuously stirring.
-
Sterile Filtration: Draw the final solution into a large syringe and attach a sterile syringe filter. Filter the solution into a sterile vial. Use another needle in the vial to vent the pressure.
-
Sealing: Aseptically place a sterile stopper on the vial and secure it with a crimp cap.
Troubleshooting Guides
Issue 1: Crystallization of this compound in Oil Solution
-
Question: My prepared this compound solution has formed crystals after cooling. What went wrong and how can I fix it?
-
Answer:
-
Cause: This phenomenon, often called "crashing," can occur if the solution is supersaturated, meaning it holds more solute than it normally can at a given temperature.[7][9] It is often triggered by storage at low temperatures.[7][10] The concentration of the steroid may also be too high for the solvent and co-solvent ratio.
-
Solution: Gently warm the vial in a warm water bath.[7] Swirl the vial until the crystals have completely redissolved. To prevent this from recurring, consider storing the solution at a consistent room temperature. If the issue persists, the formulation may require a higher ratio of co-solvents (benzyl benzoate) or a lower concentration of the steroid.
-
Issue 2: Incomplete Dissolution of Powder in Oil
-
Question: I am having difficulty completely dissolving the this compound powder in the oil. What can I do?
-
Answer:
-
Cause: The powder may not be dissolving due to insufficient solvent action or low temperature, which increases the viscosity of the oil.
-
Solution: Ensure you are using the correct ratios of benzyl alcohol and benzyl benzoate, as these are the primary solvents.[3] Dissolve the powder in the BA and BB mixture first before adding the oil. Gently heating the mixture can aid dissolution, but avoid excessive heat which could degrade the compound. Warming the carrier oil before adding it to the mixture will also lower its viscosity and facilitate mixing.
-
Issue 3: Solution is Cloudy After Filtration
-
Question: My final solution appears cloudy even after passing it through a sterile filter. What could be the cause?
-
Answer:
-
Cause: Cloudiness could be due to several factors:
-
Moisture: Water contamination in the oil or solvents can cause the hydrophobic steroid to precipitate. Ensure all components are anhydrous. The hydration state of triglyceride oils can significantly influence steroid solubility.[6]
-
Incompatible Filter: The filter material may not be compatible with the solvents, causing it to break down and shed particles into the solution. Use a PTFE (polytetrafluoroethylene) or other chemically resistant filter.
-
Micro-crystallization: The solution might be on the verge of crystallization. Gentle warming may clarify the solution.
-
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound CAS#: 1255-49-8 [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. US2675342A - Supersaturated oil solutions of steroid hormones - Google Patents [patents.google.com]
- 5. marekhealth.com [marekhealth.com]
- 6. The influence of water content of triglyceride oils on the solubility of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Why Does Testosterone Crystallise? Uncovering the Reasons [alphagenix.co.uk]
- 8. Structural Insights and Intermolecular Energy for Some Medium and Long-Chain Testosterone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. t-nation.com [t-nation.com]
- 10. excelmale.com [excelmale.com]
- 11. This compound | TargetMol [targetmol.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Testosterone Phenylpropionate Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of testosterone phenylpropionate in solution during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution appears cloudy or has precipitated. What is the likely cause and how can I fix it?
A: Cloudiness or precipitation is often due to poor solubility or temperature effects. This compound is sparingly soluble in aqueous solutions and is typically dissolved in oil-based vehicles (like sesame or castor oil) or organic co-solvents for experiments.[1][2]
-
Troubleshooting Steps:
-
Verify Solvent System: Ensure you are using an appropriate solvent. For injectable formulations or in-vitro studies requiring sustained release, sterile oils are common.[1] For stock solutions, organic solvents like DMSO, ethanol, or DMF can be used.[3]
-
Check Concentration: You may have exceeded the solubility limit of the solvent system. Try preparing a more dilute solution.
-
Temperature Effects: Solubility can decrease at lower temperatures. Gently warm the solution to see if the precipitate redissolves. For long-term storage, consult the storage conditions outlined in Q5.
-
pH Influence: If using a mixed aqueous-organic buffer, the pH can influence stability and solubility. Ensure your buffer is within a neutral to slightly acidic range.
-
Q2: What is the primary degradation pathway for this compound in solution?
A: The most significant degradation pathway is hydrolysis of the C17β phenylpropionate ester bond. This reaction cleaves the ester to yield free testosterone and phenylpropionic acid.[1] This hydrolysis can be catalyzed by acids, bases, and specific enzymes (esterases) if present in the experimental system.[1][4]
Q3: How does pH affect the stability of my solution?
Q4: I am concerned about oxidative degradation. How can I prevent it?
A: The steroid nucleus of testosterone can be susceptible to oxidation.[8] To prevent this, especially during long-term storage or when exposed to air, the addition of antioxidants is recommended.
-
Recommended Antioxidants:
-
Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are commonly used synthetic antioxidants in pharmaceutical formulations, particularly for lipid-based solutions.[9][10] They act as free-radical scavengers.
-
A typical concentration for BHA or BHT in formulations is in the range of 0.01% to 0.1%.
-
Q5: What are the ideal storage conditions (temperature and light) for a this compound solution?
A: To ensure long-term stability, solutions should be stored under controlled conditions.
-
Temperature: For long-term stability, store solutions at controlled room temperature or refrigerated (2-8°C), depending on the solvent. Avoid freezing aqueous-based solutions, as this can cause the compound to precipitate. Powdered this compound is stable for years when stored at -20°C.[3][11] The rate of hydrolysis is temperature-dependent; higher temperatures accelerate degradation.[12]
-
Light Exposure: Steroids can be susceptible to photodegradation.[13][14] It is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Store solutions in the dark whenever possible.
Q6: My experiment runs for over 24 hours. Is my compound stable in the prepared solution for that duration?
A: Solution stability depends on the solvent, temperature, and pH. For a related compound, testosterone cypionate, solutions in the HPLC diluent were stable for up to 24 hours at 25°C.[15] It is best practice to perform a solution stability study for your specific experimental conditions. This can be done by preparing your solution, storing it under the experimental conditions, and analyzing it by HPLC at various time points (e.g., 0, 6, 12, 24 hours) to check for any decrease in the parent peak area or the appearance of degradation products.
Quantitative Data Summary
While specific degradation kinetics for this compound are not widely published, data from testosterone can provide a useful reference for understanding the impact of environmental factors.
Table 1: Influence of Temperature and Oxygen on Testosterone Degradation Half-Life (t½) (Data adapted from studies on testosterone degradation by manure-borne bacteria, illustrating general principles of chemical stability)
| Condition | Temperature | Half-Life (t½) in hours | Reference |
| Aerobic | 22°C | ~5.0 | [7][16] |
| Aerobic | 37°C | ~4.2 (17% faster) | [7][16] |
| Anaerobic | 22°C | ~30.0 (6x slower) | [7][16] |
Table 2: Influence of pH on Testosterone Degradation Half-Life (t½) under Aerobic Conditions at 22°C (Data adapted from studies on testosterone degradation by manure-borne bacteria)
| pH | Half-Life (t½) in hours | Reference |
| 6.0 | 4.9 | [7][16] |
| 7.0 | 4.4 | [7][16] |
| 7.5 | 4.9 | [7][16] |
These tables illustrate that degradation is generally faster at higher temperatures and that extreme pH values can increase degradation rates, although the effect in this particular study was minor within the tested range.[7][16]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of an analytical method.[17][18]
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a 50:50 mixture of acetonitrile and water).
2. Stress Conditions (Perform in separate vials):
-
Acid Hydrolysis: Add an equal volume of 1 M HCl to the stock solution. Heat at 60-80°C for 2-8 hours.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH to the stock solution. Keep at room temperature for 1-4 hours.[6]
-
Oxidative Degradation: Add an equal volume of 3-6% hydrogen peroxide (H₂O₂) to the stock solution. Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the stock solution (liquid) or solid powder in an oven at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution in a transparent vial to a photostability chamber (ICH Q1B conditions, e.g., 1.2 million lux hours and 200 watt hours/m² UV light).[13][14] A control sample should be wrapped in foil and placed in the same chamber.
3. Sample Analysis:
-
Before injection into an HPLC system, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC method (see Protocol 2). Aim for 5-20% degradation of the active ingredient.[17]
Protocol 2: Stability-Indicating HPLC Method
This is a general reverse-phase HPLC method suitable for separating this compound from its primary degradant, testosterone.[6][19][20]
-
Column: C18 column (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-10 min: 70% B
-
10-15 min: 70% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 70% B
-
22-30 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness to be considered stability-indicating.[15][21]
Visualizations
Caption: Troubleshooting logic for addressing precipitation issues.
References
- 1. This compound|CAS 1255-49-8|RUO [benchchem.com]
- 2. Influence of solvent on the availability of testosterone propionate from oily, intramuscular injections in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. medipol.edu.tr [medipol.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. CA2722408C - Lipid composition for enhancing steroid solubility - Google Patents [patents.google.com]
- 10. Polsaros - ANTIOXIDANTS - BHT, BHA - Polsaros - Antioxidant E321 [polsaros.com]
- 11. This compound | TargetMol [targetmol.com]
- 12. Detection of testosterone esters in blood sample | World Anti Doping Agency [wada-ama.org]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. database.ich.org [database.ich.org]
- 15. static1.squarespace.com [static1.squarespace.com]
- 16. Degradation kinetics of testosterone by manure-borne bacteria: influence of temperature, pH, glucose amendments, and dissolved oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ptfarm.pl [ptfarm.pl]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Testosterone Phenylpropionate (TPP) Anabolic Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Testosterone Phenylpropionate (TPP) to optimize its anabolic effects in experimental settings.
Frequently Asked Questions (FAQs)
Section 1: Dosing and Pharmacokinetics
Q1: What is a suitable starting dosage for TPP in preclinical animal studies?
A1: Determining an optimal starting dose requires consideration of the animal model and research goals. However, based on studies with similar anabolic agents, a dose-dependent effect is observed. For instance, in studies with nandrolone phenylpropionate (NPP) in female rats, doses of 1, 4, and 10 mg/kg of body weight were investigated.[1][2][3] A significant anabolic effect on muscle mass was seen at all doses, while effects on overall body weight and fat deposition varied with the dose.[1][3] Therefore, a pilot study with a range of doses (e.g., 1-10 mg/kg) is recommended to establish the dose-response curve for your specific model and endpoints.
Q2: How does the pharmacokinetic profile of TPP influence the experimental dosing schedule?
A2: this compound is a fast-acting testosterone ester with a relatively short half-life of approximately 4.5 days.[4][5][6] This pharmacokinetic profile means that TPP is absorbed and cleared from the body more quickly than longer esters like enanthate or cypionate.[6][7] To maintain stable serum testosterone levels and ensure consistent anabolic pressure in an experimental model, a more frequent injection schedule is necessary.[4][6] Administration every 2-3 days is a common starting point to avoid large peaks and troughs in serum concentration, which could impact results.
Q3: We are observing less water retention with TPP compared to other esters. Is this expected?
A3: Yes, this is a commonly reported observation. Athletes and users have noted that TPP tends to cause less fluid retention compared to longer-esterified testosterones like enanthate or cypionate.[8] This can be advantageous in research settings where precise measurements of lean muscle mass, free from the confounding variable of water retention, are critical.
Section 2: Mechanism of Action & Anabolic Effects
Q4: What are the primary signaling pathways activated by TPP to induce muscle hypertrophy?
A4: TPP, as a testosterone prodrug, exerts its anabolic effects primarily through the activation of the androgen receptor (AR).[5][9][10] This process involves both genomic and non-genomic pathways.
-
Genomic Pathway: TPP is converted to testosterone, which binds to the AR in muscle cells. This complex then moves to the cell nucleus, binds to Androgen Response Elements (AREs) on the DNA, and regulates the transcription of genes responsible for muscle protein synthesis.[10][11][12]
-
Non-Genomic Pathway: Testosterone can also trigger rapid signaling cascades. It activates the PI3K/Akt pathway, which in turn stimulates the mammalian target of rapamycin (mTOR).[10][[“]][14] mTOR is a central regulator of protein synthesis and muscle growth.[[“]][15]
These pathways collectively lead to an increase in muscle protein synthesis, satellite cell activation, and ultimately, muscle fiber hypertrophy.[10][[“]]
Q5: What quantitative anabolic effects can be expected from TPP administration?
A5: The magnitude of anabolic effects is dose-dependent.[16] While specific data for TPP is limited in publicly available research, studies on other testosterone esters and androgens provide a strong reference. For example, studies on healthy men have shown significant, dose-dependent increases in lean body mass and muscle strength with testosterone administration.[4]
Table 1: Dose-Response of Testosterone on Fat-Free Mass in Healthy Young Men
| Weekly Testosterone Enanthate Dose | Resulting Nadir Testosterone Conc. (ng/dl) | Change in Fat-Free Mass (kg) |
|---|---|---|
| 125 mg | 542 | +3.4 |
| 300 mg | 1,345 | +5.2 |
| 600 mg | 2,370 | +7.9 |
(Data adapted from a study on testosterone enanthate administration combined with a GnRH agonist)[16]
Table 2: Effects of Nandrolone Phenylpropionate (NPP) on Body Composition in Female Rats (10-day study)
| Daily NPP Dose (mg/kg) | Change in Body Weight | Change in Body Protein | Change in Body Fat |
|---|---|---|---|
| 1 mg/kg | Significant Increase | +9% | No significant change |
| 10 mg/kg | No significant change | +9% | -32% (Significant reduction) |
(Data adapted from a study on nandrolone phenylpropionate)[1][2][3]
These tables illustrate that higher dosages generally lead to greater increases in lean mass, but may also affect other parameters like fat mass.[1][16]
Troubleshooting and Experimental Protocols
Q6: We are seeing high variability in our results. What are some common sources of error in TPP experiments?
A6: High variability can stem from several factors:
-
Inconsistent Dosing: Due to TPP's short half-life, the timing and volume of injections are critical.[6] Ensure a strict, consistent schedule and precise injection technique.
-
Animal Model: Age, sex, and baseline hormonal status of the animals can significantly impact responsiveness.[4] Using a gonadotropin-releasing hormone (GnRH) agonist to suppress endogenous testosterone can create a more uniform baseline for the study.[16]
-
Diet and Exercise: Both nutrition and physical activity are powerful modulators of muscle mass. Standardize diet (e.g., 1.5 g/kg/day protein) and cage activity levels across all experimental groups.[17]
-
Injection Site: The site of intramuscular injection can affect absorption rates.[6] Rotate injection sites if performing frequent administrations, but maintain a consistent protocol.
Q7: Can you provide a sample protocol for a dose-optimization study in a rodent model?
A7: The following is a generalized protocol for assessing the anabolic effects of TPP in a rodent model.
Experimental Protocol: TPP Dose-Response Study in Rats
-
Animal Model: Male Wistar rats (8-10 weeks old).
-
Acclimatization: House animals in a controlled environment (12:12 light-dark cycle, 22±2°C) for at least one week before the experiment. Provide standard chow and water ad libitum.
-
Experimental Groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., sesame or cottonseed oil).
-
Group 2: Low-dose TPP (e.g., 1 mg/kg).
-
Group 3: Mid-dose TPP (e.g., 4 mg/kg).
-
Group 4: High-dose TPP (e.g., 10 mg/kg).
-
(Optional): Include a GnRH agonist group to suppress endogenous testosterone for a clearer dose-response signal.
-
-
Drug Preparation & Administration:
-
Dissolve TPP in the sterile vehicle oil to the desired concentrations.
-
Administer via intramuscular (IM) injection into the gluteal muscle.
-
Injection frequency: Every third day (e.g., Monday, Thursday, Sunday) to maintain stable serum levels.
-
Treatment duration: 4-6 weeks.
-
-
Data Collection & Endpoints:
-
Weekly: Record body weight and food intake.
-
End of Study:
-
Body Composition: Analyze using DEXA scan if available.
-
Muscle Mass: Carefully dissect and weigh specific muscles (e.g., gastrocnemius, levator ani, soleus).
-
Histology: Collect muscle tissue samples for fiber cross-sectional area (CSA) analysis.
-
Biochemical Analysis: Collect blood samples to measure serum testosterone, lipids, and hematocrit.[4]
-
-
-
Statistical Analysis: Use ANOVA followed by a post-hoc test (e.g., Tukey's) to compare differences between groups. A p-value < 0.05 is typically considered significant.
References
- 1. karger.com [karger.com]
- 2. researchgate.net [researchgate.net]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. sporthacks.uk [sporthacks.uk]
- 5. suppmax.uk [suppmax.uk]
- 6. fittrack.uk [fittrack.uk]
- 7. purefitlab.uk [purefitlab.uk]
- 8. musclegear.net [musclegear.net]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. How the love of muscle can break a heart: Impact of anabolic androgenic steroids on skeletal muscle hypertrophy, metabolic and cardiovascular health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. What is Testosterone Propionate used for? [synapse.patsnap.com]
- 13. consensus.app [consensus.app]
- 14. researchgate.net [researchgate.net]
- 15. Testosterone regulation of Akt/mTORC1/FoxO3a Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Testosterone dose-response relationships in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Testosterone Phenylpropionate Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with testosterone phenylpropionate.
Frequently Asked Questions (FAQs)
Formulation & Preparation
-
Q1: What are the recommended vehicles for dissolving this compound for in vivo experiments?
-
A1: this compound is a lipophilic compound and is typically dissolved in sterile oil-based vehicles for intramuscular injection. Common vehicles include sesame oil, cottonseed oil, grapeseed oil, and ethyl oleate. The choice of vehicle can influence the release kinetics and bioavailability of the compound.[1]
-
-
Q2: My this compound solution has formed crystals. Is it still usable?
-
Q3: How can I redissolve crystallized this compound?
-
A3: Gentle warming of the vial is the recommended method to redissolve the crystals.[3][4] You can hold the vial in your hand or place it in warm water.[3][4] Avoid excessive heat, such as boiling water or microwaving, as this can degrade the compound.[4] After warming, gently swirl the vial to ensure the crystals have completely dissolved before use.[4]
-
-
Q4: What is the solubility of this compound in common laboratory solvents?
-
A4: The solubility can vary. It is important to consult the manufacturer's technical data sheet for specific information. However, typical solubilities are provided in the table below.
-
Administration & Dosing
-
Q5: What is the recommended route of administration for this compound in research animals?
-
Q6: How does the ester chain of this compound affect its half-life?
-
Q7: What are typical dosing frequencies in preclinical studies?
-
A7: Due to its half-life, injections are often administered every three to four days, or about twice a week, to maintain stable testosterone levels.[5]
-
Troubleshooting Common Issues
-
Q8: I am observing injection site reactions in my research animals. What could be the cause?
-
A8: Pain, swelling, or redness at the injection site can occur.[5][6] This may be due to the concentration of the solution, the injection volume, or an inflammatory response to the vehicle or the compound itself. Improper injection technique can also lead to abscess formation.[5] Consider using a smaller injection volume or diluting the compound to a lower concentration.
-
-
Q9: My experimental results are inconsistent. What formulation factors could be at play?
-
A9: Inconsistent results can stem from several formulation-related issues:
-
Incomplete Dissolution: Ensure all crystals are fully dissolved before administration, as undissolved particles will lead to inaccurate dosing.[4]
-
Vehicle Effects: The type of oil vehicle and the injection volume can impact the absorption and bioavailability of the compound.[1] Smaller injection volumes may lead to greater bioavailability.[1]
-
Stability: While generally stable, improper storage (e.g., exposure to light or extreme temperatures) could potentially degrade the compound over time.[4]
-
-
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~25 mg/mL |
| Dimethyl sulfoxide (DMSO) | ~5 mg/mL |
| Ethanol | ~15 mg/mL |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL |
Source: Cayman Chemical, ChemicalBook.[7][8]
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
-
Aseptic Technique: All procedures should be performed in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Vehicle Preparation: Warm the sterile oil vehicle (e.g., sesame oil) to slightly above room temperature to aid in dissolution.
-
Dissolution: Slowly add the this compound powder to the warmed vehicle while stirring continuously. A magnetic stirrer can be used for this purpose.
-
Filtration: Once completely dissolved, sterile-filter the solution through a 0.22 µm syringe filter into a sterile vial.
-
Quality Control: Visually inspect the final solution for any particulate matter. If crystals are present, gently warm the vial until they dissolve.
-
Storage: Store the prepared solution in a cool, dark place. For long-term storage, consult stability data, but refrigeration may increase the likelihood of crystallization.
Protocol 2: Intramuscular Administration in a Rodent Model
-
Animal Handling: Acclimatize the animals to the laboratory environment and handle them appropriately to minimize stress.
-
Dose Calculation: Calculate the required injection volume based on the animal's body weight and the concentration of the prepared solution.
-
Injection Site: The preferred site for intramuscular injection in rats is the quadriceps or gluteal muscles.
-
Injection Procedure:
-
Use an appropriate gauge needle (e.g., 25-27 gauge).
-
Insert the needle into the muscle belly.
-
Aspirate to ensure a blood vessel has not been entered.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
-
Monitoring: Monitor the animal for any adverse reactions at the injection site, as well as for systemic side effects.
Visualizations
Signaling Pathway
Caption: this compound Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for TPP Administration.
References
- 1. This compound|CAS 1255-49-8|RUO [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Why Does Testosterone Crystallise? Uncovering the Reasons [alphagenix.co.uk]
- 4. hormonetherapeutics.com [hormonetherapeutics.com]
- 5. musclegear.net [musclegear.net]
- 6. What are the side effects of Testosterone Propionate? [synapse.patsnap.com]
- 7. This compound CAS#: 1255-49-8 [m.chemicalbook.com]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Testosterone Phenylpropionate Injection Site Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with testosterone phenylpropionate. The information aims to help minimize and manage injection site reactions during preclinical and clinical research.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the administration of this compound formulations.
Q1: What are the common causes of injection site reactions with oil-based this compound injections?
Injection site reactions such as pain, swelling, redness, and the formation of nodules are common with intramuscular injections of oil-based substances.[1][2][3][4] The primary causes include:
-
Physical Trauma: The needle piercing the skin and muscle tissue causes initial discomfort.[5]
-
Oil Vehicle: Testosterone esters are dissolved in an oil vehicle, which can be irritating to muscle tissue and cause a localized inflammatory response.[6][7] Different oils (e.g., arachis, castor, sesame) can have varying degrees of irritancy.[6]
-
Excipients: Preservatives and solubilizers like benzyl alcohol and benzyl benzoate, commonly used in injectable formulations, can cause vasodilation, skin irritation, and even allergic reactions in sensitive individuals.[8][9][10][11][12][13][14]
-
Drug Crystallization: If the drug precipitates out of the solution at the injection site, it can lead to a more pronounced inflammatory response.[13]
-
Injection Volume and Speed: Larger injection volumes can cause more discomfort and tissue distension.[7]
-
Improper Technique: Incorrect injection technique can lead to leakage of the formulation into subcutaneous tissue, which can be more irritating.[5]
Q2: My experiment is showing a high incidence of injection site pain and swelling. What immediate steps can I take to mitigate this?
To address immediate issues with injection site reactions, consider the following troubleshooting steps:
-
Review Injection Technique: Ensure proper deep intramuscular injection technique is being used. Avoid injecting into subcutaneous fat, as this can be more painful.[5] For animal models, ensure the hind limb is properly immobilized to prevent muscle damage during injection.
-
Warm the Formulation: Before injection, gently warm the vial to body temperature. This can reduce the viscosity of the oil, making the injection smoother and potentially less painful.[5][7]
-
Control Injection Speed: Administer the injection slowly to allow the muscle tissue to accommodate the volume without excessive pressure.[5]
-
Apply a Cold Compress: Applying a cold compress to the injection site for 10-15 minutes post-injection can help reduce localized pain, swelling, and redness.
-
Rotate Injection Sites: If multiple injections are being administered, ensure that injection sites are rotated to allow for tissue recovery.
Q3: How can I optimize my this compound formulation to improve local tolerance?
Formulation optimization is key to minimizing injection site reactions. Consider the following:
-
Vehicle Selection: While this compound is often formulated in arachis (peanut) oil as part of Sustanon, other oils like castor oil or sesame oil can be explored for their tolerability.[1] Some studies suggest olive oil may provoke a milder inflammatory response compared to peanut oil.[6]
-
Excipient Concentration: The concentrations of benzyl alcohol and benzyl benzoate can be optimized. While they are necessary for preservation and solubilization, using the lowest effective concentration may reduce irritation.[13]
-
Drug Concentration: Higher concentrations in smaller injection volumes are generally better tolerated than lower concentrations in larger volumes.
-
Consider Alternative Esters: If permissible within the experimental design, be aware that different testosterone esters have different properties. Shorter esters like propionate are often associated with more injection pain than longer esters.[15][16][17]
Q4: What are the signs of a more severe reaction that may require further investigation?
While mild pain, redness, and swelling are common, be vigilant for signs of a more severe reaction, which could indicate an infection or a hypersensitivity reaction:
-
Excessive and spreading redness
-
Significant warmth at the injection site
-
Severe and persistent pain
-
Formation of a sterile abscess
-
Systemic symptoms such as fever
-
Signs of an allergic reaction, such as hives, rash, or difficulty breathing[3]
In such cases, the experiment should be paused for the affected subject, and the cause should be investigated.
Data Presentation
The following tables summarize key quantitative data relevant to this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₆O₃ | [15] |
| Molecular Weight | 420.6 g/mol | [15] |
| Melting Point | ~116.5 °C | |
| Solubility | Insoluble in water. Soluble in DMF (25 mg/mL), Ethanol (15 mg/mL), and DMSO (5 mg/mL). |
Table 2: Incidence of Common Injection Site Reactions with Mixed Testosterone Ester Formulations (Sustanon 250)
| Reaction Type | Reported Incidence | Notes | Source |
| Pain at Injection Site | Common | Often described as a less serious side effect. | [1][2][3][4] |
| Itching | Common | Frequently reported alongside pain and redness. | [1][2][3] |
| Redness (Erythema) | Common | A typical sign of local inflammation. | [4] |
| Swelling | Common | Associated with the inflammatory response to the oil depot. | [4] |
Note: Data is for Sustanon 250, which contains this compound (60 mg) along with three other testosterone esters. The incidence for this compound alone may vary.
Experimental Protocols
Protocol 1: General Preparation of a this compound Formulation for Preclinical Research
This protocol provides a general method for preparing a small-batch, oil-based formulation of this compound for use in animal studies.
-
Materials:
-
This compound (TPP) powder
-
Sterile vehicle oil (e.g., sesame oil, cottonseed oil)
-
Benzyl alcohol (BA), sterile
-
Benzyl benzoate (BB), sterile
-
Sterile glass vials with rubber stoppers and aluminum seals
-
Sterile syringe filters (0.22 µm)
-
Heating and stirring plate
-
Analytical balance and weighing paper
-
Sterile syringes and needles
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of TPP powder.
-
In a sterile glass beaker on a heating and stirring plate, add the required volume of vehicle oil and benzyl benzoate.
-
Gently heat the oil/BB mixture to approximately 60°C while stirring to ensure it is homogenous.
-
Slowly add the weighed TPP powder to the heated oil mixture while continuously stirring until it is fully dissolved.
-
Remove the mixture from the heat and allow it to cool to room temperature.
-
Add the required volume of benzyl alcohol to the cooled solution and stir until fully mixed. A common final concentration for BA is 1-2%.
-
Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Seal the vial with a sterile rubber stopper and an aluminum crimp cap.
-
Visually inspect the final product for any particulate matter.
-
Store the formulation as required, typically at room temperature and protected from light.
-
Protocol 2: Intramuscular Administration in a Rat Model to Minimize Local Reactions
This protocol outlines a procedure for intramuscular injection in rats, emphasizing techniques to reduce injection site reactions.
-
Preparation:
-
Warm the this compound formulation to room temperature if refrigerated.[18]
-
Use a new, sterile, appropriately sized needle (e.g., 25-27 gauge) and syringe for each animal.[19][20]
-
Draw up the precise dose. Ensure there are no air bubbles in the syringe.[21]
-
Acclimatize the animal to handling before the procedure to reduce stress.
-
-
Injection Procedure:
-
Securely and safely restrain the rat. An assistant can restrain the upper body while the injector immobilizes the hind limb.[20]
-
Identify the injection site in the caudal thigh muscles (hamstrings).[19] Palpate the muscle mass.
-
Clean the injection site with 70% alcohol and allow it to dry completely.[19]
-
Grasp the femur between the finger and thumb to immobilize the leg and present the muscle mass.[20]
-
Insert the needle at a 90-degree angle into the center of the muscle mass. The needle should be directed caudally.[19][21]
-
Aspirate by pulling back slightly on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.[19][20]
-
Inject the solution slowly and steadily.[20] The maximum recommended volume per site is 0.1 ml.[20]
-
Withdraw the needle smoothly and apply gentle pressure to the site with a sterile gauze for a few seconds if any bleeding occurs. Do not massage the area.
-
Return the animal to its cage and monitor for any signs of distress or injection site reaction.
-
Mandatory Visualizations
Caption: Inflammatory signaling pathway following intramuscular oil-based injection.
Caption: Workflow for troubleshooting injection site reactions.
References
- 1. nps.org.au [nps.org.au]
- 2. medsafe.govt.nz [medsafe.govt.nz]
- 3. nps.org.au [nps.org.au]
- 4. cheapmedicineshop.com [cheapmedicineshop.com]
- 5. droracle.ai [droracle.ai]
- 6. Intraperitoneal Oil Application Causes Local Inflammation with Depletion of Resident Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Allergic dermatitis to benzyl alcohol in an injectable solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. Transient pseudophlebitis: Benzyl alcohol-induced transient reactive vasodilation - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 11. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 12. A “Rash” Decision in Anesthetic Management: Benzyl Alcohol Allergy in the Perioperative Period - PMC [pmc.ncbi.nlm.nih.gov]
- 13. testodepot.com [testodepot.com]
- 14. Benzyl benzoate - Wikipedia [en.wikipedia.org]
- 15. Testosterone Propionate + Phenylpropionate + Isocaproate + Decanoate – Uses, Benefits & Medicines [zeelabpharmacy.com]
- 16. balancemyhormones.co.uk [balancemyhormones.co.uk]
- 17. This compound + TESTOSTERONE DECANOATE + TESTOSTERONE ISOCAPROATE + TESTOSTERONE PROPIONATE containing products at CV Pharmacy [meds.cvpharmacy.in]
- 18. content.ilabsolutions.com [content.ilabsolutions.com]
- 19. Intramuscular Injection in Rats | Animals in Science [queensu.ca]
- 20. newcastle.edu.au [newcastle.edu.au]
- 21. research-support.uq.edu.au [research-support.uq.edu.au]
Technical Support Center: Testosterone Phenylpropionate Stability Testing and Storage
Welcome to the Technical Support Center for testosterone phenylpropionate (TPP). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the stability testing and storage of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For routine laboratory use, it is recommended to store this compound powder in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[1][2] For long-term storage, the following conditions are suggested:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[3] |
| In Solvent | -80°C | 1 year[3] |
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound is hydrolysis of the ester bond, which liberates testosterone and 3-phenylpropionic acid.[4] This hydrolysis can be catalyzed by acidic or basic conditions. Oxidation of the testosterone molecule is another potential degradation pathway.[3][4]
Q3: What are the expected degradation products of this compound?
A3: Under hydrolytic (acidic or basic) stress conditions, the main degradation product is testosterone.[5] Oxidative stress may lead to the formation of various oxidized derivatives of testosterone, such as 17-keto metabolites.[3]
Troubleshooting Guide
Problem 1: Inconsistent results in stability studies.
-
Possible Cause: Improper sample handling or storage.
-
Solution: Ensure that samples are stored under the recommended conditions and protected from light.[1] Use calibrated equipment for all measurements and prepare solutions fresh for each analysis.
Problem 2: Appearance of unexpected peaks in the HPLC chromatogram during stability testing.
-
Possible Cause: This could be due to contamination, interaction with excipients, or the formation of secondary degradation products.
-
Solution:
-
Verify the purity of the this compound starting material.
-
Conduct forced degradation studies on the pure drug substance to identify potential degradation products.
-
Investigate potential interactions between this compound and any excipients in the formulation.
-
Utilize a mass spectrometer (LC-MS) to identify the mass of the unknown peaks, which can help in their identification.
-
Problem 3: Significant degradation is observed under accelerated stability conditions (40°C/75% RH).
-
Possible Cause: this compound may have inherent instability under these conditions.
-
Solution: According to ICH Q1A guidelines, if significant change occurs during accelerated testing, additional testing at an intermediate condition (e.g., 30°C/65% RH) should be conducted to evaluate the temperature effect.[3] Consider formulation strategies to enhance stability, such as the inclusion of antioxidants.[3]
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to establish the degradation pathways of this compound and to develop a stability-indicating analytical method. The following protocols are based on general ICH guidelines and studies on related steroid esters.[5]
1. Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Add an equal volume of 0.1 N hydrochloric acid.
-
Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equal concentration of sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
2. Base Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent.
-
Add an equal volume of 0.1 N sodium hydroxide.
-
Keep the solution at room temperature for a specified period (e.g., 1, 2, 4, 8 hours).
-
At each time point, withdraw a sample, neutralize it with an equal concentration of hydrochloric acid, and dilute with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent.
-
Add an equal volume of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for a specified period (e.g., up to 7 days).
-
At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.
4. Thermal Degradation:
-
Place the solid this compound powder in a controlled temperature oven at 80°C for 48 hours.[6]
-
At the end of the study, dissolve the sample in a suitable solvent and dilute to a known concentration for HPLC analysis.
5. Photolytic Degradation:
-
Expose the solid this compound powder on a petri dish to a light source providing exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]
-
A control sample should be shielded from light by wrapping in aluminum foil and stored under the same temperature and humidity conditions.
-
After exposure, dissolve the samples in a suitable solvent and dilute for HPLC analysis.
Stability-Indicating HPLC Method
This method is adapted from a validated method for the related compound, nandrolone phenylpropionate, and is suitable for the separation of this compound from its potential degradation products.[5]
Table 1: HPLC Method Parameters
| Parameter | Specification |
| Column | Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or equivalent C18 column |
| Mobile Phase | A: 0.1% Orthophosphoric acid in Water:Methanol (90:10, v/v) B: Acetonitrile |
| Gradient Elution | A time-programmed gradient should be optimized to separate the parent peak from degradation products. A starting point could be a linear gradient from 60% B to 90% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm[3] |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Method Validation Summary:
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The validation parameters include:[7]
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities and degradation products. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
References
- 1. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. This compound|CAS 1255-49-8|RUO [benchchem.com]
- 4. Quantitative thin-layer chromatography in accelerated stability studies for prediction of inherent sensitivity of drugs toward oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medipol.edu.tr [medipol.edu.tr]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. researchgate.net [researchgate.net]
troubleshooting inconsistent results in testosterone phenylpropionate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with testosterone phenylpropionate (TPP).
Frequently Asked Questions (FAQs)
Q1: What is this compound (TPP) and what are its key properties?
This compound is a synthetic anabolic-androgenic steroid and an ester of testosterone.[1] It is characterized by its relatively fast action and shorter half-life compared to longer testosterone esters.[2] TPP is a white or almost white crystalline powder that is practically insoluble in water but soluble in organic solvents.[3]
Q2: What are the recommended solvents for dissolving TPP?
The solubility of TPP varies depending on the solvent. The following table summarizes the solubility of TPP in common laboratory solvents. It is recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental needs.
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~25 mg/mL[4] |
| Dimethyl sulfoxide (DMSO) | ~5 mg/mL[4] |
| Ethanol | ~15 mg/mL[4] |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL[4] |
Q3: What is the mechanism of action of this compound?
Upon administration, TPP is hydrolyzed by esterases in the blood and tissues to release free testosterone.[1] Testosterone then binds to the androgen receptor (AR) in the cytoplasm.[5] This ligand-receptor complex translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes involved in various physiological processes.[2][5][6]
Q4: How should TPP be stored to ensure its stability?
For long-term storage, this compound should be kept at -20°C, where it can be stable for at least 5 years.[4] Shorter-chained testosterone esters are more prone to hydrolysis, and this degradation is temperature-dependent.[7] It is crucial to minimize freeze-thaw cycles and to use tightly sealed containers to prevent moisture absorption.
Troubleshooting Guides
This section addresses specific issues that may lead to inconsistent experimental results.
In Vitro Experiment Issues
Problem: High variability in cell-based assay results.
-
Possible Cause 1: Inconsistent TPP concentration in media.
-
Solution: Due to TPP's low aqueous solubility, it may precipitate out of the cell culture media. Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO or ethanol) and then dilute it to the final working concentration in the media.[4] Ensure thorough mixing and visually inspect for any precipitation before adding to the cells. The final concentration of the organic solvent in the media should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
-
Possible Cause 2: Degradation of TPP in media.
-
Solution: The ester bond of TPP can be hydrolyzed in aqueous solutions over time. Prepare fresh TPP-containing media for each experiment or for media changes. Avoid prolonged storage of TPP in aqueous solutions, even at 4°C.
-
-
Possible Cause 3: Cell culture inconsistencies.
-
Solution: Ensure consistent cell passage number, seeding density, and growth phase across all experiments.[8] Regularly test for mycoplasma contamination, as it can significantly alter cellular responses.[8] Refer to general cell culture troubleshooting guides for issues like slow growth or poor attachment.[9][10]
-
In Vivo Experiment Issues
Problem: High variability in animal study outcomes (e.g., inconsistent plasma levels, variable tissue response).
-
Possible Cause 1: Improper formulation and administration.
-
Solution: The vehicle used to dissolve and administer TPP significantly impacts its absorption and release kinetics.[11][12][13] For intramuscular injections, TPP is typically dissolved in a sterile oil vehicle (e.g., sesame oil, cottonseed oil). Ensure the TPP is completely dissolved in the oil before administration. The volume and site of injection can also influence absorption rates.[14] Standardize the injection protocol across all animals.
-
-
Possible Cause 2: Batch-to-batch variability of TPP.
-
Solution: Commercially available compounds can exhibit batch-to-batch variability in purity and composition.[15][16] Whenever starting with a new batch of TPP, it is advisable to perform an in-house quality control check, such as HPLC, to confirm its purity and identity.[17] Always record the lot number of the TPP used in your experiments.
-
-
Possible Cause 3: Pre-analytical variability in sample collection and processing.
-
Solution: The timing of blood or tissue collection is critical due to the pharmacokinetic profile of TPP.[18] Standardize the collection time points relative to the last TPP administration. For blood samples, the type of collection tube (with or without stabilizers) can affect the stability of testosterone esters, with shorter esters being more susceptible to hydrolysis.[7] Process and store samples consistently according to a validated protocol.
-
Analytical Issues (HPLC)
Problem: Inconsistent or unreliable results from HPLC analysis of TPP.
-
Possible Cause 1: Mobile phase issues.
-
Possible Cause 2: Column problems.
-
Possible Cause 3: Sample preparation and injection issues.
-
Solution: Whenever possible, dissolve and inject samples in the mobile phase to avoid peak distortion. Ensure samples are filtered to remove particulates that could clog the system.[19] Inconsistent injection volumes can lead to variable peak heights.
-
Experimental Protocols
Protocol 1: Preparation of TPP Stock Solution for In Vitro Assays
-
Objective: To prepare a concentrated stock solution of TPP for use in cell culture experiments.
-
Materials:
-
This compound (purity >98%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Under sterile conditions, weigh out the desired amount of TPP powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the TPP is completely dissolved. A brief sonication may aid dissolution.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for TPP Quantification
-
Objective: To quantify the concentration of TPP in a sample.
-
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
-
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water. The exact ratio should be optimized for the specific column and system to achieve good separation and peak shape. Degas the mobile phase before use.
-
Standard Preparation: Prepare a series of standard solutions of TPP of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the experimental samples with the mobile phase to a concentration within the range of the standard curve. Filter the samples through a 0.45 µm filter.[22]
-
HPLC Analysis:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (TPP has a UV absorbance maximum around 240 nm).[4]
-
Inject the standards and samples.
-
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the calibration curve to determine the concentration of TPP in the experimental samples.
-
Signaling Pathway Diagram
// Nodes TPP [label="this compound\n(TPP)", fillcolor="#FBBC05", fontcolor="#202124"]; Testosterone [label="Testosterone", fillcolor="#FBBC05", fontcolor="#202124"]; AR [label="Androgen Receptor (AR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HSPs [label="Heat Shock Proteins (HSPs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AR_HSPs [label="AR-HSPs Complex\n(Cytoplasm)", fillcolor="#F1F3F4", fontcolor="#202124"]; AR_T [label="AR-Testosterone Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Nuclear_Translocation [label="Nuclear Translocation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AR_Dimer [label="AR Dimer\n(Nucleus)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ARE [label="Androgen Response Element (ARE)\non DNA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transcription [label="Modulation of\nGene Transcription", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Response [label="Cellular Response\n(e.g., cell growth, proliferation)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges TPP -> Testosterone [label="Hydrolysis by Esterases", color="#5F6368"]; Testosterone -> AR_T [label="Binds", color="#5F6368"]; AR_HSPs -> AR_T [label="HSPs Dissociate", style=dashed, color="#5F6368"]; AR -> AR_HSPs [label="Bound in inactive state", style=dashed, color="#5F6368"]; HSPs -> AR_HSPs [color="#5F6368"]; AR_T -> Dimerization [color="#5F6368"]; Dimerization -> Nuclear_Translocation [color="#5F6368"]; Nuclear_Translocation -> AR_Dimer [color="#5F6368"]; AR_Dimer -> ARE [label="Binds", color="#5F6368"]; ARE -> Transcription [color="#5F6368"]; Transcription -> Response [color="#5F6368"]; } .enddot Caption: Canonical signaling pathway of testosterone via the androgen receptor.
References
- 1. This compound|CAS 1255-49-8|RUO [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. benchchem.com [benchchem.com]
- 7. Detection of testosterone esters in blood sample | World Anti Doping Agency [wada-ama.org]
- 8. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 9. promocell.com [promocell.com]
- 10. youtube.com [youtube.com]
- 11. Vehicle effects on the in vitro penetration of testosterone through equine skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of vehicle and region of application on in vitro penetration of testosterone through canine skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Pharmacokinetics and pharmacodynamics of nandrolone esters in oil vehicle: effects of ester, injection site and injection volume - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. amberlife.net [amberlife.net]
- 18. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 19. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 20. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. swgdrug.org [swgdrug.org]
adjusting testosterone phenylpropionate protocols for different animal strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with testosterone phenylpropionate (TPP) in different animal strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TPP) and why is it used in research?
This compound (TPP) is a synthetic anabolic-androgenic steroid and an ester of testosterone.[1] In research, it is used to investigate the effects of androgens on various physiological and behavioral endpoints. Its esterified form provides a slower release of testosterone compared to the unesterified hormone, resulting in a longer duration of action.[2][3]
Q2: How does the phenylpropionate ester affect the half-life of testosterone?
The ester side chain length is a key determinant of the absorption rate and half-life of testosterone esters.[2] Longer and more complex ester chains lead to increased lipophilicity, which slows the release from the oily depot at the injection site.[2] this compound, with its intermediate-length side chain, has a longer half-life than short-chain esters like testosterone propionate but a shorter half-life than long-chain esters like testosterone decanoate.[2] The half-life of this compound is approximately 2.5 days.[4]
Q3: How do I choose the appropriate animal strain for my TPP study?
The choice of animal strain will depend on the specific research question. Different strains of mice and rats can have varying sensitivities to androgens and different metabolic rates. It is crucial to review the literature for studies with similar research goals to identify commonly used and well-characterized strains for androgen research.
Q4: What is the recommended vehicle for dissolving TPP for injection?
TPP is typically dissolved in a sterile oil vehicle for intramuscular or subcutaneous injection. Common vehicles include sesame oil, cottonseed oil, and corn oil. The choice of vehicle can influence the absorption and release kinetics of the hormone.[2] It is essential to ensure the vehicle is sterile and appropriate for animal administration.
Troubleshooting Guides
Protocol Adjustment for Different Animal Strains
Issue: How to adjust TPP dosage between different rodent species (e.g., rats and mice).
Solution: Direct comparative studies on TPP dosage between rats and mice are limited. However, a common method for dose conversion between animal species is allometric scaling , which takes into account the differences in metabolic rate and body surface area.
Allometric Scaling Principles: Allometric scaling is a method used to extrapolate drug doses between species based on their body surface area, which is correlated with metabolic rate. The dose is not scaled linearly by body weight.
Conversion Formula: A simplified approach involves using a conversion factor (Km), which is the body weight (kg) divided by the body surface area (m²).
-
Human Equivalent Dose (HED) (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
To convert a dose from one animal species to another, you can use the ratio of their Km values.
Table 1: Approximate Km Values for Different Species
| Species | Body Weight (kg) | Km |
| Mouse | 0.02 | 3 |
| Rat | 0.15 | 6 |
| Rabbit | 1.8 | 12 |
| Dog | 10 | 20 |
| Human | 60 | 37 |
Example: Converting a Rat Dose to a Mouse Dose:
-
Mouse Dose (mg/kg) = Rat Dose (mg/kg) x (Rat Km / Mouse Km)
-
Mouse Dose (mg/kg) = Rat Dose (mg/kg) x (6 / 3)
-
Mouse Dose (mg/kg) = Rat Dose (mg/kg) x 2
This calculation suggests that, on a mg/kg basis, a mouse would require approximately double the dose of a rat to achieve a similar systemic exposure.
Important Considerations:
-
This is an estimation, and the optimal dose should be determined empirically through pilot studies.
-
Strain-specific differences in metabolism and androgen receptor sensitivity can influence the required dosage.
-
The desired physiological effect (e.g., maintaining physiological vs. supraphysiological testosterone levels) will dictate the target dose.
Administration and Injection-Site Issues
Issue: Observed variability in experimental results or adverse reactions at the injection site.
Solution: Proper injection technique is critical for consistent results and animal welfare.
Table 2: Troubleshooting Common Injection-Site Issues
| Issue | Possible Cause | Recommendation |
| Leakage from injection site | Needle withdrawal too quick; Injection volume too large for the site. | Withdraw the needle slowly after injection. Ensure the injection volume is within recommended limits for the species and site. |
| Inflammation or abscess at injection site | Non-sterile technique; Irritating vehicle or high concentration of TPP. | Use sterile needles, syringes, and vehicle. Ensure the TPP is fully dissolved. Consider using a different vehicle or lowering the concentration. |
| Crystallization of TPP in the vial or syringe | Low temperature. | Gently warm the vial in your hand or a warm water bath to redissolve the compound before drawing it into the syringe. |
| Inconsistent absorption | Injection into fat instead of muscle or subcutaneous space; Variable injection depth. | Ensure correct needle length and injection technique for the intended route (intramuscular or subcutaneous). Provide consistent training for all personnel performing injections. |
Experimental Protocol: General Guideline for Subcutaneous TPP Administration in Rodents
This is a generalized protocol that should be adapted based on the specific animal strain, body weight, and desired therapeutic outcome.
Materials:
-
This compound (TPP) powder
-
Sterile vehicle (e.g., sesame oil)
-
Sterile glass vials
-
Syringes (1 mL) with Luer-lock tip
-
Needles (e.g., 25-27 gauge)
-
Warming pad or water bath
-
Scale for weighing animals
-
70% ethanol for disinfection
Procedure:
-
Preparation of TPP Solution:
-
Aseptically weigh the required amount of TPP powder.
-
In a sterile vial, add the sterile vehicle to the TPP powder to achieve the desired concentration.
-
Gently warm and vortex the vial until the TPP is completely dissolved. Allow the solution to cool to room temperature before injection.
-
-
Animal Preparation:
-
Weigh the animal to calculate the correct injection volume.
-
Gently restrain the animal. For subcutaneous injections, the loose skin over the back or flank is a common site.
-
-
Injection:
-
Disinfect the injection site with 70% ethanol and allow it to dry.
-
Create a "tent" of skin at the injection site.
-
Insert the needle at the base of the tent, parallel to the body.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Slowly inject the TPP solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Post-injection Monitoring:
-
Monitor the animal for any adverse reactions at the injection site or changes in behavior.
-
Record the injection details (date, time, dose, volume, site).
-
Data Presentation
Table 3: Comparative Pharmacokinetics of Testosterone Esters in Rodents (Illustrative)
While specific comparative pharmacokinetic data for TPP in different rodent strains is scarce, the following table provides a general comparison of different testosterone esters to illustrate the effect of the ester chain on half-life.
| Testosterone Ester | Approximate Half-Life | Characteristics |
| Testosterone (unesterified) | < 1 hour | Very short-acting, requires frequent administration. |
| Testosterone Propionate | ~1 day[4] | Short-acting ester. |
| This compound | ~2.5 days [4] | Intermediate-acting ester. |
| Testosterone Enanthate | ~4.5 days | Long-acting ester. |
| Testosterone Cypionate | ~5 days | Long-acting ester, similar to enanthate. |
| Testosterone Decanoate | >7 days | Very long-acting ester. |
Note: Half-lives are approximate and can vary depending on the animal species, strain, vehicle, and injection site.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
overcoming poor bioavailability of testosterone phenylpropionate
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges related to the bioavailability of testosterone phenylpropionate (TPP) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TPP) and why is its bioavailability a key consideration?
A1: this compound is a synthetic anabolic-androgenic steroid and an ester of testosterone.[1] The phenylpropionate ester is attached to the testosterone molecule to prolong its release and extend its half-life compared to unesterified testosterone.[1][2] It is a lipophilic compound typically administered intramuscularly (IM) in an oil vehicle, where it forms a depot in the muscle tissue.[1]
The primary bioavailability challenge is not a failure of absorption, but rather the difficulty in controlling the rate of release from this depot. The goal is to avoid an initial supraphysiological spike in plasma concentration followed by a rapid decline to sub-therapeutic levels.[3] Optimizing the formulation to ensure a steady, sustained release within the therapeutic window is the principal objective for researchers.
Q2: What are the key pharmacokinetic parameters of TPP?
A2: TPP is considered a relatively fast-acting testosterone ester. Following IM injection, it is absorbed from the oil depot, hydrolyzed by esterases in the body to release free testosterone, and then enters systemic circulation.[1] Peak plasma levels are typically reached within 24-48 hours, and it has a reported half-life of approximately 4.5 days.[4][5] This is shorter than longer-chain esters like enanthate or cypionate, necessitating more frequent administration to maintain stable serum concentrations.[6]
Q3: What primary factors influence the absorption and bioavailability of TPP from an intramuscular depot?
A3: Several factors critically influence the release kinetics and subsequent bioavailability of TPP from an IM depot:
-
Vehicle Composition: The type and viscosity of the oil vehicle (e.g., arachis oil, sesame oil) significantly impact the diffusion and partitioning of the drug from the depot into the surrounding tissue.[1][3]
-
Injection Volume: Studies on similar esterified androgens have shown that a smaller, more concentrated injection volume can lead to greater bioavailability and higher peak plasma levels compared to a larger, more dilute volume.[1][7]
-
Ester Side Chain: The rate of absorption and half-life of testosterone esters are directly related to the length of the ester side chain.[1] TPP, with its phenylpropionate ester, has a shorter duration of action than testosterone enanthate or decanoate.[3]
-
Injection Site and Technique: The specific muscle tissue and injection technique can affect the local blood flow and dispersion of the oil depot, thereby influencing the absorption rate.[6][7]
Q4: How does TPP's mechanism of action proceed once it becomes bioavailable?
A4: Once TPP is hydrolyzed to free testosterone, it becomes pharmacologically active. Testosterone can then activate the androgen receptor (AR) either directly or after being converted to the more potent androgen, dihydrotestosterone (DHT).[1] The testosterone-AR complex translocates into the cell nucleus, where it binds to specific DNA sequences known as Androgen Response Elements (AREs).[2] This binding modulates the transcription of androgen-responsive genes, leading to the physiological and pharmacological effects of the hormone.[1][2]
Troubleshooting Guide: Experimental Issues
Q1: We are observing high inter-subject variability in our preclinical pharmacokinetic studies. What could be the cause?
A1: High variability is a common challenge. Potential causes and solutions include:
-
Inconsistent Injection Technique: Ensure the injection depth, volume, and speed are standardized across all subjects. Variability in placement (e.g., into adipose vs. muscle tissue) can drastically alter absorption.
-
Formulation Instability: The TPP may be crystallizing or precipitating within the oil vehicle, or the emulsion may not be uniform. Verify the stability and homogeneity of your formulation prior to each injection. Consider particle size analysis or microscopy.
-
Animal Strain and Physiology: Differences in muscle mass, body fat percentage, and metabolic rates between individual animals can contribute to variability. Ensure your animal model is as homogeneous as possible in terms of age, weight, and health status.
Q2: Our results show a sharp, supraphysiological Cmax shortly after administration, followed by a rapid decline. How can we achieve a more sustained release profile?
A2: This "peak and trough" phenomenon indicates that the release from the depot is too rapid. Consider the following modifications:
-
Increase Vehicle Viscosity: A more viscous oil vehicle will slow the diffusion of TPP from the depot, dampening the initial peak and prolonging the release.
-
Modify the Formulation: Explore alternative lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) or the development of a nanosuspension.[8][9][10] These advanced formulations can offer better control over the release rate.
-
Reduce Injection Volume: A smaller, more concentrated injection may alter the depot geometry and absorption kinetics, potentially leading to a more favorable profile.[1]
Q3: Trough concentrations (Cmin) in our multi-dose study are falling below the target therapeutic level before the next scheduled injection. What is the best approach to correct this?
A3: This issue suggests the dosing interval is too long for the formulation's release characteristics. You have two primary options:
-
Shorten the Dosing Interval: Based on TPP's half-life of ~4.5 days, an injection schedule more frequent than once a week may be required.[4][6] Adjust the frequency based on your pharmacokinetic data.
-
Reformulate for Longer Action: If the experimental design requires a longer dosing interval, you must reformulate. This could involve switching to a longer-chain testosterone ester (e.g., enanthate, decanoate) or developing a polymer-based controlled-release system (e.g., PLGA microspheres).
Data Summaries
Table 1: Comparative Pharmacokinetic Properties of Select Testosterone Esters
| Ester | Typical Half-Life | Peak Time Post-IM Injection | Typical Dosing Frequency |
| Testosterone Propionate | ~2 days | 12-24 hours | Every 2-3 days[11] |
| This compound | ~4.5 days [4][5][6] | 24-48 hours [4][5] | 2 times per week |
| Testosterone Isocaproate | ~9 days | 4-5 days | Every 7-10 days |
| Testosterone Enanthate | ~8-10 days | 3-5 days | Every 1-2 weeks[3] |
| Testosterone Cypionate | ~8-12 days | 3-5 days | Every 1-2 weeks[3] |
| Testosterone Decanoate | ~15 days | 5-7 days | Every 2-3 weeks |
Note: Values are approximate and can vary based on the specific formulation, dose, and individual patient pharmacokinetics.
Table 2: Overview of Formulation Strategies to Enhance/Control Bioavailability of Poorly Soluble Steroids
| Strategy | Principle | Advantages | Disadvantages |
| Oil-Based Depots | Dissolving the lipophilic drug in a viscous, biocompatible oil to slow release after IM injection.[1] | Simple, established technology; provides prolonged action. | High initial peak (burst release); potential for pain/inflammation at the injection site; variable absorption.[3] |
| Lipid-Based Delivery (e.g., SEDDS) | Formulations of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon contact with aqueous fluids.[9][12] | Enhances solubilization; can improve absorption consistency; protects the drug from degradation.[12] | Complex formulation development; potential for excipient toxicity or GI irritation if adapted for oral use. |
| Nanonization (Nanosuspensions) | Reducing drug particle size to the sub-micron range, increasing surface area for faster dissolution.[8][10] | Significantly increases dissolution rate and saturation solubility; improves bioavailability.[8] | Requires specialized equipment (e.g., high-pressure homogenizers); potential for particle aggregation and physical instability. |
| Polymer-Based Implants/Microspheres | Encapsulating the drug within a biodegradable polymer matrix (e.g., PLGA) that erodes over time to release the drug. | Highly tunable, zero-order release kinetics are possible; can provide very long duration of action (weeks to months). | Complex manufacturing process; potential for burst release; biocompatibility of polymers must be established. |
| Alternative Routes (e.g., Transdermal) | Using permeation enhancers and novel carriers like ethosomes to deliver the drug through the skin.[13] | Non-invasive; avoids first-pass metabolism; can provide very stable plasma levels.[13][14] | Limited by the drug's ability to permeate the skin; potential for skin irritation; only suitable for potent, low-dose drugs. |
Experimental Protocols
Protocol 1: In Vitro Release Testing (IVRT) of TPP from an Oil-Based Formulation
-
Objective: To assess the rate of TPP release from the formulation into a receptor medium, simulating the interface between the oil depot and aqueous physiological fluid.
-
Apparatus: USP Apparatus 4 (Flow-Through Cell) or Franz Diffusion Cell.
-
Materials:
-
TPP formulation (e.g., 50 mg/mL in sesame oil).
-
Hydrophobic, synthetic membrane (e.g., PVDF, 0.45 µm pore size).
-
Receptor Medium: Phosphate-buffered saline (PBS), pH 7.4, containing 2% w/v Tween 80 to maintain sink conditions.
-
HPLC system for quantification.
-
-
Methodology:
-
Pre-heat the apparatus and receptor medium to 37°C.
-
Mount the synthetic membrane onto the diffusion cell.
-
Carefully apply a precise volume (e.g., 200 µL) of the TPP formulation onto the membrane.
-
Begin flowing the receptor medium through the cell at a constant rate (e.g., 2 mL/hour).
-
Collect samples of the receptor medium at predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours).
-
Analyze the concentration of TPP in each sample using a validated HPLC-UV method (e.g., C18 column, mobile phase of acetonitrile:water, detection at 245 nm).
-
Calculate the cumulative amount and percentage of TPP released over time.
-
Protocol 2: Pharmacokinetic Evaluation of TPP in a Rat Model
-
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, T½) of a TPP formulation following intramuscular administration.
-
Subjects: Male Sprague-Dawley rats (n=6 per group), 250-300g.
-
Procedure:
-
Acclimatize animals for at least 7 days. Fast animals overnight before dosing (water ad libitum).
-
Administer a single dose of the TPP formulation (e.g., 10 mg/kg) via deep intramuscular injection into the gluteal muscle. Note the exact time of injection.
-
Collect blood samples (~150 µL) via tail vein or saphenous vein into heparinized tubes at pre-dose (0) and at 0.5, 1, 2, 4, 8, 24, 48, 72, 96, and 168 hours post-dose.
-
Immediately centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Analysis:
-
Analyze plasma testosterone concentrations using a validated LC-MS/MS method.[15]
-
Perform pharmacokinetic analysis using non-compartmental methods (e.g., using Phoenix WinNonlin software) to calculate Cmax, Tmax, AUC(0-t), AUC(0-inf), and elimination half-life (T½).
-
Visualizations
Caption: Troubleshooting workflow for suboptimal TPP bioavailability.
Caption: TPP's mechanism of action post-absorption and hydrolysis.
References
- 1. This compound|CAS 1255-49-8|RUO [benchchem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. suppmax.uk [suppmax.uk]
- 5. strongflow.uk [strongflow.uk]
- 6. fittrack.uk [fittrack.uk]
- 7. Synthesis and Bioactivity of Nandrolone phenylpropionate_Chemicalbook [chemicalbook.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. researchgate.net [researchgate.net]
- 11. Testosterone propionate - Wikipedia [en.wikipedia.org]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Enhanced transdermal bioavailability of testosterone propionate via surfactant-modified ethosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Determination of Steroids in Bovine Serum: Validation of a Reliable LC-MS/MS Method and In Vivo Studies with Boldenone Undecylenate and Testosterone Propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Testosterone Phenylpropionate Measurement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the accuracy of testosterone phenylpropionate measurements in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound, offering systematic approaches to identify and resolve them.
Issue 1: Poor Sensitivity and High Background Noise in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Ionization | Optimize mass spectrometry source parameters (e.g., spray voltage, gas flow, temperature). | Increased signal intensity for the analyte. |
| Matrix Effects | Incorporate an isotopically labeled internal standard (e.g., testosterone-d3 phenylpropionate).[1][2] | Compensation for signal suppression or enhancement.[1][2] |
| Perform a post-extraction addition study to quantify the extent of matrix effects.[1][3] | Understanding of the matrix's impact on ionization. | |
| Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[4] | Reduction of co-eluting interferences.[5][6] | |
| Inadequate Chromatographic Separation | Optimize the LC gradient and/or test different column chemistries (e.g., C18, C8).[5][7][8] | Better separation from interfering compounds.[5] |
Issue 2: High Variability and Poor Reproducibility in Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sample Instability | Ensure proper sample collection and storage. For blood samples, use tubes with stabilizers like sodium fluoride (NaF) and store frozen.[9][10] | Minimized degradation of this compound.[9] |
| For long-term storage, consider using dried blood spots (DBS), which show high stability when frozen.[11][12] | Enhanced analyte stability over extended periods.[12] | |
| Inconsistent Sample Preparation | Standardize all steps of the sample preparation protocol, including volumes, mixing times, and temperatures. | Reduced variability between samples. |
| Use automated or semi-automated sample preparation systems if available. | Increased precision and throughput. | |
| Instrumental Drift | Perform regular calibration and system suitability checks. | Consistent instrument performance over time. |
Issue 3: Inaccurate Quantification (Bias) Compared to Reference Methods
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Immunoassay Cross-reactivity | If using an immunoassay, be aware of potential cross-reactivity with other structurally similar steroids.[3][13] | Understanding of potential positive bias. |
| Confirm immunoassay results with a more specific method like LC-MS/MS, which is considered the gold standard.[13][14] | More accurate and reliable quantification.[3][15] | |
| Calibration Issues | Use a certified reference material for this compound to prepare calibrators. | Accurate calibration curve and quantification. |
| Ensure the calibration range covers the expected concentrations in the samples. | Linear and accurate measurement across the desired range. | |
| Matrix Effects | As mentioned in Issue 1, matrix effects can cause significant bias.[1][2][6] Implement strategies like isotopic dilution or improved sample cleanup.[1][2][4] | Mitigation of ion suppression or enhancement, leading to more accurate results.[2][6] |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for measuring this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for its high specificity and sensitivity, which minimizes the risk of cross-reactivity with other steroids that can be an issue with immunoassays.[3][13][15]
Q2: How can I minimize matrix effects in my LC-MS/MS analysis?
A2: The most effective way to compensate for matrix effects is through the use of a stable isotope-labeled internal standard (isotopic dilution).[1][2] Thorough sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can also significantly reduce matrix interferences by removing phospholipids and other endogenous components.[4][5]
Q3: What are the best practices for sample collection and storage to ensure the stability of this compound?
A3: Testosterone esters can be susceptible to enzymatic hydrolysis in biological matrices.[9] For blood samples, it is recommended to use collection tubes containing a stabilizer like sodium fluoride (NaF) and to freeze the samples as soon as possible.[9][10] Studies have shown that testosterone esters are highly stable in dried blood spots (DBS) stored under frozen conditions, making this an excellent alternative for long-term storage.[11][12]
Q4: My immunoassay results for testosterone seem to be higher than expected. What could be the cause?
A4: Immunoassays can exhibit cross-reactivity with other endogenous steroids that have a similar structure to testosterone.[3][13] This can lead to an overestimation of the actual concentration.[14][16] It is advisable to confirm unexpected or critical results with a more specific method like LC-MS/MS.[17]
Q5: What are typical sample preparation methods for this compound from biological matrices?
A5: For plasma or serum, liquid-liquid extraction (LLE) using solvents like cyclohexane or a mixture of tert-butyl methyl ether and petroleum ether is common.[4][18] Solid-phase extraction (SPE) is also a robust method for cleaning up samples from various biological fluids and can help in pre-concentrating the analyte.[4][5]
Experimental Protocols
1. Protocol: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a general guideline for extracting this compound from serum or plasma.
-
Sample Aliquoting : Pipette 500 µL of serum or plasma into a clean glass tube.
-
Internal Standard Addition : Add the internal standard (e.g., testosterone-d3 phenylpropionate in methanol) to each sample, calibrator, and quality control.
-
Alkalinization : Add a small volume of sodium hydroxide solution to raise the pH.
-
Extraction : Add 3 mL of an immiscible organic solvent (e.g., cyclohexane or a mixture of diethyl ether and ethyl acetate).[7]
-
Mixing : Vortex the mixture for 5-10 minutes to ensure thorough extraction.
-
Centrifugation : Centrifuge to separate the aqueous and organic layers.
-
Collection : Transfer the organic (upper) layer to a new tube.
-
Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
2. Protocol: LC-MS/MS Analysis
This is a representative methodology for the instrumental analysis.
-
Chromatographic Column : A C18 or C8 reversed-phase column is typically used.[7][8]
-
Mobile Phase : A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic solvent (e.g., methanol or acetonitrile).[7]
-
Ionization : Electrospray ionization (ESI) in positive mode is commonly employed.[7][18]
-
Mass Spectrometry : A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used to monitor specific precursor-to-product ion transitions for the analyte and the internal standard for sensitive and selective detection.
Visualizations
Caption: Workflow for this compound Quantification.
Caption: Logic Diagram for Troubleshooting Inaccurate Measurements.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|CAS 1255-49-8|RUO [benchchem.com]
- 5. phenomenex.com [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. diva-portal.org [diva-portal.org]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. Detection of testosterone esters in blood sample | World Anti Doping Agency [wada-ama.org]
- 10. sobraf.org [sobraf.org]
- 11. research.regionh.dk [research.regionh.dk]
- 12. Stability and detectability of testosterone esters in dried blood spots after intramuscular injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Accurately Testing Your Testosterone: LC–MS/MS vs Immunoassay - Steel Health and Hormones Centre [steelhealthandhormonescentre.com]
- 14. Measurement of testosterone by immunoassays and mass spectrometry in mouse serum, testicular, and ovarian extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nvkc.nl [nvkc.nl]
- 16. Accuracy-based proficiency testing for testosterone measurements with immunoassays and liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Accuracy-based proficiency testing for testosterone measurements with immunoassays and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of LC-MS/MS Confirmatory Method for the Determination of Testosterone in Bovine Serum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Variability in Testosterone Phenylpropionate Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating variability in animal studies involving testosterone phenylpropionate (TPP).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with this compound, offering potential causes and actionable solutions.
Q1: We are observing high variability in plasma testosterone levels between animals in the same treatment group. What are the potential causes and how can we mitigate this?
A1: High inter-animal variability is a common challenge. Several factors can contribute to this:
-
Inconsistent Injection Technique: Improper or inconsistent subcutaneous or intramuscular injection technique can lead to variable absorption rates.
-
Solution: Ensure all personnel are thoroughly trained on a standardized injection protocol. For subcutaneous injections, consistently tent the skin and insert the needle at the same angle and depth. For intramuscular injections, ensure consistent muscle group targeting. Rotating injection sites can also help prevent localized tissue reactions that might impair absorption.[1][2]
-
-
Vehicle Preparation and Handling: The viscosity and temperature of the oil-based vehicle can affect the ease of injection and the dispersion of the testosterone ester at the injection site.
-
Solution: Gently warm the vehicle to a consistent temperature (e.g., room temperature or body temperature) before drawing it into the syringe.[2] Ensure the TPP is fully dissolved and the solution is homogenous before each injection by gentle vortexing or inversion.
-
-
Animal Stress: Stress from handling and injection procedures can significantly impact endogenous testosterone levels, introducing a confounding variable.[2][3][4][5][6]
-
Animal Strain and Genetics: Different strains of mice and rats can have inherent differences in their endocrine systems and drug metabolism, leading to varied responses.
-
Solution: Use a single, well-characterized strain for your studies. Be aware of the known physiological characteristics of the chosen strain.
-
Q2: Our TPP solution in oil appears cloudy or has precipitated. Can we still use it?
A2: No, you should not use a solution that is cloudy or contains precipitate. This indicates that the TPP is not fully dissolved, which will lead to inaccurate dosing and high variability.
-
Cause: The concentration of TPP may have exceeded its solubility in the chosen vehicle at a given temperature.
-
Solution:
-
Gently warm the solution in a water bath to see if the precipitate redissolves.
-
If precipitation persists, you may need to reformulate the solution at a lower concentration or consider a different vehicle with higher solubilizing capacity for TPP.
-
Always visually inspect solutions for clarity before each use.
-
Q3: We are observing injection site reactions (e.g., inflammation, nodules). How can we minimize these?
A3: Injection site reactions can affect animal welfare and influence the absorption of the administered compound.
-
Causes:
-
Large injection volumes for the animal's size.
-
Irritating properties of the vehicle or high concentration of the compound.
-
Improper injection technique leading to leakage into the dermal space.
-
Repeated injections at the same site.
-
-
Solutions:
-
Optimize Injection Volume: Adhere to recommended maximum injection volumes for the species and route of administration. For larger volumes, consider splitting the dose into multiple injection sites.
-
Vehicle Selection: Choose a high-purity, low-irritancy vehicle. Sesame oil, cottonseed oil, and ethyl oleate are common choices.
-
Proper Technique: Ensure the needle is fully in the subcutaneous or intramuscular space before injecting.
-
Rotate Injection Sites: If the study involves repeated injections, rotate the injection sites to allow for tissue recovery.
-
Monitor Animals: Regularly check for signs of inflammation, swelling, or skin lesions at the injection sites.
-
Q4: How does the choice of vehicle oil affect the pharmacokinetics of this compound?
A4: The oil vehicle plays a crucial role in the release kinetics of TPP from the injection depot.
-
Viscosity: More viscous oils can lead to a slower release of the ester from the injection site, potentially prolonging the half-life.
-
Solubility: The solubility of TPP in the oil will determine the maximum concentration that can be achieved in the formulation. While TPP is soluble in various oils, the exact solubility can differ, impacting formulation stability.[7]
-
Tissue Reactivity: Different oils can elicit varying degrees of local tissue reaction, which can influence blood flow and absorption from the injection site.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound and related esters to aid in experimental design.
Table 1: Comparative Half-Life of Testosterone Esters
| Testosterone Ester | Approximate Half-Life | Animal Model | Reference(s) |
| Testosterone Propionate | ~19 hours | Mouse | [8] |
| This compound | ~2.5 days | Not Specified | [9] |
| Testosterone Enanthate | - | Monkey | [10] |
| Testosterone Cypionate | - | Human | |
| Testosterone Decanoate | - | Human |
Note: Direct comparative studies of all esters in a single rodent model are limited. Half-life can be influenced by the vehicle and route of administration.
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Reference(s) |
| Dimethylformamide (DMF) | 25 | |
| Dimethyl sulfoxide (DMSO) | 5-12 | |
| Ethanol | 15 | |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3 | |
| Sesame Oil | Data not readily available in mg/mL | |
| Ethyl Oleate | Soluble | [11] |
| Cottonseed Oil | Data not readily available in mg/mL | |
| Castor Oil | Data not readily available in mg/mL |
Note: "Soluble" indicates that the compound is known to dissolve in the solvent, but a specific concentration value was not found in the reviewed literature.
Experimental Protocols
Protocol 1: Preparation of this compound in Sesame Oil for Subcutaneous Injection in Mice
Materials:
-
This compound (TPP) powder
-
Sterile sesame oil (USP grade)
-
Sterile glass vial with a rubber septum
-
Sterile syringe and needles (e.g., 18G for drawing up, 25-27G for injection)
-
Vortex mixer
-
Water bath
Procedure:
-
Calculate the required amount of TPP and sesame oil based on the desired final concentration and total volume. For example, to prepare 10 mL of a 10 mg/mL solution, you will need 100 mg of TPP and approximately 10 mL of sesame oil.
-
Aseptically weigh the TPP powder and transfer it to the sterile glass vial.
-
Add the calculated volume of sesame oil to the vial using a sterile syringe.
-
Cap the vial and gently vortex to mix the powder and oil.
-
Warm the vial in a water bath at 37-40°C for 15-30 minutes to aid in dissolution. Periodically remove the vial and vortex gently.
-
Visually inspect the solution to ensure that all the TPP has completely dissolved and the solution is clear. If any particulate matter remains, continue gentle warming and vortexing.
-
Allow the solution to cool to room temperature before administration.
-
Before each injection, gently invert the vial to ensure homogeneity.
Protocol 2: Assessment of Injection Site Reactions in Rodents
-
Daily Observation: For the first 72 hours post-injection, and then at regular intervals for the duration of the study, visually inspect the injection site for:
-
Redness (erythema)
-
Swelling (edema)
-
Scab formation or ulceration
-
-
Palpation: Gently palpate the injection site to assess for the presence of nodules or masses.
-
Scoring System: Use a simple scoring system to quantify the observations (e.g., 0 = no reaction, 1 = mild, 2 = moderate, 3 = severe) for each parameter.
-
Histopathology: At the end of the study, collect the skin and underlying tissue at the injection site for histopathological analysis to assess for inflammation, necrosis, fibrosis, and foreign body reactions.
Visualizations
References
- 1. Biological half-lives of [4-14C]testosterone and some of its esters after injection into the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduce Rodent Stress with Proper Handling Techniques | Taconic Biosciences [taconic.com]
- 3. Video: Proper Handling and Restraining Techniques of Rodents [jove.com]
- 4. Video: Handling Techniques to Reduce Stress in Mice [jove.com]
- 5. Handling Techniques to Reduce Stress in Mice [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of oil on the level of solubilization of testosterone propionate into nonionic oil-in-water microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Short-acting testosterone appears to have lesser effect on male reproductive potential compared to long-acting testosterone in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Aspects and Intermolecular Energy for Some Short Testosterone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamopen.com [benthamopen.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Pharmacokinetic Analysis of Testosterone Phenylpropionate and Testosterone Enanthate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of two commonly used testosterone esters: testosterone phenylpropionate and testosterone enanthate. The information presented is intended to assist researchers and professionals in the field of drug development in understanding the distinct absorption, distribution, metabolism, and excretion characteristics of these compounds. This analysis is supported by a summary of quantitative data from various studies and an overview of the experimental methodologies employed.
Introduction to Testosterone Esters
Testosterone, the primary male androgen, has a short biological half-life, necessitating frequent administration. To extend its therapeutic window, testosterone is often esterified at the 17-beta hydroxyl group. The addition of an ester chain increases the hormone's lipophilicity, slowing its release from the injection site and thereby prolonging its duration of action. The length and structure of this ester chain are critical determinants of the pharmacokinetic profile of the resulting testosterone ester.[1][2]
This compound (TPP) is a testosterone ester with a shorter phenylpropionate side chain. It is recognized for its intermediate duration of action, positioned between the fast-acting propionate ester and the longer-acting enanthate ester.[3]
Testosterone Enanthate (TE) features a longer enanthate ester chain, resulting in a slower release and a longer duration of action compared to TPP. It is one of the most widely prescribed testosterone esters for the treatment of hypogonadism.[4]
Pharmacokinetic Profile Comparison
The pharmacokinetic profiles of this compound and testosterone enanthate differ primarily in their rates of absorption and elimination, which directly impacts their half-life, time to peak concentration (Tmax), and maximum concentration (Cmax).
Data Summary
While extensive pharmacokinetic data is available for testosterone enanthate from numerous clinical trials, dedicated studies on the single-agent pharmacokinetics of this compound in humans are limited. Much of the available information for TPP is derived from its inclusion in combination products like Sustanon.[5][6] The following table summarizes the available pharmacokinetic parameters for both esters.
| Pharmacokinetic Parameter | This compound | Testosterone Enanthate |
| Terminal Half-life (t½) | ~2.5 days[7] | 4.5 - 9 days[8][9] |
| Time to Peak (Tmax) | Data not available from dedicated human studies | 24 - 48 hours[2] |
| Peak Concentration (Cmax) | Data not available from dedicated human studies | Varies with dose; can reach supraphysiological levels[1][4] |
| Area Under the Curve (AUC) | Data not available from dedicated human studies | Dose-dependent[10] |
Note: The lack of robust, publicly available pharmacokinetic data for single-agent this compound in humans presents a limitation in providing a direct and comprehensive quantitative comparison. The majority of its clinical use and study has been as a component of mixed testosterone ester preparations.
Experimental Protocols
The determination of the pharmacokinetic profiles of intramuscularly administered testosterone esters involves a standardized set of procedures designed to accurately measure the concentration of the hormone in the bloodstream over time.
Study Design
A typical pharmacokinetic study for a testosterone ester would involve a single-dose, open-label design in a cohort of healthy male volunteers or in hypogonadal men.[11] After a washout period to eliminate any interfering substances, subjects receive a single intramuscular injection of the testosterone ester.
Blood Sampling
Serial blood samples are collected at predetermined time points before and after the injection. A typical sampling schedule might include collections at baseline (pre-dose), and then at multiple intervals post-injection, such as 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168, and 240 hours, and then daily or every other day until the testosterone levels return to baseline. This comprehensive sampling allows for the accurate characterization of the absorption, distribution, and elimination phases.
Analytical Methodology
The concentration of the testosterone ester and its active metabolite, testosterone, in plasma or serum is quantified using a validated analytical method. The gold standard for this analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] This technique offers high sensitivity and specificity, allowing for the accurate measurement of low hormone concentrations and distinguishing between the esterified and unesterified forms of testosterone.
The analytical protocol generally involves the following steps:
-
Sample Preparation: Plasma or serum samples are first treated to precipitate proteins. This is followed by a liquid-liquid extraction or solid-phase extraction to isolate the testosterone esters and testosterone from other plasma components.
-
Chromatographic Separation: The extracted sample is then injected into a liquid chromatograph. The different components of the sample are separated as they pass through a chromatography column.
-
Mass Spectrometric Detection: The separated components then enter a tandem mass spectrometer. The molecules are ionized, and the mass spectrometer selectively detects and quantifies the specific testosterone ester and testosterone based on their unique mass-to-charge ratios.
Pharmacokinetic Analysis
The concentration-time data obtained from the analytical measurements are then used to calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, using non-compartmental or compartmental analysis methods.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of testosterone and a typical experimental workflow for a pharmacokinetic study of testosterone esters.
Caption: Testosterone Signaling Pathway
Caption: Pharmacokinetic Study Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of testosterone therapies in relation to diurnal variation of serum testosterone levels as men age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 1255-49-8|RUO [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. SID 223365963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. balancemyhormones.co.uk [balancemyhormones.co.uk]
- 9. Population Pharmacokinetic/Pharmacodynamic Modeling of Depot Testosterone Cypionate in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. Pharmacokinetics of Modified Slow-Release Oral Testosterone Over 9 Days in Normal Men With Experimental Hypogonadism - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Testosterone Phenylpropionate on Muscle Mass: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of testosterone phenylpropionate's (TPP) effects on muscle mass relative to other common testosterone esters. The information presented herein is intended for a scientific audience and is supported by experimental data to objectively evaluate its performance.
This compound is a synthetic anabolic-androgenic steroid, an ester of testosterone, designed to have a moderate duration of action.[1][2] Like other testosterone esters, TPP functions by binding to and activating the androgen receptor (AR), which in turn modulates gene expression to promote protein synthesis and induce muscle hypertrophy.[1][3] The ester itself is inactive and must be cleaved by esterases in the body to release free testosterone.[1]
Pharmacokinetic and Physicochemical Comparisons
The biological effects of different testosterone esters are primarily dictated by their pharmacokinetic profiles, specifically their absorption and elimination rates, which are influenced by the ester's structure.
Table 1: Physicochemical and Pharmacokinetic Properties of Common Testosterone Esters
| Testosterone Ester | Molecular Weight ( g/mol ) | Relative Testosterone Content (%) | Half-life (approximate) |
| Testosterone Propionate | 344.49 | 83.7 | 2-3 days[4] |
| This compound | 420.59 | 68.9 | 4-5 days [5] |
| Testosterone Isocaproate | 402.61 | 71.5 | ~9 days |
| Testosterone Enanthate | 400.60 | 71.9 | 7-10 days[4] |
| Testosterone Cypionate | 412.61 | 69.8 | 8-12 days |
| Testosterone Decanoate | 442.68 | 65.1 | ~15 days |
Note: Half-life can vary based on the carrier oil and injection site.
Androgen Receptor Binding Affinity
The anabolic effects of testosterone esters are mediated through the androgen receptor. While all esters release the same active hormone (testosterone), their binding affinity to the androgen receptor is a crucial determinant of their potential potency. Studies comparing the relative binding affinity (RBA) of various anabolic-androgenic steroids to the androgen receptor in skeletal muscle have shown that testosterone itself has a strong binding affinity.[6] Synthetic modifications can alter this affinity.[6][7][8][9]
Preclinical Data on Muscle Mass Accretion
Direct head-to-head comparative studies quantifying the effects of this compound against other esters on muscle mass are limited in publicly available literature. However, the anabolic potential of androgens is often evaluated in preclinical rodent models by measuring the wet weight of the levator ani muscle, a highly androgen-sensitive muscle.[10]
While specific comparative data for TPP is scarce, studies on other testosterone esters provide a baseline for expected anabolic activity. For instance, treatment of castrated rats with testosterone propionate has been shown to significantly increase the weight of the levator ani muscle.[10] It is expected that TPP would elicit a similar dose-dependent increase in levator ani muscle weight, with the time course of this effect being influenced by its pharmacokinetic profile.
Signaling Pathways and Experimental Workflows
The anabolic actions of testosterone are initiated by its binding to the androgen receptor, leading to a cascade of downstream signaling events that ultimately increase muscle protein synthesis and inhibit protein breakdown.
Androgen Receptor Signaling Pathway
Caption: Androgen receptor signaling pathway leading to muscle hypertrophy.
Experimental Workflow for Comparative Analysis
A typical preclinical study to compare the anabolic effects of different testosterone esters would follow a structured workflow.
Caption: A typical experimental workflow for comparing the anabolic effects of testosterone esters.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to validate the effects of androgens on muscle mass.
Animal Model and Treatment
-
Animal Model: Male Wistar or Sprague-Dawley rats (8-10 weeks old) are often used. Orchidectomy (castration) is performed to eliminate endogenous testosterone production, creating a sensitive model to assess the effects of exogenous androgens.
-
Treatment: Following a recovery period (e.g., 2 weeks), animals are randomly assigned to treatment groups. Testosterone esters are typically dissolved in a sterile vehicle (e.g., sesame oil) and administered via intramuscular or subcutaneous injection. Dosing and frequency will vary depending on the ester's half-life (e.g., Testosterone Propionate every 2-3 days, Testosterone Enanthate weekly).
Muscle Mass and Body Composition Analysis
-
Dual-Energy X-ray Absorptiometry (DEXA): This non-invasive technique is used to measure changes in lean body mass, fat mass, and bone mineral density throughout the study.
-
Muscle Wet Weight: At the end of the study, specific muscles (e.g., levator ani, gastrocnemius, soleus) are carefully dissected and weighed.
Histological Analysis of Muscle Fibers
-
Muscle Fiber Cross-Sectional Area (CSA): Muscle samples are frozen, sectioned, and stained (e.g., with H&E or specific antibodies for laminin to outline fibers). Images are captured using a microscope, and the CSA of individual muscle fibers is quantified using image analysis software. An increase in CSA is indicative of muscle hypertrophy.
Molecular Analysis
-
Western Blot for Androgen Receptor (AR) Activation:
-
Protein Extraction: Muscle tissue is homogenized in lysis buffer to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined (e.g., using a BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the androgen receptor, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured to visualize and quantify the amount of AR protein. An increase in nuclear AR content is indicative of activation.
-
-
Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) for Myogenic Gene Expression:
-
RNA Extraction: Total RNA is isolated from muscle tissue.
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: The cDNA is used as a template for PCR with primers specific for myogenic genes (e.g., MyoD, myogenin, IGF-1). The amplification of these genes is monitored in real-time to quantify their expression levels. Increased expression of these genes is associated with muscle growth.
-
Conclusion
References
- 1. This compound|CAS 1255-49-8|RUO [benchchem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. benchchem.com [benchchem.com]
- 5. biocat.com [biocat.com]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding properties of androgen receptors. Evidence for identical receptors in rat testis, epididymis, and prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hormonal anabolic compounds: Topics by Science.gov [science.gov]
A Comparative Analysis of Testosterone Phenylpropionate and Testosterone Propionate Release Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic release profiles of two commonly referenced testosterone esters: testosterone phenylpropionate (TPP) and testosterone propionate (TP). The information presented herein is intended to support research, scientific inquiry, and drug development efforts by providing a consolidated overview of their performance based on available experimental data.
Introduction
Testosterone, a primary androgen, is therapeutically administered in an esterified form to prolong its duration of action. The ester moiety, through its influence on the steroid's lipophilicity and resistance to enzymatic cleavage, dictates the rate of release from the injection depot and, consequently, the pharmacokinetic profile of the active hormone. Testosterone propionate, with its shorter ester chain, is recognized for its rapid onset and short duration of action. Conversely, this compound, possessing a larger ester, is characterized by a slower release and a more extended therapeutic window. This guide delves into the quantitative and qualitative differences in their release profiles, supported by experimental evidence.
Quantitative Pharmacokinetic Data
| Parameter | Testosterone Propionate | This compound |
| Dose | 50 mg | Not available |
| Tmax (Time to Peak Concentration) | ~14 hours | Not available |
| Terminal Half-life (t½) | ~0.8 days | ~2.5 - 4.5 days[1] |
| Mean Residence Time (MRT) | ~1.5 days | Not available |
| Detection Time | 4-5 days | ≥ 8 days |
Note: Detection times are based on a study involving a mixture of four testosterone esters (Sustanon®) and may not precisely reflect the pharmacokinetics of the individual esters when administered alone.
Release Profile Characteristics
Testosterone Propionate (TP): Characterized by its short ester chain, TP exhibits a rapid release from the intramuscular depot. This results in a swift onset of action, with peak testosterone levels being achieved in less than a day following administration. The terminal half-life of approximately 0.8 days necessitates a frequent dosing schedule to maintain stable serum testosterone concentrations.
This compound (TPP): The larger phenylpropionate ester confers greater lipophilicity, leading to a slower absorption from the injection site. Consequently, TPP has a more sustained release profile compared to TP. While specific Tmax and MRT data from single-ester studies are limited, its longer half-life of approximately 2.5 to 4.5 days indicates a prolonged duration of action.[1] This extended release profile allows for less frequent administration compared to testosterone propionate. In studies involving mixed testosterone esters, TPP was detectable in the blood for at least 8 days, further supporting its longer-acting nature.
Experimental Protocols
The determination of pharmacokinetic parameters for testosterone esters typically involves the following key experimental steps:
1. Study Design and Administration:
-
Subjects: Clinical studies are often conducted in healthy male volunteers or in hypogonadal men to minimize the influence of endogenous testosterone production.
-
Administration: A single dose of the testosterone ester is administered via intramuscular injection into a large muscle, such as the gluteus maximus.
-
Blood Sampling: Serial blood samples are collected at predetermined time points before and after administration to capture the full pharmacokinetic profile, including the absorption, distribution, and elimination phases.
2. Sample Preparation and Analysis:
-
Plasma/Serum Separation: Whole blood is centrifuged to separate plasma or serum, which is then stored frozen until analysis.
-
Extraction: The testosterone esters and free testosterone are extracted from the plasma or serum using techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Quantification by LC-MS/MS: The concentrations of the testosterone esters and testosterone in the extracted samples are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and specificity for the accurate measurement of steroid hormones.
-
Chromatography: The extracted analytes are separated on a reverse-phase HPLC column.
-
Ionization: The separated compounds are ionized using an electrospray ionization (ESI) source.
-
Mass Spectrometry: The ionized molecules are detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity.
-
3. Pharmacokinetic Analysis:
-
The concentration-time data for each subject is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), terminal half-life (t½), and mean residence time (MRT).
Signaling and Metabolism Pathway
The following diagram illustrates the general pathway of administered testosterone esters, their conversion to active testosterone, and the subsequent signaling cascade.
Experimental Workflow
The diagram below outlines a typical workflow for a clinical study designed to compare the pharmacokinetic profiles of different testosterone esters.
Conclusion
The selection of a testosterone ester for research or therapeutic development is critically dependent on the desired pharmacokinetic profile. Testosterone propionate offers a rapid onset and short duration of action, making it suitable for applications requiring quick attainment of therapeutic levels and rapid clearance. In contrast, this compound provides a more sustained release, leading to a longer duration of action and allowing for a reduced dosing frequency. The lack of direct comparative, single-agent pharmacokinetic data for this compound highlights an area for future research to enable a more precise quantitative comparison. The experimental protocols and analytical methodologies described provide a framework for conducting such comparative studies.
References
A Comparative In Vivo Study of Testosterone Esters: Pharmacokinetics and Pharmacodynamics
This guide provides a detailed comparison of various testosterone esters commonly used in research and clinical settings. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on experimental data. The focus is on the in vivo characteristics of these compounds, detailing their pharmacokinetic profiles, pharmacodynamic effects, and the experimental methodologies used to ascertain these properties.
Introduction to Testosterone Esters
Testosterone, the primary male androgen, has a short biological half-life, making it unsuitable for therapeutic use in its unesterified form.[1] To overcome this, testosterone is chemically modified through esterification at the 17-beta hydroxyl group. This process increases the hormone's solubility in oil-based vehicles used for intramuscular injections and prolongs its release and action in the body.[2][3] The ester itself is inactive; it must be cleaved by esterase enzymes in the bloodstream to release free, active testosterone.[4]
The length of the attached ester chain is the primary determinant of the ester's pharmacokinetic properties.[1][5] Longer ester chains result in greater lipid solubility, a slower release from the injection site, and consequently, a longer biological half-life.[1][2][5] This guide will compare the most commonly studied esters: Propionate, Enanthate, Cypionate, Phenylpropionate, Isocaproate, Decanoate, and Undecanoate.
Pharmacokinetic Comparison
The pharmacokinetic profile of a testosterone ester dictates its dosing frequency and the stability of serum testosterone levels. Key parameters include the time to peak concentration (Tmax), the maximum concentration (Cmax), and the terminal half-life (t½). The rate of absorption from the intramuscular depot is the main factor determining the drug's residence time in the body.[5]
Data Summary: Pharmacokinetic Profiles of Testosterone Esters
The following table summarizes the key pharmacokinetic parameters for various testosterone esters based on in vivo studies.
| Ester | Average Half-Life (t½) | Typical Injection Frequency | Key Characteristics |
| Testosterone Propionate | ~1 day (19-22 hours)[1][6] | Every 1-3 days[7][8] | Fast-acting, rapid peak in blood levels, but requires frequent injections.[7][9] |
| Testosterone Phenylpropionate | ~2.5 days[1][10] | Every 3-5 days | Slower release and longer activity than propionate. |
| Testosterone Isocaproate | ~3.1 days[1][10] | Every 3-5 days | Similar pharmacokinetic profile to phenylpropionate.[10] |
| Testosterone Enanthate | ~4-8 days[7][8] | Every 5-10 days[7][11] | Widely used, provides a good balance of release speed and duration.[7] |
| Testosterone Cypionate | ~5-12 days[7][8][11] | Every 7-12 days[7][11] | Very similar to enanthate with a slightly longer ester, favored in the U.S.[7][11] |
| Testosterone Decanoate | ~5.6 days[10] | Every 7-14 days | A longer-acting ester, often found in combination formulations. |
| Testosterone Undecanoate | ~30.9 days (in oil)[10] | Every 10-12 weeks[3][8] | Very long-acting, provides stable testosterone levels with infrequent injections.[8][12] |
Note: Half-lives can vary based on the carrier oil, injection volume, and individual patient metabolism.[2]
Experimental Workflow: Pharmacokinetic Study
Below is a generalized workflow for a comparative pharmacokinetic study of testosterone esters.
Pharmacodynamic Effects
The primary pharmacodynamic effect of testosterone esters is the normalization or elevation of serum testosterone levels, which in turn influences physiological processes regulated by androgens. A key secondary effect is the negative feedback on the hypothalamic-pituitary-gonadal (HPG) axis, leading to the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[13][14]
Data Summary: Comparative Pharmacodynamic Effects
| Ester | Serum Testosterone Profile | Gonadotropin (LH/FSH) Suppression |
| Short-Acting (e.g., Propionate) | Rapid, high peaks followed by sharp troughs.[14] | Strong but transient suppression, allowing for potential recovery between doses.[14] |
| Long-Acting (e.g., Enanthate, Cypionate) | Initial supraphysiological peak, then a gradual decline to sub-physiological levels before the next injection.[2][12] | Sustained and profound suppression of LH and FSH.[13] |
| Very Long-Acting (e.g., Undecanoate) | Moderately supraphysiological levels initially, followed by a long period of stable, physiological levels.[12] | Consistent and prolonged suppression of gonadotropins. |
A study in cynomolgus monkeys demonstrated that testosterone undecanoate provides more favorable and stable serum testosterone levels compared to testosterone enanthate, which produced highly supraphysiological initial peaks.[12] Similarly, a study in mice suggested that short-acting testosterone propionate has a lesser suppressive effect on the HPG axis compared to long-acting testosterone pellets.[14]
Experimental Protocols
Detailed and reproducible methodologies are critical for the comparative assessment of testosterone esters.
Protocol 1: Pharmacokinetic Assessment in an Animal Model
-
Objective: To compare the serum testosterone levels and pharmacokinetic parameters following a single injection of Testosterone Undecanoate (TU) and Testosterone Propionate (TP) in rats.
-
Animal Model: Male Wistar rats, castrated to eliminate endogenous testosterone production.[15]
-
Experimental Groups:
-
Procedure:
-
Following castration, animals are allowed a recovery period.
-
A single dose of the assigned testosterone ester or vehicle is administered.
-
Blood samples are collected via tail vein or retro-orbital sinus at predetermined time points (e.g., baseline, 2, 4, 8, 24 hours, and weekly for up to 8-12 weeks).[15]
-
Serum is separated and stored at -80°C until analysis.
-
-
Analytical Method: Serum testosterone and dihydrotestosterone (DHT) concentrations are measured using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.[15]
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, t½) are calculated from the serum concentration-time data. Statistical analysis (e.g., ANOVA) is used to compare between groups.[15]
Protocol 2: Pharmacodynamic Assessment in a Human Model
-
Objective: To compare the effects of Testosterone Enanthate (TE) and Testosterone Cyclohexanecarboxylate (TCC) on serum testosterone and gonadotropin levels in healthy men.[13]
-
Study Design: Single-blind, crossover study.[13]
-
Subjects: Healthy young male volunteers.
-
Procedure:
-
Subjects receive an intramuscular injection of either TE or TCC (dose equivalent to 140 mg free testosterone).[13]
-
A washout period is observed before subjects receive the other ester.
-
Blood and saliva samples are collected at baseline and at frequent intervals post-injection (e.g., 2, 8, 24 hours, and daily or every other day for up to 10 days).[13]
-
-
Analytical Method: Serum levels of testosterone, LH, and FSH are measured by radioimmunoassay (RIA) or a similar validated method.
-
Data Analysis: Hormone levels are plotted over time to compare the onset, peak, and duration of effect. Suppression of LH and FSH is correlated with the elevation in serum testosterone.[13]
Mechanism of Action: Androgen Receptor Signaling
Testosterone exerts its effects by binding to the androgen receptor (AR), a ligand-activated nuclear transcription factor.[17][18] The binding of testosterone (or its more potent metabolite, DHT) initiates a conformational change in the AR.[19]
The classical signaling pathway proceeds as follows:
-
Ligand Binding: In the cytoplasm, testosterone or DHT binds to the ligand-binding domain (LBD) of the AR, which is complexed with heat shock proteins (HSPs).[20]
-
Conformational Change & Dissociation: Ligand binding causes the dissociation of HSPs from the AR.[20]
-
Dimerization & Nuclear Translocation: The activated ARs form homodimers and translocate into the nucleus.[17][20]
-
DNA Binding: In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[19][20]
-
Gene Transcription: The AR-DNA complex recruits co-activators and the RNA polymerase II machinery, initiating the transcription of genes involved in male sexual development, muscle growth, and other physiological processes.[20]
References
- 1. Structural Aspects and Intermolecular Energy for Some Short Testosterone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of testosterone therapies in relation to diurnal variation of serum testosterone levels as men age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. scribd.com [scribd.com]
- 6. testodepot.com [testodepot.com]
- 7. icfitnessclub.com [icfitnessclub.com]
- 8. transformyou.com [transformyou.com]
- 9. anabolicminds.com [anabolicminds.com]
- 10. sobraf.org [sobraf.org]
- 11. swolverine.com [swolverine.com]
- 12. Injectable testosterone undecanoate has more favourable pharmacokinetics and pharmacodynamics than testosterone enanthate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative pharmacokinetics of testosterone enanthate and testosterone cyclohexanecarboxylate as assessed by serum and salivary testosterone levels in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Short-acting testosterone appears to have lesser effect on male reproductive potential compared to long-acting testosterone in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative application of testosterone undecanoate and/or testosterone propionate in induction of benign prostatic hyperplasia in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
Cross-Reactivity of Testosterone Phenylpropionate in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural similarity between testosterone and its esters, including testosterone phenylpropionate, suggests a potential for cross-reactivity in immunoassays. This interference can lead to inaccurate measurements of testosterone concentrations, a critical consideration in research, clinical diagnostics, and drug development. The extent of this cross-reactivity is dependent on the specific antibody used in the immunoassay and the structural conformation of the testosterone ester.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of various testosterone esters and other anabolic steroids in the Roche Elecsys Testosterone II immunoassay, a widely used platform. This data is extracted from a study by Krasowski et al. (2014), which systematically evaluated the specificity of this assay.[1][2][3][4] While this compound was not tested in this study, the data for other esters provides a valuable reference point.
| Compound | Concentration Tested (ng/mL) | Percent Cross-Reactivity (%) |
| Testosterone | - | 100 |
| Testosterone Propionate | 100 | < 0.05 |
| Methyltestosterone | 100 | 5 - 9.9 |
| Nandrolone | 100 | 1 - 4.9 |
| Boldenone | 100 | 5 - 9.9 |
| Norethindrone | 100 | 5 - 9.9 |
| Normethandrolone | 100 | 5 - 9.9 |
| 11β-hydroxytestosterone | 100 | 5 - 9.9 |
| Dianabol | 100 | 5 - 9.9 |
| 19-norclostebol | 100 | 5 - 9.9 |
| Anasterone (Oxymetholone) | 100 | < 0.05 |
| Stanozolol | 100 | < 0.05 |
| Turinabol | 100 | < 0.05 |
Data sourced from Krasowski et al. (2014).[1][2][3][4]
Experimental Protocols
The following is a detailed methodology for determining the cross-reactivity of compounds in a competitive immunoassay, based on the principles described in the referenced literature.[1][2][3][4]
Objective: To determine the percentage of cross-reactivity of a test compound (e.g., a testosterone ester) in a testosterone immunoassay.
Materials:
-
Testosterone immunoassay kit (e.g., Roche Elecsys Testosterone II)
-
Microplate reader or automated immunoassay analyzer
-
Calibrators and controls provided with the immunoassay kit
-
Test compounds (e.g., this compound, other testosterone esters) of known purity
-
Steroid-free serum or buffer
-
Precision pipettes and consumables
Procedure:
-
Preparation of Test Compound Stock Solutions: Prepare high-concentration stock solutions of each test compound in a suitable solvent (e.g., ethanol).
-
Preparation of Spiked Samples:
-
Prepare a series of dilutions of the test compound stock solutions in steroid-free serum or an appropriate assay buffer to achieve a range of final concentrations.
-
The concentrations should be chosen to elicit a response in the immunoassay, typically ranging from low to high levels.
-
-
Assay Measurement:
-
Analyze the spiked samples using the testosterone immunoassay according to the manufacturer's instructions.
-
Run the standard testosterone calibrators and quality control samples alongside the test samples.
-
-
Data Analysis:
-
Determine the apparent testosterone concentration for each spiked sample from the testosterone calibration curve.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Apparent Testosterone Concentration / Concentration of Test Compound) x 100
-
Visualizing Methodologies and Relationships
To further clarify the concepts and procedures involved, the following diagrams have been generated using the Graphviz (DOT language).
Experimental Workflow for Cross-Reactivity Testing
Principle of Competitive Immunoassay
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction | Semantic Scholar [semanticscholar.org]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Anabolic to Androgenic Ratio of Testosterone Phenylpropionate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding the Anabolic to Androgenic Ratio
The therapeutic and ergogenic efficacy of anabolic-androgenic steroids (AAS) is defined by their anabolic (tissue-building) and androgenic (masculinizing) effects. The anabolic-to-androgenic ratio is a critical metric used to differentiate these compounds.[1] Testosterone, the primary male sex hormone, serves as the reference standard with an anabolic to androgenic ratio of 1:1.[1][2] The goal in the development of synthetic androgens has been to create molecules with a higher ratio, maximizing anabolic effects while minimizing androgenic side effects.[2]
Comparative Analysis of Anabolic to Androgenic Ratios
The anabolic to androgenic ratio is determined experimentally, most commonly through the Hershberger assay.[3] This assay measures the differential effects of a substance on the growth of anabolic (levator ani muscle) and androgenic (ventral prostate and seminal vesicles) tissues in castrated male rats.[4][5]
The following table summarizes the known anabolic to androgenic ratios for testosterone and other common AAS. It is important to note that as a direct ester of testosterone, testosterone phenylpropionate is expected to have an anabolic to androgenic ratio of approximately 1:1 after the ester is cleaved and free testosterone becomes active in the body.[6][7]
| Compound | Anabolic:Androgenic Ratio | Reference |
| Testosterone | 1:1 (or 100:100) | [1][2] |
| Testosterone Cypionate | ~1:1 | [8] |
| Testosterone Enanthate | ~1:1 | [9] |
| Testosterone Propionate | ~1:1 | [10] |
| Nandrolone | 10:1 | [1] |
| Stanozolol | 30:1 | [1] |
| Oxandrolone | 10:1 | [3] |
Experimental Protocols: The Hershberger Assay
The Hershberger assay is the gold-standard in vivo method for determining the anabolic and androgenic activity of a substance. The Organisation for Economic Co-operation and Development (OECD) has established a detailed guideline for this assay (OECD Test Guideline 441).[11]
Key Methodologies of the Hershberger Bioassay:
-
Animal Model: The assay utilizes surgically castrated peripubertal male rats. Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous androgens.[12]
-
Procedure:
-
Acclimatization and Castration: Young male rats are acclimatized to laboratory conditions and then castrated. A post-castration recovery period of at least seven days is allowed for endogenous testosterone levels to decline.[12]
-
Dosing: The test substance (e.g., this compound) is administered daily for 10 consecutive days. A control group receives a vehicle, and a reference androgen group receives a substance with a known anabolic-androgenic profile, typically testosterone propionate.[11][13]
-
Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. The following androgen-dependent tissues are carefully dissected and weighed:
-
-
Data Analysis: The weights of the anabolic and androgenic tissues from the test group are compared to those of the control and reference groups. The ratio of the increase in the weight of the levator ani muscle (anabolic effect) to the increase in the weight of the ventral prostate or seminal vesicles (androgenic effect) determines the anabolic to androgenic ratio of the test substance.[3]
Mandatory Visualizations
Androgen Receptor Signaling Pathway
The anabolic and androgenic effects of testosterone and its esters are mediated through the androgen receptor (AR), a ligand-activated nuclear transcription factor.[14][15]
Caption: Androgen Receptor Signaling Pathway.
Experimental Workflow for the Hershberger Assay
The following diagram illustrates the key steps involved in the validation of the anabolic to androgenic ratio of a test compound using the Hershberger assay.
Caption: Hershberger Assay Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. dopinglinkki.fi [dopinglinkki.fi]
- 3. endocrine.org [endocrine.org]
- 4. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|CAS 1255-49-8|RUO [benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Testosterone cypionate - Wikipedia [en.wikipedia.org]
- 9. Testosterone enanthate - Wikipedia [en.wikipedia.org]
- 10. Testosterone propionate - Wikipedia [en.wikipedia.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
Testosterone Phenylpropionate: A Comparative Efficacy Analysis Against Other Androgens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of testosterone phenylpropionate (TPP) relative to other commonly used androgens. By examining key performance indicators such as anabolic-to-androgenic ratio, androgen receptor binding affinity, and pharmacokinetic profiles, this document aims to provide an objective resource for professionals in endocrine research and pharmaceutical development. All quantitative data is summarized in structured tables, and detailed experimental methodologies for the key assays are provided.
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
The efficacy and therapeutic application of testosterone esters are significantly influenced by their pharmacokinetic profiles, primarily dictated by the ester chain's length. This chain affects the steroid's solubility in oil and its subsequent release rate from an intramuscular depot, thereby influencing its half-life and dosing frequency.
| Androgen | Anabolic:Androgenic Ratio | Half-Life (Days) |
| Testosterone (base) | 1:1[1] | < 0.5 |
| Testosterone Propionate | 1:1[2] | ~2 |
| This compound | 1:1 | ~4-5 |
| Testosterone Cypionate | 1:1[2] | ~8-12[3] |
| Testosterone Enanthate | 1:1[2] | ~4-7[3] |
| Nandrolone Phenylpropionate | ~10:1[4] | ~4-5[5] |
| Nandrolone Decanoate | ~10:1 | ~7-12 |
Note: The anabolic:androgenic ratio of all testosterone esters is considered to be 1:1, as the ester itself does not alter the intrinsic activity of the testosterone molecule, only its pharmacokinetics. The anabolic potential of nandrolone esters is significantly higher than that of testosterone esters.
Androgen Receptor Binding Affinity
The biological activity of androgens is initiated by their binding to the androgen receptor (AR). The affinity of this binding is a crucial determinant of the compound's potency. While direct comparative Ki values for all testosterone esters in a single study are scarce, the relative binding affinity is primarily determined by the active hormone (testosterone or nandrolone) after the ester is cleaved. Dihydrotestosterone (DHT), a metabolite of testosterone, exhibits a higher binding affinity to the AR than testosterone itself.[6] Nandrolone also demonstrates a high affinity for the androgen receptor.[1]
It is important to note that testosterone esters themselves do not bind to the androgen receptor; they must first be hydrolyzed to free testosterone. Therefore, the binding affinity is that of testosterone.
Signaling Pathways and Experimental Workflows
The mechanism of action for all androgens involves binding to and activating the androgen receptor, which then modulates gene expression. The experimental workflows for determining the key efficacy parameters are standardized and crucial for reproducible research.
Androgen Receptor Signaling Pathway
Upon entering the cell, testosterone (or its more potent metabolite, DHT) binds to the androgen receptor in the cytoplasm. This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins. The activated receptor-hormone complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs). This binding event recruits co-regulatory proteins and initiates the transcription of target genes, leading to the physiological effects of the androgen.
Experimental Workflow: Hershberger Assay for Anabolic-Androgenic Ratio
The Hershberger assay is the gold-standard in vivo method for determining the anabolic and androgenic activity of a steroid.[7][8][9]
Experimental Workflow: Radioligand Binding Assay for Receptor Affinity
This in vitro assay determines the binding affinity of a ligand to its receptor by measuring the displacement of a radiolabeled ligand.
References
- 1. Beyond testosterone cypionate: evidence behind the use of nandrolone in male health and wellness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wumeitech.com [wumeitech.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. fitscience.co [fitscience.co]
- 6. Testosterone - Wikipedia [en.wikipedia.org]
- 7. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of effectiveness of three testosterone preparations in man and rats. | Semantic Scholar [semanticscholar.org]
- 9. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Short and Long-Acting Testosterone Esters: A Guide for Researchers and Drug Development Professionals
Introduction: Testosterone replacement therapy is a cornerstone for treating hypogonadism and is increasingly being investigated for other conditions. The therapeutic efficacy and clinical application of testosterone are significantly influenced by the ester attached to the testosterone molecule, which governs its pharmacokinetic profile. This guide provides a detailed head-to-head comparison of commonly used short- and long-acting testosterone esters, focusing on their pharmacokinetic parameters, underlying signaling pathways, and the experimental methodologies used to characterize them.
Pharmacokinetic Properties of Testosterone Esters
The duration of action of testosterone esters is primarily determined by the length of the fatty acid ester chain. Shorter esters are more rapidly hydrolyzed, leading to a faster release of testosterone and a shorter half-life. Conversely, longer esters are released more slowly, resulting in a more prolonged duration of action. The table below summarizes the key pharmacokinetic parameters of four commonly used testosterone esters following intramuscular injection.
| Testosterone Ester | Half-life (t½) | Time to Peak Concentration (Tmax) | Peak Concentration (Cmax) |
| Short-Acting | |||
| Testosterone Propionate | ~3.5 - 4.5 days | 24 - 72 hours[1][2] | Varies significantly with dose |
| Long-Acting | |||
| Testosterone Enanthate | ~4.5 - 5 days[3] | 24 - 48 hours[4] | >1200 ng/dL (for various doses)[4] |
| Testosterone Cypionate | ~7 - 8 days[3] | 2 - 5 days[4] | ~1110 ng/dL (for 200 mg dose)[4] |
| Testosterone Undecanoate | ~20.9 - 33.9 days | ~7 days[5] | ~890.6 ng/dL (for 750 mg dose)[6] |
Note: The pharmacokinetic parameters presented above are approximate values and can vary depending on the carrier oil, injection volume, injection site, and individual patient characteristics. The data is compiled from multiple studies for comparison.
Testosterone Signaling Pathway
Testosterone exerts its physiological effects primarily through the androgen receptor (AR), a ligand-activated transcription factor. The binding of testosterone to the AR initiates a cascade of events that ultimately leads to changes in gene expression and cellular function.
Experimental Protocols
The characterization of testosterone ester pharmacokinetics relies on robust and well-defined experimental protocols. A typical clinical study to determine the pharmacokinetic profile of a testosterone ester involves the following key steps:
1. Study Design and Subject Recruitment:
-
Design: A common design is a single-dose, open-label, parallel-group or crossover study.[7]
-
Subjects: Healthy adult male volunteers or hypogonadal men are typically recruited.[4][5] Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population. All participants provide informed consent.
2. Dosing and Administration:
-
Dose: A single intramuscular injection of the testosterone ester at a specified dose is administered.[8]
-
Administration: The injection is typically administered into a large muscle, such as the gluteus medius.[9]
3. Blood Sampling:
-
Schedule: Serial blood samples are collected at predefined time points before and after the injection. A typical schedule might include samples at baseline (pre-dose), and then at multiple time points post-dose (e.g., 4, 7, 11, 14, 21, 28, 42, 56, and 70 days for a long-acting ester).[6]
-
Processing: Blood samples are collected in appropriate tubes (e.g., serum separator tubes), allowed to clot, and then centrifuged to separate the serum. The serum is then stored frozen until analysis.
4. Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is the gold standard for the quantitative analysis of testosterone in serum due to its high specificity and sensitivity.
-
Sample Preparation:
-
An internal standard (e.g., a deuterated form of testosterone) is added to the serum sample.
-
Proteins in the serum are precipitated using a solvent like acetonitrile.
-
The testosterone is then extracted from the supernatant using liquid-liquid extraction.
-
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where testosterone and the internal standard are separated from other endogenous compounds on a C18 column.
-
Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer. The molecules are ionized, and specific parent-to-product ion transitions for testosterone and the internal standard are monitored for quantification.
-
Data Analysis: The concentration of testosterone in the sample is determined by comparing the peak area ratio of testosterone to the internal standard against a calibration curve prepared with known concentrations of testosterone.
Experimental Workflow and Data Analysis Visualization
The following diagram illustrates a typical workflow for a pharmacokinetic study of testosterone esters, from subject participation to data analysis.
Conclusion
The choice between short- and long-acting testosterone esters depends on the desired therapeutic outcome, patient convenience, and the need to maintain stable serum testosterone levels. Short-acting esters offer a rapid onset but require more frequent administration, while long-acting esters provide a more sustained release with less frequent dosing. The selection of an appropriate ester for clinical development or therapeutic use should be guided by a thorough understanding of its pharmacokinetic profile, which is determined through rigorous experimental protocols and advanced analytical techniques like LC-MS/MS. This guide provides a foundational understanding for researchers and drug development professionals in the field of androgen replacement therapy.
References
- 1. Frontiers | An Intramuscular Injection of Mixed Testosterone Esters Does Not Acutely Enhance Strength and Power in Recreationally Active Young Men [frontiersin.org]
- 2. An Intramuscular Injection of Mixed Testosterone Esters Does Not Acutely Enhance Strength and Power in Recreationally Active Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trtnation.com [trtnation.com]
- 4. Pharmacokinetics of testosterone therapies in relation to diurnal variation of serum testosterone levels as men age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. auajournals.org [auajournals.org]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Comparative pharmacokinetics of testosterone enanthate and testosterone cyclohexanecarboxylate as assessed by serum and salivary testosterone levels in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Population Pharmacokinetic Modeling and Simulations to Evaluate a Potential Dose Regimen of Testosterone Undecanoate in Hypogonadal Males - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Confirming the Purity of Testosterone Phenylpropionate Using Reference Standards
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) like testosterone phenylpropionate is a critical step in guaranteeing the validity of experimental results and the safety of potential therapeutics. This guide provides a detailed comparison of analytical techniques for confirming the purity of this compound against certified reference standards, complete with experimental protocols and data presentation.
This compound is an anabolic androgenic steroid and an ester of testosterone.[1][2] Its purity can be affected by the presence of starting materials, by-products, or degradation products from the synthesis process. Therefore, rigorous analytical testing is mandatory. The use of a primary reference standard, a highly characterized and pure material, is essential for accurate quantitative and qualitative analysis.
Reference Standards
A reference standard is a well-characterized compound used as a measurement base. Several organizations provide this compound reference standards, including:
-
British Pharmacopoeia (BP): Offers a reference standard for this compound.[3]
-
Cayman Chemical: Provides an analytical reference standard for this compound with a purity of ≥98%.[1]
-
LGC Standards: Supplies high-quality reference standards for pharmaceutical testing.[4]
-
SynThink: Offers Testosterone 17-phenylpropionate as a reference standard and provides a comprehensive characterization data package.[5]
These standards are crucial for method validation and as a benchmark for comparing the purity of a test sample.
Analytical Techniques for Purity Confirmation
Several analytical techniques can be employed to determine the purity of this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture. It is widely used in pharmaceutical analysis for purity assessment and impurity profiling.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or diode array detector.
-
Column: A reversed-phase C18 column (e.g., Waters μBondapak C18, 30 cm x 2.0 mm) is commonly used.[6]
-
Mobile Phase: A gradient of acetonitrile and water is often employed. For example, starting with 60% acetonitrile in water, increasing to 90% at 20 minutes, and then to 95% at 22 minutes.[6]
-
Flow Rate: A typical flow rate is 0.35 mL/min.[6]
-
Detection: UV detection at 240 nm.[1]
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to a concentration of approximately 0.5 mg/mL.[7]
-
Sample Preparation: Prepare the test sample in the same manner as the standard solution.[7] Oil-based samples can be prepared by sonicating in methanol and filtering.[6]
-
Analysis: Inject equal volumes (e.g., 5 µL) of the standard and sample solutions into the chromatograph.[6] The purity is determined by comparing the peak area of the principal peak in the sample chromatogram to that of the standard. Impurities are identified as additional peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing a high degree of specificity for identification and quantification.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A 5% phenyl/95% methyl silicone column is a suitable choice.[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[7]
-
Injector and Detector Temperature: Injector at 250°C and detector at 280°C.[7]
-
Oven Program: An initial temperature of 180°C held for 2 minutes, then ramped to 280°C at 25°C/min, and held for 12 minutes.[7]
-
Sample Preparation: Dissolve the sample in an appropriate solvent like chloroform and filter.[7] For some applications, derivatization to form more volatile compounds may be necessary.[8]
-
Analysis: The sample is injected into the GC. The retention time and the mass spectrum of the sample are compared to those of the reference standard. The mass spectrum provides a molecular fingerprint that can be used for unequivocal identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound and can be used for quantitative analysis without the need for a specific reference standard for each impurity (using a quantitative internal standard). ¹H NMR is particularly useful for identifying and quantifying the main component and any impurities present.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or 600 MHz).[7][9]
-
Solvent: Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal reference.[7][9]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample for ¹H NMR in the deuterated solvent.[7]
-
Analysis: The ¹H NMR spectrum of the sample is acquired. The chemical shifts, signal integrations, and coupling constants are compared to the spectrum of the reference standard or to established spectral data. The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can be performed using a certified internal standard to determine the absolute purity of the sample.
Comparison of Analytical Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Absorption of radiofrequency energy by atomic nuclei in a magnetic field to determine molecular structure. |
| Primary Use | Quantitative analysis, purity determination, impurity profiling. | Identification and quantification of volatile and semi-volatile compounds. | Structural elucidation, identification, and quantitative analysis. |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range). | Lower (µg to mg range). |
| Specificity | Moderate to High (depends on detector). | Very High (mass spectrum is a molecular fingerprint). | Very High (provides detailed structural information). |
| Sample Requirement | Small (µL injections). | Small (µL injections). | Larger (mg quantities). |
| Sample Derivatization | Generally not required. | May be required for non-volatile compounds.[8] | Not required. |
| Reference Standard | Required for quantitative analysis. | Required for confirmation of identity and quantification.[10] | Can be used for direct comparison; quantitative analysis can be done with a universal internal standard. |
Experimental Workflow for Purity Confirmation
The following diagram illustrates a typical workflow for confirming the purity of a this compound sample.
Caption: A flowchart of the analytical workflow for purity confirmation.
Conclusion
Confirming the purity of this compound is a multi-faceted process that relies on the use of certified reference standards and appropriate analytical instrumentation. HPLC is a robust method for quantitative analysis and impurity profiling. GC-MS offers unparalleled specificity for identification, while NMR provides detailed structural information and an alternative method for quantification. The choice of method will depend on the specific requirements of the analysis, including the need for quantitative data, the identification of unknown impurities, and the available instrumentation. For comprehensive characterization, a combination of these techniques is often employed to ensure the highest level of confidence in the purity of the this compound sample.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. academic.oup.com [academic.oup.com]
- 7. swgdrug.org [swgdrug.org]
- 8. Analysis of Testosterone in Serum Using Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. 1H NMR determination of adulteration of anabolic steroids in seized drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
A Guide to Inter-Laboratory Validation of Testosterone Phenylpropionate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory validation of testosterone phenylpropionate analysis, a critical process for ensuring analytical methods are robust, reproducible, and fit for purpose across different laboratory settings. The accurate quantification of this compound is paramount in various fields, including pharmaceutical quality control, clinical research, and anti-doping science.[1][2] The detection of intact testosterone esters in blood provides unequivocal proof of exogenous testosterone administration.[1][2][3]
Introduction to this compound
This compound is a synthetic anabolic-androgenic steroid and an ester of testosterone.[4] It is often a component of testosterone mixtures, such as Sustanon®, designed to provide a sustained release of the hormone.[4][5][6] The esterification of testosterone increases its half-life, with this compound having a reported half-life of approximately 2.5 days.[7][8]
Key Performance Parameters for Inter-Laboratory Comparison
The following tables summarize key performance parameters for the analysis of this compound and related testosterone esters using various analytical techniques. Data from single-laboratory validations are presented to highlight expected performance characteristics that should be verified in an inter-laboratory study.
Table 1: Performance of LC-MS/MS Methods for Testosterone Ester Analysis
| Analyte | Linearity (Concentration Range) | LLOQ (pg/mL) | Precision (CV%) | Reference |
| This compound | >0.99 (over concentration range studied) | 35 | Not explicitly stated for TPP, but <3% CV reported for total T with LLE | [1][9] |
| Testosterone Propionate | >0.99 (over concentration range studied) | 49 | Not explicitly stated | [1] |
| Testosterone Isocaproate | >0.99 (over concentration range studied) | 31 | Not explicitly stated | [1] |
| Testosterone Decanoate | >0.99 (over concentration range studied) | 44 | Not explicitly stated | [1] |
| Testosterone Undecanoate | >0.99 (over concentration range studied) | 25 | Not explicitly stated | [1] |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation; TPP: this compound; LLE: Liquid-Liquid Extraction
Table 2: Comparison of Analytical Techniques for Testosterone Analysis
| Technique | Sample Preparation | Typical Precision | Key Advantages | Key Disadvantages |
| LC-MS/MS | Liquid-Liquid Extraction, Solid-Phase Extraction | <15% CV at >1.53 nmol/L; <34% CV at 0.3 nmol/L for total T[9][10] | High specificity and sensitivity, can detect intact esters.[1][2][3] | Matrix effects can influence accuracy. |
| GC-MS | Derivatization often required | <6% run-to-run precision and accuracy for total T[11] | High chromatographic resolution. | Derivatization can add complexity and variability. |
| Immunoassays | Minimal | Variability is substantially larger than MS methods.[10] | High throughput, automated. | Lack of specificity, cross-reactivity with other steroids. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are summaries of typical experimental protocols for the analysis of testosterone esters by LC-MS/MS and GC-MS.
LC-MS/MS Protocol for this compound in Blood/Serum
This protocol is based on methodologies described for the analysis of testosterone esters in blood samples.[1][2][3]
-
Internal Standard Addition: A deuterated internal standard, such as testosterone-d3, is added to the serum or plasma sample.[11]
-
Sample Extraction: Liquid-liquid extraction is a common method for isolating testosterone esters from the biological matrix.[1][2][11]
-
Derivatization (Optional but can improve sensitivity): Preparation of oxime derivatives can be performed.[1][2]
-
Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column.[12]
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[12]
GC-MS Protocol for Anabolic Steroids in Pharmaceutical Products
This protocol is adapted from a validated method for the quantitative analysis of anabolic androgenic steroids in pharmaceutical products.[13]
-
Sample Preparation: The sample is diluted in a suitable organic solvent, such as methanol.
-
Internal Standard Addition: An internal standard is added to all samples and calibration solutions.
-
GC-MS Analysis: The analysis is performed on a gas chromatograph coupled to a mass spectrometer. A capillary column such as a HP5-MS is commonly used.[13]
-
Quantitation: Quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Inter-Laboratory Validation Workflow
An inter-laboratory study, also known as a ring trial, is essential to assess the reproducibility of an analytical method. The following diagram illustrates a typical workflow.
Caption: Workflow for an inter-laboratory validation study.
Signaling Pathway of Testosterone Action
The biological effects of testosterone, including its esters which are pro-drugs to testosterone, are mediated through the androgen receptor.
Caption: Simplified signaling pathway of testosterone.
Conclusion
The inter-laboratory validation of this compound analysis is crucial for ensuring data quality and comparability across different testing sites. While mass spectrometry-based methods, particularly LC-MS/MS, offer the highest specificity and sensitivity for the analysis of intact testosterone esters, significant variability between laboratories can still exist.[9][10] The adoption of standardized protocols, including sample preparation and data analysis procedures, is key to minimizing this variability and achieving harmonization of results.[14] This guide provides a foundational framework for laboratories to design and participate in inter-laboratory comparison studies for this compound, ultimately leading to more reliable and reproducible analytical outcomes.
References
- 1. sobraf.org [sobraf.org]
- 2. Detection of testosterone esters in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of testosterone esters in blood sample | World Anti Doping Agency [wada-ama.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. SID 223365963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Structural Aspects and Intermolecular Energy for Some Short Testosterone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Interlaboratory comparison study of serum total testosterone [corrected] measurements performed by mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of testosterone in serum using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. toxicologia.unb.br [toxicologia.unb.br]
- 14. Comparison of four clinically validated testosterone LC-MS/MS assays: Harmonization is an attainable goal - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of Testosterone Phenylpropionate
For researchers, scientists, and drug development professionals, understanding the nuanced differences between testosterone esters is critical for informed application in experimental settings. This guide provides a comprehensive comparison of the in vitro and in vivo effects of testosterone phenylpropionate (TPP), contrasting its activity with other commonly used testosterone esters. While direct head-to-head comparative studies are limited, this guide synthesizes available data to offer a clear, evidence-based overview.
Introduction to this compound
This compound is a synthetic anabolic-androgenic steroid and an ester of testosterone.[1] The addition of the phenylpropionate ester to the testosterone molecule modifies its pharmacokinetic profile, resulting in a moderate duration of action.[2] Like other testosterone esters, TPP is a prodrug that requires hydrolysis to the active hormone, testosterone, to exert its biological effects through the androgen receptor.[3][4] TPP has been a component of combination testosterone products, such as Sustanon, designed to provide both a rapid and sustained release of testosterone.[5][6][7]
In Vitro Effects: A Cellular Perspective
The in vitro effects of testosterone esters are primarily determined by their hydrolysis to free testosterone and the subsequent activation of the androgen receptor (AR) in target cells. While specific in vitro studies on TPP are scarce, the effects of testosterone on various cell types are well-documented and can be extrapolated to TPP's active form.
Key In Vitro Effects of Testosterone:
-
Muscle Cell Proliferation and Differentiation: In vitro studies using murine myoblast cell lines (C2C12 and L6) have demonstrated that testosterone promotes both proliferation and differentiation, key processes in muscle growth (myogenesis).[8][9] Testosterone has been shown to increase the expression of myogenic regulatory factors and enhance the formation of myotubes.
-
Androgen Receptor Activation: Testosterone binds to and activates the androgen receptor, a ligand-dependent nuclear transcription factor.[4][10] Upon activation, the testosterone-AR complex translocates to the nucleus and binds to androgen response elements (AREs) on DNA, thereby modulating the transcription of androgen-responsive genes.[4]
-
Signaling Pathway Modulation: Testosterone can activate various signaling pathways involved in cell growth and survival, including the protein kinase B (Akt) and mitogen-activated protein kinase (MAPK) pathways.[9]
Comparative In Vitro Data
Table 1: Comparative In Vitro Effects of Testosterone Esters (Inferred)
| Parameter | Testosterone Propionate | This compound | Testosterone Enanthate |
| Hydrolysis Rate | Fast | Moderate | Slow |
| Onset of Action | Rapid | Moderate | Slow |
| Duration of Action | Short | Moderate | Long |
| Cellular Effects | Dependent on conversion to testosterone; likely a rapid but transient effect on proliferation and differentiation. | Dependent on conversion to testosterone; expected to provide a more sustained effect compared to propionate. | Dependent on conversion to testosterone; expected to provide a prolonged, steady effect on cellular processes. |
In Vivo Effects: A Systemic Perspective
In vivo, the effects of this compound are characterized by its pharmacokinetic profile, which governs the time course of testosterone levels in the bloodstream and, consequently, its anabolic and androgenic effects.
Pharmacokinetics
Following intramuscular injection, TPP is slowly absorbed into the circulation and is then hydrolyzed by esterases in the blood and tissues to release free testosterone. The phenylpropionate ester gives TPP a half-life of approximately 4.5 days, which is intermediate between the shorter-acting testosterone propionate (2-3 days) and the longer-acting testosterone enanthate (4-5 days) and cypionate (8 days).[11][12][13]
Anabolic and Androgenic Effects
The primary in vivo effects of TPP are mediated by the released testosterone. These include:
-
Increased Muscle Mass and Strength: Testosterone is a potent anabolic agent that promotes muscle protein synthesis and hypertrophy.[14]
-
Androgenic Effects: These include the development and maintenance of male secondary sexual characteristics. In experimental models, androgenic activity is often assessed by measuring the growth of androgen-dependent tissues such as the prostate and seminal vesicles.[15]
Comparative In Vivo Data
While direct head-to-head studies are limited, the differing pharmacokinetic profiles of testosterone esters lead to predictable differences in their in vivo effects.
Table 2: Comparative In Vivo Effects of Testosterone Esters
| Parameter | Testosterone Propionate | This compound | Testosterone Enanthate |
| Half-life | ~2-3 days[13] | ~4.5 days[11] | ~4-5 days[13] |
| Injection Frequency | Every 2-3 days | Every 3-5 days | Every 5-7 days |
| Peak Testosterone Levels | Rapid and high peak | Moderate peak | Slower, more sustained peak |
| Fluctuations in Blood Levels | High | Moderate | Low |
| Anabolic/Androgenic Effects | Rapid onset, shorter duration | Moderate onset, moderate duration | Slower onset, longer duration |
Experimental Protocols
In Vitro: Muscle Cell Proliferation Assay
This protocol is adapted from studies on the effects of testosterone on C2C12 myoblasts.[8]
-
Cell Culture: C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates. After reaching 60-70% confluency, the medium is replaced with DMEM containing 2% horse serum to induce differentiation. Cells are then treated with varying concentrations of this compound or other testosterone esters. A vehicle control (e.g., ethanol) is also included.
-
Proliferation Assay: Cell proliferation is assessed at 24, 48, and 72 hours post-treatment using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm), which is proportional to the number of viable cells.
-
Data Analysis: The proliferation rate is calculated as the percentage increase in cell number compared to the vehicle control.
In Vivo: Hershberger Bioassay for Androgenic Activity
This is a standardized and validated protocol for assessing the androgenic properties of a substance.[15][16]
-
Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar strain) are used. Castration is performed at approximately 21 days of age.
-
Acclimation and Dosing: After a post-castration recovery period of 7-10 days, the animals are randomly assigned to treatment groups. This compound or other test substances are administered daily for 10 consecutive days via subcutaneous or intramuscular injection. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.
-
Endpoint Measurement: On day 11, the animals are euthanized, and the following androgen-dependent tissues are carefully dissected and weighed: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, glans penis, and Cowper's glands.
-
Data Analysis: The weights of the androgen-dependent tissues from the treated groups are compared to the vehicle control group. A statistically significant increase in the weight of these tissues indicates androgenic activity.
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway of testosterone and a typical experimental workflow for comparing testosterone esters.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oecd.org [oecd.org]
- 4. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Modulation of Androgen Receptor Activation Function 2 by Testosterone and Dihydrotestosterone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses. Phase 1: Use of a Potent Agonist and a Potent Antagonist to Test the Standardized Protocol | Semantic Scholar [semanticscholar.org]
- 8. Testosterone and muscle hypertrophy in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Novel evidence that testosterone promotes cell proliferation and differentiation via G protein-coupled receptors in the rat L6 skeletal muscle myoblast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wada-ama.org [wada-ama.org]
- 14. researchgate.net [researchgate.net]
- 15. Androgen receptor - Wikipedia [en.wikipedia.org]
- 16. serbiosoc.org.rs [serbiosoc.org.rs]
A Comparative Analysis of Testosterone Esters: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between testosterone esters is critical for preclinical and clinical study design. This guide provides a comprehensive statistical analysis of comparative data for commonly used testosterone esters, including detailed experimental protocols and a review of the underlying signaling pathways.
This document summarizes key pharmacokinetic parameters, outlines methodologies for their determination, and visualizes the complex biological processes involved to facilitate informed decision-making in therapeutic and research settings.
Comparative Pharmacokinetics of Testosterone Esters
The therapeutic and research applications of testosterone are mediated by its various esterified forms, which are designed to have different absorption rates and durations of action. The ester attached to the testosterone molecule determines its lipophilicity and the rate at which it is hydrolyzed to release free testosterone into circulation. The choice of ester profoundly impacts the pharmacokinetic profile, influencing dosing frequency and the stability of serum testosterone levels.
Below is a summary of key pharmacokinetic parameters for commonly used testosterone esters following intramuscular injection. These values are derived from various clinical studies and represent mean estimates. It is important to note that individual patient characteristics and the specific formulation can influence these parameters.
| Testosterone Ester | Half-Life (approx.) | Time to Peak Concentration (Tmax) | Vehicle |
| Testosterone Propionate | 2-3 days[1] | ~0.8 days | Oil solution |
| Testosterone Enanthate | 4-7 days[2] | 24 to 72 hours[3] | Castor oil solution[4] |
| Testosterone Cypionate | 8-12 days[2] | 48 to 72 hours[3] | Oil solution |
| Testosterone Undecanoate | ~34 days (in castor oil)[4] | ~7 days[5] | Castor oil or Tea seed oil solution[4] |
Testosterone Signaling Pathways
Testosterone exerts its physiological effects through two primary signaling pathways: the classical (genomic) and non-classical (non-genomic) pathways.[6][7]
-
Classical Pathway: In the classical pathway, testosterone diffuses across the cell membrane and binds to the androgen receptor (AR) in the cytoplasm.[8] This binding event triggers the dissociation of heat shock proteins, allowing the testosterone-AR complex to translocate into the nucleus.[6] Within the nucleus, the complex binds to specific DNA sequences known as androgen response elements (AREs), which modulates the transcription of target genes.[8]
-
Non-Classical Pathway: The non-classical pathway involves more rapid, non-genomic actions of testosterone. Testosterone can interact with membrane-associated ARs, leading to the activation of intracellular signaling cascades, such as the MAP kinase pathway.[6][8] This can result in the activation of transcription factors like CREB.[8][9] Another non-classical mechanism involves testosterone-mediated influx of calcium ions into the cell.[8]
Figure 1: Testosterone Signaling Pathways
Experimental Protocols for Pharmacokinetic Analysis
The determination of pharmacokinetic parameters for testosterone esters is typically conducted through well-controlled clinical trials. Below is a representative experimental workflow for a pharmacokinetic study.
References
- 1. defymedical.com [defymedical.com]
- 2. icfitnessclub.com [icfitnessclub.com]
- 3. wittmerrejuvenationclinic.com [wittmerrejuvenationclinic.com]
- 4. Template:Pharmacokinetics of testosterone esters - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Testosterone signaling and the regulation of spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
A Comparative Guide to the Validation of Analytical Methods for Testosterone Ester Mixtures
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of testosterone ester mixtures is critical for product efficacy and safety. This guide provides a comparative overview of validated analytical methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the analysis of these compounds. The performance of each method is evaluated based on key validation parameters, with supporting experimental data presented for objective comparison.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including the specific testosterone esters in the mixture, the sample matrix, and the desired sensitivity and selectivity. The following tables summarize the performance characteristics of HPLC, GC-MS, and LC-MS/MS for the analysis of testosterone ester mixtures, based on published validation data.
Table 1: Performance Characteristics of HPLC-UV Methods
| Validation Parameter | Testosterone Propionate | Testosterone Enanthate | Testosterone Cypionate | Testosterone Undecanoate |
| Linearity (R²) | >0.999 | >0.999 | >0.998 | >0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 95.6 - 108.7% | 98.87 - 100.02%[1][2] |
| Precision (RSD) | < 2.0% | < 2.0% | < 2.0% | < 1.0%[1][2][3] |
| LOD | Not Reported | Not Reported | Not Reported | 0.03 ppm[4] |
| LOQ | Not Reported | Not Reported | Not Reported | 0.10 ppm[4] |
Table 2: Performance Characteristics of GC-MS Methods
| Validation Parameter | Testosterone Ester Mixture (General) | Testosterone Undecanoate |
| Linearity (R²) | >0.99 | Not Reported |
| Accuracy (% Bias) | Within ±15% | Not Reported |
| Precision (RSD) | < 15% | Not Reported |
| LOD | 0.1 - 0.5 ng/mL[5][6] | 10 pg/mL[7] |
| LOQ | 0.1 - 0.5 ng/mL[5][6] | 100 pg/mL[7] |
Table 3: Performance Characteristics of LC-MS/MS Methods
| Validation Parameter | Testosterone Ester Mixture (General) | Testosterone (from esters) |
| Linearity (R²) | >0.99 | >0.999[8] |
| Accuracy (% Recovery) | 81 - 119%[5][6] | 97.5 - 102.8%[9] |
| Precision (RSD) | < 15% | < 7%[9] |
| LOD | ~1 ng/dL[8] | 70 pmol/L[10] |
| LOQ | 0.5 ng/dL[8] | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for the analysis of testosterone ester mixtures using HPLC, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for the quantification of testosterone esters in pharmaceutical formulations.
-
Sample Preparation: Accurately weigh a portion of the homogenized sample containing the testosterone ester mixture. Dissolve the sample in a suitable organic solvent, such as methanol or acetonitrile, and dilute to a known concentration.[3][11] Filter the solution through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of each testosterone ester at different concentrations and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient (R²).[3]
-
Accuracy: Perform recovery studies by spiking a placebo sample with known amounts of the testosterone esters at different concentration levels. Calculate the percentage recovery.[1][2][11]
-
Precision: Assess repeatability by injecting the same standard solution multiple times and calculating the relative standard deviation (RSD) of the peak areas. Evaluate intermediate precision by having different analysts perform the analysis on different days with different equipment.[1][2][3]
-
Specificity: Analyze a placebo sample and demonstrate that there are no interfering peaks at the retention times of the testosterone esters.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and is suitable for the analysis of testosterone esters in complex matrices.
-
Sample Preparation and Derivatization: Extract the testosterone esters from the sample matrix using a suitable organic solvent. For biological samples, a liquid-liquid extraction or solid-phase extraction may be necessary.[7] To improve volatility and chromatographic performance, the extracted esters are often derivatized, for example, by silylation to form trimethylsilyl (TMS) derivatives.[6]
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically around 280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the different esters, for example, starting at 200°C and ramping up to 300°C.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: A quadrupole or ion trap mass analyzer.
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions for each testosterone ester.
-
-
Validation Parameters:
-
Linearity: Analyze a series of derivatized standard solutions at different concentrations and plot the peak area ratio (analyte to internal standard) against concentration.[7]
-
Accuracy and Precision: Analyze spiked samples at different concentration levels to determine recovery and RSD.[6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of each ester that can be reliably detected and quantified, respectively.[5][6][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique, particularly valuable for analyzing low concentrations of testosterone esters in biological matrices.
-
Sample Preparation: Sample preparation is similar to that for HPLC, involving dissolution and dilution in an appropriate solvent. For biological samples, protein precipitation followed by solid-phase extraction or liquid-liquid extraction is common to remove matrix interferences.[12]
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 or similar reverse-phase column.[12]
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid or ammonium acetate.[12]
-
Flow Rate: Typically in the range of 0.2 - 0.6 mL/min.[12]
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used.[12]
-
Mass Analyzer: A triple quadrupole mass spectrometer is typically used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each testosterone ester and its internal standard.
-
-
Validation Parameters:
-
Linearity, Accuracy, and Precision: These are assessed similarly to the other techniques, using appropriate standard solutions and spiked samples.[8][9]
-
Matrix Effect: Evaluate the effect of the sample matrix on the ionization of the analytes by comparing the response of the analyte in a standard solution to its response in a spiked sample extract.
-
Specificity: The high selectivity of MRM in LC-MS/MS provides excellent specificity, minimizing the likelihood of interferences.[10]
-
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate a typical analytical workflow and the relevant biological pathway.
Caption: General workflow for the validation of an analytical method for testosterone ester mixtures.
Caption: Simplified diagram of the androgen receptor signaling pathway.[13][14][15][16][17][18][19]
References
- 1. Analytical Method Validation of Testosterone Undecanoate Soft Gelatin Capsule by RP-HPLC Method | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. ejpmr.com [ejpmr.com]
- 5. Simultaneous quantification of endogenous biomarkers and detection of testosterone esters in human serum using gas chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of an ultra-sensitive detection method for steroid esters in plasma for doping analysis using positive chemical ionization GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sensitive Simultaneous Quantitation of Testosterone and Estradiol in Serum by LC-MS/MS without Derivatization and Comparison with the CDC HoSt Program - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nvkc.nl [nvkc.nl]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. diva-portal.org [diva-portal.org]
- 13. Testosterone Mechanism of Action – My Endo Consult [myendoconsult.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Testosterone signaling and the regulation of spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
assessing the long-term stability of testosterone phenylpropionate for comparative studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the long-term stability of testosterone phenylpropionate, offering a comparative perspective against other commonly used testosterone esters, namely testosterone cypionate and testosterone enanthate. The information presented herein is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and handling of these active pharmaceutical ingredients for comparative studies and formulation development.
Introduction
This compound is an androgen and anabolic steroid, specifically an ester of testosterone.[1] Like other testosterone esters, it is a prodrug of testosterone, meaning it is converted into testosterone in the body.[2] The esterification of testosterone modifies its pharmacokinetic profile, primarily extending its duration of action.[3][4] The stability of these esters is a critical factor in the development of safe, effective, and reliable pharmaceutical formulations. This guide will delve into the chemical stability of this compound, its degradation pathways, and how it compares to testosterone cypionate and enanthate.
Comparative Stability Profile
The primary degradation pathway for testosterone esters is the hydrolysis of the ester bond, yielding free testosterone and the corresponding carboxylic acid.[5] The rate of hydrolysis is influenced by the length and structure of the ester chain. Generally, shorter chain esters are more susceptible to hydrolysis.
| Parameter | This compound | Testosterone Cypionate | Testosterone Enanthate |
| Half-life (approx.) | ~5 days[6] | ~8-12 days[7][8] | ~4-7 days[7] |
| Typical Shelf-Life (unopened) | 24-36 months[9] | 1-3 years[10] | 24-36 months[9] |
| Recommended Storage | Room temperature (20-25°C), protect from light[9][11] | Room temperature (20-25°C), protect from light[10][11] | Room temperature (20-25°C), protect from light[9] |
| Primary Degradation Pathway | Hydrolysis of the ester bond | Hydrolysis of the ester bond | Hydrolysis of the ester bond |
| Common Degradation Product | Testosterone | Testosterone | Testosterone |
Note: Half-life is a pharmacokinetic parameter and not a direct measure of chemical stability in a formulation. However, it can indicate the relative susceptibility of the ester bond to enzymatic cleavage, which can be related to chemical hydrolysis.
Degradation Pathways and Signaling
The primary mechanism of degradation for this compound is the cleavage of the ester linkage, a process that can be catalyzed by acid, base, or enzymatic activity. This hydrolysis results in the formation of testosterone and phenylpropionic acid. Further degradation of the testosterone molecule can occur through oxidation of the hydroxyl group at the 17-position or other modifications to the steroid nucleus, especially under stressful conditions like exposure to strong oxidizing agents, high temperatures, or UV light.[12][13]
Once administered, this compound is hydrolyzed by esterases in the body to release active testosterone. Testosterone then exerts its physiological effects by binding to and activating the androgen receptor (AR). The testosterone-AR complex translocates to the nucleus and binds to androgen response elements (AREs) on DNA, modulating the transcription of target genes responsible for the androgenic and anabolic effects.
Caption: Signaling pathway of this compound. (Within 100 characters)
Experimental Protocols
To assess the long-term stability of this compound and compare it with other esters, a validated stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products in a pharmaceutical formulation.
Materials and Reagents:
-
This compound reference standard
-
Testosterone reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Chromatographic Conditions (Adapted from similar methods):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A common starting point is a 70:30 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 241 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Forced Degradation Studies: Forced degradation studies are essential to demonstrate the specificity of the analytical method and to identify potential degradation products.
-
Acid Hydrolysis: Dissolve the sample in the oil-based vehicle and treat with 0.1 N HCl at 80°C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in the oil-based vehicle and treat with 0.1 N NaOH at 80°C for 24 hours.
-
Oxidative Degradation: Dissolve the sample in the oil-based vehicle and treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the sample at 105°C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and fluorescent light for an extended period.
After exposure, samples are extracted and analyzed by the developed HPLC method. The primary degradation product expected is free testosterone.
Caption: Experimental workflow for stability analysis. (Within 100 characters)
Conclusion
This compound exhibits a long-term stability profile suitable for pharmaceutical development, with a typical shelf life of 24-36 months when stored correctly.[9] Its stability is comparable to other medium to long-acting testosterone esters like enanthate and cypionate. The primary degradation pathway is hydrolysis of the ester bond, a factor that must be controlled during formulation development and storage. The provided experimental protocols offer a framework for researchers to conduct their own comparative stability studies, ensuring the quality and reliability of their findings. The choice between this compound, cypionate, and enanthate for research and development will likely depend on the desired pharmacokinetic profile and specific formulation requirements rather than significant differences in their inherent chemical stability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. Structural Insights and Intermolecular Energy for Some Medium and Long-Chain Testosterone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Aspects and Intermolecular Energy for Some Short Testosterone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability-indicating analysis of injectable estrogen-androgen combinations in formulations containing corn oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. icfitnessclub.com [icfitnessclub.com]
- 8. liveforeverlab.com [liveforeverlab.com]
- 9. 4allfamily.com [4allfamily.com]
- 10. healthybeginningswellness.com [healthybeginningswellness.com]
- 11. droracle.ai [droracle.ai]
- 12. Oxidative degradation of testosterone by adaptive enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Light induced degradation of testosterone in waters - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Testosterone Phenylpropionate: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of Testosterone Phenylpropionate in a research setting.
The disposal of this compound requires a multi-faceted approach, considering its classification as a Schedule III controlled substance, a NIOSH Hazardous Drug (HD), and potentially a RCRA hazardous waste.[1][2][3] Adherence to proper disposal procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance with the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).[4][5]
Immediate Safety and Handling Precautions
Before handling or preparing for disposal, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel must wear appropriate Personal Protective Equipment (PPE), including gloves, lab coats, and eye protection, to prevent skin contact and exposure.[6][7] All handling of open containers should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation risk.[7]
Step-by-Step Disposal Procedures
The correct disposal pathway for this compound waste depends on its form and whether it is "trace" or "bulk" contaminated.
Unused, Expired, or Unwanted Bulk Product
Bulk quantities of this compound, such as expired vials or leftover solutions, must not be disposed of in regular trash or down the drain.[4][8] Flushing of hazardous pharmaceuticals is prohibited.[4]
-
DEA Regulations: As a Schedule III controlled substance, the primary method for disposal is through a DEA-registered reverse distributor.[9][10][11] These entities are authorized to handle and destroy controlled substances in a compliant manner.
-
Documentation: The destruction of a controlled substance must be documented on a DEA Form 41, which requires information about the drug, quantity, and signatures of two authorized employees.[5][8][10] Records of disposal must be maintained for at least two years.[9][11]
-
On-Site Destruction (Not Recommended): While on-site destruction is permissible under strict DEA regulations, it is a high-risk process. It requires rendering the substance "non-retrievable," a standard that is difficult to meet and verify in a typical laboratory setting.[8][10][12] Using a reverse distributor is the safest and most compliant option.[8]
Trace Contaminated Waste and Empty Containers
Items that are not "empty" by RCRA standards (i.e., contain more than 3% by weight of the original contents) must be managed as bulk hazardous waste. For trace amounts, the following procedures apply:
-
Empty Vials, Syringes, and Sharps: All sharps, including needles and syringes used for administration, must be placed immediately into a designated, puncture-proof sharps container.[13] Empty glass vials should also be disposed of in a sharps container to prevent breakage and potential injuries.[13] These containers are typically sent for medical waste incineration.
-
Contaminated Labware and PPE: Items such as gloves, bench paper, and disposable labware with trace contamination should be segregated into a dedicated NIOSH HD waste container. This waste stream is typically managed as hazardous waste and sent for incineration.[7] Depending on institutional and state regulations, this may be a yellow or black container.
Spill Cleanup
In the event of a spill, access to the area should be restricted.
-
Consult the SDS: Follow the specific spill cleanup procedures outlined in the product's Safety Data Sheet.
-
Wear Appropriate PPE: At a minimum, this includes a lab coat, double gloves, and safety glasses.
-
Contain and Absorb: Use a spill kit with absorbent materials to contain and clean up the spill.
-
Dispose of Cleanup Materials: All materials used for cleanup, including the absorbent pads and contaminated PPE, must be disposed of as hazardous waste in the designated NIOSH HD waste container.
Waste Stream Classification and Disposal Summary
The following table summarizes the different classifications and corresponding disposal requirements for this compound.
| Waste Type | Classification | Primary Disposal Pathway | Container | Key Regulations |
| Unused/Expired Vials (with liquid) | DEA Schedule III Controlled Substance, NIOSH HD, Potential RCRA Hazardous Waste | Transfer to a DEA-Registered Reverse Distributor. | Secure, locked storage until transfer. | DEA (21 CFR Part 1317), EPA (RCRA), NIOSH |
| Empty Vials & Syringes | Sharps Waste, NIOSH HD Trace Waste | Place in a designated sharps container for medical waste incineration. | Puncture-proof, closable sharps container. | OSHA, NIOSH, State/Local Medical Waste Regulations |
| Contaminated PPE, Labware, Debris | NIOSH HD Trace Waste | Segregate into a dedicated hazardous drug waste stream for incineration. | Clearly labeled NIOSH HD Waste Container (often yellow or black). | NIOSH, EPA (RCRA), USP <800> |
| Spill Cleanup Materials | NIOSH HD Waste, Potential RCRA Hazardous Waste | Segregate into a dedicated hazardous drug waste stream for incineration. | Clearly labeled NIOSH HD Waste Container (often yellow or black). | NIOSH, EPA (RCRA) |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal decision workflow for this compound waste.
Disclaimer: This document provides general guidance based on publicly available information regarding federal regulations in the United States. Researchers and their institutions are responsible for complying with all applicable federal, state, and local regulations, which may be more stringent. Always consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.
References
- 1. Federal Register :: Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings and Managing Hazardous Drug Exposures: Information for Healthcare Settings [federalregister.gov]
- 2. easyrxcycle.com [easyrxcycle.com]
- 3. 552fb1c0dadde0751e4d-eaeee99f705433a96cfd9950189cd6c2.ssl.cf2.rackcdn.com [552fb1c0dadde0751e4d-eaeee99f705433a96cfd9950189cd6c2.ssl.cf2.rackcdn.com]
- 4. DEA Controlled Substances | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. Disposal of Controlled Substances: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. ohsonline.com [ohsonline.com]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. unthsc.edu [unthsc.edu]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. actenviro.com [actenviro.com]
- 12. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 13. reddit.com [reddit.com]
Essential Safety and Logistics for Handling Testosterone Phenylpropionate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Testosterone Phenylpropionate is paramount. This guide provides immediate, procedural, and step-by-step information to maintain a safe laboratory environment.
This compound is a synthetic androgen and anabolic steroid. Due to its potential health hazards, including being harmful if swallowed, in contact with skin, or inhaled, and its classification as a substance suspected of causing cancer and potentially damaging fertility, strict adherence to safety protocols is crucial.[1][2][3]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. It is essential to use appropriate PPE to minimize exposure.[2][4][5]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemically resistant gloves (e.g., nitrile, butyl) should be worn.[2][6] |
| Body Protection | Protective Clothing | A lab coat or disposable coveralls to prevent skin contact.[2] |
| Eye & Face Protection | Safety Glasses/Goggles | Safety glasses with side shields or goggles are mandatory to protect from splashes or airborne particles.[2][4][5] |
| Respiratory Protection | Respirator | A NIOSH-approved respirator is necessary if ventilation is inadequate or when handling fine powders.[4][7] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational plan is critical to minimize exposure and ensure safety.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][8]
-
Ensure that an eyewash station and safety shower are readily accessible.[8]
-
Before handling, ensure all necessary PPE is donned correctly.
2. Handling the Compound:
-
Avoid all direct contact with the skin, eyes, and clothing.[2]
-
Prevent the formation of dust and aerosols.[8]
-
Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate after use.
-
Keep the container tightly sealed when not in use.[8]
3. Post-Handling Procedures:
-
Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[2]
-
Remove and properly dispose of contaminated PPE.
-
Clean and decontaminate the work area.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Waste Categorization: Testosterone is a controlled substance and may be considered hazardous waste.[9]
-
Collection:
-
Collect waste this compound and any materials that have come into contact with it (e.g., gloves, wipes, weighing papers) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Disposal Route:
-
Do not dispose of this material down the drain or in the regular trash.[1][2]
-
Disposal must be carried out by a licensed hazardous waste disposal company or a DEA-registered reverse distributor.[9]
-
Follow all local, state, and federal regulations for hazardous and controlled substance waste disposal.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. This compound | C28H36O3 | CID 14743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. Personal Protective Equipment - Canada.ca [canada.ca]
- 7. kmpharma.in [kmpharma.in]
- 8. abmole.com [abmole.com]
- 9. easyrxcycle.com [easyrxcycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
